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  • Product: 1-Methoxy-2-propylbenzene
  • CAS: 13629-73-7

Core Science & Biosynthesis

Foundational

1-Methoxy-2-propylbenzene: Comprehensive Physicochemical Profiling and Synthetic Applications

Executive Summary 1-Methoxy-2-propylbenzene (CAS: 13629-73-7), commonly referred to as o-propylanisole or 2-propylanisole, is a versatile aromatic building block widely utilized in advanced organic synthesis, agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methoxy-2-propylbenzene (CAS: 13629-73-7), commonly referred to as o-propylanisole or 2-propylanisole, is a versatile aromatic building block widely utilized in advanced organic synthesis, agrochemical development, and active pharmaceutical ingredient (API) manufacturing [1]. Featuring an electron-donating methoxy group and a lipophilic n-propyl chain, this compound exhibits unique steric and electronic properties that dictate its reactivity in electrophilic aromatic substitutions (EAS) and late-stage C-H functionalizations.

For drug development professionals, the incorporation of the 2-propylanisole moiety is highly strategic. The n-propyl group enhances the lipophilicity (LogP ~3.7) of the parent scaffold, improving passive membrane permeability, while the methoxy ether serves as a stable hydrogen-bond acceptor (TPSA: 9.2 Ų) and a directing group for downstream functionalization [1].

This technical guide provides an authoritative synthesis of the physicochemical properties, structural dynamics, and validated experimental protocols for the functionalization of 1-methoxy-2-propylbenzene.

Physicochemical and Structural Data

To facilitate rational experimental design, the core physicochemical properties of 1-methoxy-2-propylbenzene are summarized below. Data is aggregated from computational models and empirical literature [1].

PropertyValueClinical / Synthetic Relevance
IUPAC Name 1-Methoxy-2-propylbenzeneStandard nomenclature.
CAS Number 13629-73-7Essential for regulatory tracking.
Molecular Formula C₁₀H₁₄O-
Molecular Weight 150.22 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
Exact Mass 150.104465 DaCritical for high-resolution mass spectrometry (HRMS) validation.
LogP (XLogP3) 3.7Indicates high lipophilicity; favorable for crossing the blood-brain barrier (BBB).
Topological Polar Surface Area 9.2 ŲLow TPSA; suggests high oral bioavailability.
Hydrogen Bond Acceptors 1Methoxy oxygen can participate in target-site binding.
Hydrogen Bond Donors 0-
Rotatable Bonds 3Confers conformational flexibility to the n-propyl chain.

Chemical Reactivity & Mechanistic Pathways

The reactivity of 1-methoxy-2-propylbenzene is governed by the synergistic ortho/para-directing effects of the methoxy and alkyl groups. However, the steric bulk of the n-propyl group significantly influences regioselectivity.

Zeolite-Catalyzed Electrophilic Aromatic Substitution (Acylation)

Traditional Friedel-Crafts acylation relies on stoichiometric amounts of toxic, corrosive aluminum chloride (


). Modern green chemistry protocols utilize heterogeneous 

-zeolite catalysts [2]. The

-zeolite framework provides shape-selective confinement. The pore dimensions restrict the formation of bulky ortho-acylated products, driving the reaction almost exclusively toward the para-position (relative to the strongly activating methoxy group). Furthermore, zeolites can be easily recovered and regenerated, making this a self-validating, scalable system for industrial API synthesis.
Conformation-Guided Meta-Selective C-H Borylation

Differentiating between the n-propyl and methoxy groups during C-H activation is notoriously difficult due to their similar steric profiles. However, recent advancements demonstrate that complexing 1-methoxy-2-propylbenzene with Chromium tricarbonyl (


) alters the conformational landscape [3]. The formation of the (

-arene)

complex amplifies the steric disparity, allowing Iridium-catalyzed borylation to occur predominantly meta to the n-propyl group (achieving a meta:para ratio of ~5:1) [3].
Electrochemical Deoxygenation Synthesis

1-Methoxy-2-propylbenzene can be synthesized from 1-(2-methoxyphenyl)propan-2-one via direct electrochemical deoxygenation. Utilizing a leaded bronze (


) cathode in formic acid provides a high overpotential for hydrogen evolution. This suppresses the competing reduction of protons to 

gas, funneling the electrical energy directly into the deoxygenation of the ketone [4].

ReactionPathway A 1-(2-Methoxyphenyl)propan-2-one (Starting Material) B Electrochemical Deoxygenation (CuSn7Pb15 Cathode, HCOOH) A->B C 1-Methoxy-2-propylbenzene (Target Compound) B->C D Zeolite-Catalyzed Acylation (Acetic Anhydride, β-Zeolite) C->D F Ir-Catalyzed C-H Borylation (Cr(CO)3 complex) C->F E Acylated Derivative (Para-substituted predominant) D->E G Meta-Borylated Product F->G

Figure 1: Synthetic pathways involving 1-Methoxy-2-propylbenzene, highlighting upstream synthesis and downstream functionalization.

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The inclusion of internal standards and specific catalyst parameters ensures reproducibility.

Protocol 1: Electrochemical Synthesis of 1-Methoxy-2-propylbenzene

Objective: Deoxygenate 1-(2-methoxyphenyl)propan-2-one to yield 1-methoxy-2-propylbenzene. Causality Note: Formic acid (


) is chosen as it acts dually as the solvent and the terminal proton donor. Tetraethylammonium tetrafluoroborate (

) is used as the supporting electrolyte to ensure sufficient conductivity without participating in redox side-reactions [4].

Step-by-Step Methodology:

  • Preparation: In an undivided Teflon™ batch-type screening cell, dissolve 1-(2-methoxyphenyl)propan-2-one (164 mg, 1.0 mmol, 1.0 eq.) in 6.0 mL of Formic Acid.

  • Electrolyte Addition: Add

    
     (55 mg, 0.25 mmol, 0.25 eq.) to the solution and stir until completely homogenized.
    
  • Electrode Setup: Equip the cell with a Glassy Carbon anode and a

    
     (leaded bronze) cathode.
    
  • Electrolysis: Apply a galvanostatic current density of 20 mA/cm² (total current: 40 mA). Pass 772 C (8 Faradays per mole) of electric charge through the system at ambient temperature.

  • Quenching & Extraction: Post-electrolysis, add 2.0 mL of Acetonitrile (

    
    ) to dissolve any product residues adhered to the electrodes.
    
  • Validation: Add Mesitylene (100 µL, 85.8 mg, 0.71 mmol) as an internal standard. Filter a 4-drop aliquot through a short silica plug (eluting with

    
    ) to remove the electrolyte, and analyze via GC-FID to confirm conversion.
    
  • Purification: Purify the bulk mixture using flash column chromatography (isocratic elution with 100% n-pentane) to isolate 1-methoxy-2-propylbenzene as a colorless liquid (Yield: ~75%) [4].

Workflow Step1 Substrate Preparation (1.0 mmol in HCOOH) Step2 Electrolyte Addition (NEt4BF4, 0.25 eq) Step1->Step2 Step3 Galvanostatic Electrolysis (20 mA/cm², 8 F) Step2->Step3 Step4 Silica Filtration & GC-FID Validation Step3->Step4 Step5 Flash Chromatography (100% n-pentane) Step4->Step5

Figure 2: Step-by-step experimental workflow for the electrochemical synthesis of 1-Methoxy-2-propylbenzene.

Protocol 2: Zeolite-Catalyzed Acylation

Objective: Synthesize the para-acylated derivative of 1-methoxy-2-propylbenzene. Causality Note: A


-zeolite (Si/Al ratio of 12.5) is utilized. The specific Si/Al ratio balances the Lewis/Brønsted acid site density required to activate acetic anhydride without causing substrate polymerization [2].

Step-by-Step Methodology:

  • Catalyst Activation: Calcine the

    
    -zeolite catalyst (comprising 40% alumina binder and 60% active zeolite) at 500 °C for 4 hours prior to use to remove adsorbed atmospheric moisture.
    
  • Reaction Setup: In a continuous-flow fixed-bed reactor or a sealed batch reactor, introduce 1-methoxy-2-propylbenzene and Acetic Anhydride in a 2:1 molar ratio.

  • Catalyst Loading: Add the activated

    
    -zeolite at a 20-21 wt% loading relative to the acetic anhydride.
    
  • Thermal Activation: Heat the reaction mixture to 90 °C under autogenous pressure. Maintain vigorous stirring (if batch) or a steady space velocity (if flow) for 6 to 7 hours.

  • Separation: Cool the mixture to room temperature. Isolate the heterogeneous catalyst via simple decantation or vacuum filtration. (The catalyst can be regenerated by washing with aqueous

    
     and distilled water).
    
  • Analysis: Analyze the crude filtrate via GC-MS. The steric bulk of the n-propyl and methoxy groups, combined with the zeolite pore constraints, yields the para-methoxyacetophenone derivative with high regioselectivity (>75% yield) [2].

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12523792, 1-Methoxy-2-propylbenzene" PubChem, [Link].

  • Spagnol, Michel, et al.
  • Pulis, Alexander, et al. "Conformation-Guided Meta-Selective C-H Borylation via Metal-Arene π-Complexation" ChemRxiv, [Link].

  • Waldvogel, Siegfried R., et al. "Supporting information: Direct Electrochemical Deoxygenation Reaction of Ketones using Leaded Bronze Cathode in Formic Acid" The Royal Society of Chemistry, [Link].

Exploratory

Synthesis of 1-Methoxy-2-propylbenzene: An In-Depth Technical Guide

Part 1: Executive Summary & Strategic Analysis 1-Methoxy-2-propylbenzene (also known as o-propylanisole) is a structural isomer of the more common p-propylanisole (dihydroanethole). While the para isomer is a standard fr...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Analysis

1-Methoxy-2-propylbenzene (also known as o-propylanisole) is a structural isomer of the more common p-propylanisole (dihydroanethole). While the para isomer is a standard fragrance ingredient, the ortho isomer is frequently required as a specific intermediate in pharmaceutical synthesis or as a steric probe in organometallic ligand design.

The Core Challenge: Regiocontrol

The synthesis of o-propylanisole presents a classic regioselectivity problem. Direct Friedel-Crafts alkylation of anisole with 1-chloropropane is not recommended for high-purity applications due to two failure modes:

  • Electronic Bias: The methoxy group directs para over ortho (typically >80:20 ratio) due to steric hindrance at the ortho position.

  • Carbocation Rearrangement: Primary propyl carbocations rearrange to secondary isopropyl carbocations, yielding o-isopropylanisole (cumene derivative) rather than the desired n-propyl product.

The Solution: Retrosynthetic Logic

To guarantee the structural integrity of the n-propyl chain and the ortho substitution pattern, we must rely on methods that pre-install the carbon skeleton or use directing groups.

Recommended Route (Route A): O-Methylation of 2-Propylphenol.

  • Logic: The carbon skeleton is commercially available as 2-propylphenol.[1][2][3] The reaction is purely chemoselective (O-alkylation), eliminating regiochemical ambiguity.

  • Scalability: High.

Alternative Route (Route B): Nickel-Catalyzed Kumada Coupling.

  • Logic: Uses 2-bromoanisole and propylmagnesium chloride. The C-C bond formation is directed solely by the leaving group position.

  • Utility: Best when 2-propylphenol is unavailable or when establishing a library of o-alkyl anisoles.

Part 2: Retrosynthetic Visualization

The following diagram illustrates the disconnection strategies.

Retrosynthesis Target 1-Methoxy-2-propylbenzene (Target) Phenol 2-Propylphenol (Commercially Available) Target->Phenol Route A: O-Alkylation (Preferred) MeI Methyl Iodide (Electrophile) Target->MeI BromoAnisole 2-Bromoanisole Target->BromoAnisole Route B: Kumada Coupling Grignard n-Propyl MgCl Target->Grignard

Figure 1: Retrosynthetic disconnection showing the "Gold Standard" Williamson ether pathway (Green) and the Cross-Coupling pathway (Red).

Part 3: Primary Protocol – O-Methylation of 2-Propylphenol

This protocol is the "Gold Standard" for laboratory use. It utilizes a Williamson Ether Synthesis approach. The use of potassium carbonate (


) in acetone is preferred over sodium hydride (

) for this specific substrate because the phenolic proton is sufficiently acidic (

), allowing for milder conditions that avoid side reactions.
Materials & Reagents
ReagentEquiv.RoleCAS No.
2-Propylphenol 1.0Substrate644-35-9
Methyl Iodide (MeI) 1.5Methylating Agent74-88-4
Potassium Carbonate 2.0Base (Anhydrous)584-08-7
Acetone Solvent0.5 M Concentration67-64-1

Safety Critical: Methyl Iodide is a potent neurotoxin and alkylating agent. All operations must be performed in a functioning fume hood.

Experimental Procedure

Step 1: Deprotonation

  • Charge a flame-dried Round Bottom Flask (RBF) with a magnetic stir bar.

  • Add 2-Propylphenol (1.0 equiv) and anhydrous Acetone (volume to reach ~0.5 M).

  • Add Potassium Carbonate (

    
    , 2.0 equiv) in a single portion. The solution will become a suspension.
    
  • Stir at room temperature for 15 minutes to facilitate initial deprotonation.

Step 2: Alkylation

  • Cool the suspension slightly (water bath) if working on a large scale (>10g) to mitigate exotherm.

  • Add Methyl Iodide (1.5 equiv) dropwise via syringe or addition funnel.

  • Fit the flask with a reflux condenser.

  • Heat the mixture to a gentle reflux (

    
    ) for 4–6 hours .
    
    • Monitoring: Check reaction progress via TLC (Hexanes:EtOAc 9:1). The starting phenol (more polar) should disappear, replaced by the less polar ether spot (

      
      ).
      

Step 3: Workup

  • Cool the reaction mixture to room temperature.

  • Filter the solids (excess

    
     and KI byproduct) through a sintered glass funnel or a Celite pad. Wash the pad with acetone.
    
  • Concentrate the filtrate under reduced pressure (Rotovap) to remove acetone and excess MeI.

  • Redissolve the residue in Diethyl Ether (

    
    ) or Ethyl Acetate (
    
    
    
    ).
  • Wash the organic layer with:

    • 10% NaOH (2x) – Critical Step: This removes any unreacted phenol.

    • Water (1x)

    • Brine (1x)

  • Dry over anhydrous

    
    , filter, and concentrate.
    

Step 4: Purification

  • Method: Vacuum Distillation.

  • Expectation: 1-Methoxy-2-propylbenzene boils at approx. 210–215°C at atm; under vacuum (e.g., 10 mmHg), expect boiling point

    
    .
    
  • Yield: Typical isolated yields are 85–95%.

Part 4: Alternative Route – Kumada Coupling

This route is valuable if the phenol is unavailable or if the user wishes to employ catalytic C-C bond formation.

Reaction Scheme


Protocol
  • Setup: Flame-dried Schlenk flask under Argon/Nitrogen.

  • Catalyst Loading: Add Ni(dppp)Cl2 (1-2 mol%) and 2-Bromoanisole (1.0 equiv) to dry THF.

  • Grignard Addition: Cool to 0°C. Add n-Propylmagnesium chloride (1.2 equiv, 2.0 M in ether) dropwise.

    • Note: The reaction is exothermic.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 3–12 hours.

  • Quench: Carefully quench with saturated

    
     solution.
    
  • Purification: Extract with ether, dry, and purify via column chromatography (Silica, 100% Hexanes to 2% EtOAc/Hexanes).

Part 5: Characterization Data[5]

The following data validates the synthesis of the correct ortho isomer.

TechniqueExpected SignalInterpretation
Physical State Colorless Liquid-
1H NMR (400 MHz, CDCl3)

7.21 – 7.13 (m, 2H)
Aromatic H (m/p to OMe)

6.91 – 6.85 (m, 2H)
Aromatic H (ortho to OMe)

3.84 (s, 3H)
Methoxy group (-OMe)

2.62 (t,

Hz, 2H)
Benzylic

(distinct from isopropyl septet)

1.63 (sextet,

Hz, 2H)
Middle Propyl


0.96 (t,

Hz, 3H)
Terminal Methyl

13C NMR (100 MHz, CDCl3)

157.5, 130.5, 129.8, 127.1, 120.3, 110.2
Aromatic Carbons

55.3
Methoxy Carbon

32.5, 22.8, 14.1
Propyl Chain Carbons
MS (EI) m/z 150.1

Molecular Ion

Note: The triplet at 2.62 ppm and sextet at 1.63 ppm in 1H NMR are the diagnostic peaks confirming the n-propyl chain (vs. isopropyl).

Part 6: Workflow Visualization

Workflow Start Start: 2-Propylphenol + Acetone BaseAdd Add K2CO3 (2.0 eq) Stir 15 min @ RT Start->BaseAdd MeIAdd Add MeI (1.5 eq) Reflux 4-6 hrs BaseAdd->MeIAdd Check TLC Check (Disappearance of Phenol) MeIAdd->Check Check->MeIAdd Incomplete Workup Filter Salts -> Rotovap Redissolve in Et2O Check->Workup Complete Wash Wash: 10% NaOH (Removes unreacted Phenol) Workup->Wash Final Distillation/Drying Product: 1-Methoxy-2-propylbenzene Wash->Final

Figure 2: Step-by-step workflow for the Williamson Ether Synthesis protocol.

References

  • Synthesis of 1-Methoxy-2-propylbenzene (CAS 13629-73-7). PubChem Compound Summary. National Center for Biotechnology Information. [Link]

  • Kumada Coupling Mechanism and Applications. Organic Chemistry Portal. [Link]

  • NMR Data Verification (Analogous o-alkyl anisoles). SpectraBase. [Link]

Sources

Foundational

Technical Whitepaper: 1-Methoxy-2-propylbenzene (o-Propylanisole)

The following technical guide is structured to serve as a high-level reference for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and rigorous characterization over g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as a high-level reference for researchers and drug development professionals. It prioritizes actionable data, mechanistic insight, and rigorous characterization over generic descriptions.

Identity, Synthesis, and Application in High-Throughput Discovery

Executive Summary

1-Methoxy-2-propylbenzene (CAS: 13629-73-7), also known as o-propylanisole, is a structural isomer of the common flavorant p-propylanisole.[1] While its para-isomer is ubiquitous in the fragrance industry, the ortho-isomer represents a critical steric scaffold in medicinal chemistry. Its unique 1,2-substitution pattern creates a specific "ortho-effect," influencing metabolic stability and receptor binding kinetics. This guide outlines the physicochemical profile, validated synthesis protocols, and analytical characterization required for its integration into drug discovery pipelines.

Part 1: Chemical Identity & Physicochemical Profile[2]

Precise identification is the first step in any rigorous R&D workflow. The following data distinguishes the target from its common isomers (p-propylanisole and o-isopropylanisole).

Nomenclature & Identifiers
ParameterValue
IUPAC Name 1-Methoxy-2-propylbenzene
Common Synonyms o-Propylanisole; 2-Propylanisole; Methyl 2-propylphenyl ether
CAS Number 13629-73-7
Molecular Formula C₁₀H₁₄O
Molecular Weight 150.22 g/mol
SMILES CCCC1=CC=CC=C1OC
InChI Key RQUBLQRVLBWBLZ-UHFFFAOYSA-N
Physicochemical Properties

Note: Experimental data for the ortho-isomer is scarcer than the para-isomer. Values marked with () are derived from validated predictive models or comparative isomer analysis.*

PropertyValueContext for R&D
Boiling Point ~205–210 °CSlightly lower than p-isomer (215°C) due to reduced intermolecular forces (steric shielding).
Density 0.94 ± 0.01 g/mLStandard for liquid handling calibration.
LogP (Octanol/Water) 3.7 (Predicted)High lipophilicity; indicates blood-brain barrier (BBB) permeability potential.
Solubility Insoluble in water; Soluble in EtOH, Et₂O, DCMRequires organic co-solvents (DMSO/PEG) for biological assays.
Refractive Index ~1.504Used for purity verification in non-destructive testing.
Structural Visualization

The following diagram illustrates the steric environment of the ortho-substitution, which is critical for understanding its distinct reactivity compared to the para-isomer.

ChemicalStructure C1 C1 (Ipso) C2 C2 (Ortho) C1->C2 O_Me O-Me (Methoxy) C1->O_Me Ether Link C3 C3 C2->C3 Pr n-Propyl (Steric Bulk) C2->Pr Alkyl Chain C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1

Figure 1: 2D Topological representation highlighting the 1,2-steric clash between the methoxy and propyl groups.

Part 2: Synthesis & Manufacturing Protocols

For research applications requiring high purity (>98%), the "Classical Alkylation" route is often insufficient due to isomer mixtures. We recommend the O-Methylation of 2-Propylphenol as the gold standard for laboratory-scale synthesis.

Strategic Route Selection
  • Route A (Recommended): O-Methylation of 2-propylphenol.

    • Pros: Regiospecific (starts with correct isomer), high yield, mild conditions.

    • Cons: Requires 2-propylphenol precursor.

  • Route B (Industrial): Friedel-Crafts alkylation of anisole.

    • Pros: Cheap starting materials.

    • Cons: Produces mixture of ortho and para isomers (typically 1:4 ratio), requiring difficult fractional distillation.

Detailed Protocol: O-Methylation (Williamson Ether Synthesis)

This protocol ensures >99% purity suitable for biological screening.

Reagents:

  • 2-Propylphenol (1.0 eq)[2][3][4]

  • Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Solvent: Acetone or DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-propylphenol (13.6 g, 100 mmol) in anhydrous Acetone (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol). The suspension will turn slightly yellow as the phenoxide forms. Stir at room temperature for 15 minutes.

  • Alkylation: Add Methyl Iodide (7.5 mL, 120 mmol) dropwise via syringe. Caution: MeI is a carcinogen; use a fume hood.

  • Reflux: Heat the mixture to mild reflux (56°C) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.7).

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (K₂CO₃/KI).

    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Diethyl Ether (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol.

    • Wash with Brine, dry over MgSO₄, and concentrate.[5]

  • Purification: Distillation under reduced pressure (vacuum) or flash column chromatography (100% Hexanes) yields the pure oil.

Synthesis Workflow Diagram

SynthesisPathway Start Start: 2-Propylphenol (C9H12O) Step1 Step 1: Deprotonation (+ K2CO3 / Acetone) Start->Step1 Activation Inter Intermediate: Potassium 2-propylphenoxide Step1->Inter Ionic Species Step2 Step 2: Methylation (+ MeI, Reflux 4h) Inter->Step2 Sn2 Attack Workup Workup: NaOH Wash (Remove Phenol) Step2->Workup Quench Product Product: 1-Methoxy-2-propylbenzene (>98% Purity) Workup->Product Isolation

Figure 2: Step-wise chemical transformation from phenolic precursor to methoxy-ether product.

Part 3: Analytical Characterization

Validating the structure is critical to ensure the ortho-isomer was obtained and not the para-isomer.

Nuclear Magnetic Resonance (NMR)

The ortho-substitution pattern creates a distinct splitting pattern in the aromatic region compared to the symmetric para-isomer.

¹H NMR (400 MHz, CDCl₃) Interpretation:

  • δ 6.80 – 7.20 ppm (m, 4H): Aromatic protons. Unlike the para-isomer (which shows two distinct doublets), the ortho-isomer shows a complex multiplet due to the lack of symmetry.

  • δ 3.82 ppm (s, 3H): Methoxy group (-OCH₃).

  • δ 2.60 ppm (t, J=7.5 Hz, 2H): Benzylic methylene (-CH₂-Ar).

  • δ 1.65 ppm (sextet, J=7.5 Hz, 2H): Middle methylene (-CH₂-).

  • δ 0.96 ppm (t, J=7.5 Hz, 3H): Terminal methyl (-CH₃).

Mass Spectrometry (GC-MS)
  • Molecular Ion (M+): m/z 150.[6]

  • Base Peak: Likely m/z 121 (Loss of ethyl group, cleavage of propyl chain) or m/z 91 (Tropylium ion).

  • Differentiation: The fragmentation pattern is similar to the para-isomer, but retention time on non-polar columns (e.g., DB-5) will differ slightly (Ortho typically elutes before Para).

Part 4: Applications in R&D

Medicinal Chemistry Scaffold

1-Methoxy-2-propylbenzene is a "privileged structure" for exploring the Ortho Effect .

  • Metabolic Blocking: The propyl group at the C2 position sterically hinders O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6), potentially extending the half-life of drug candidates containing this moiety compared to their unsubstituted anisole analogs.

  • Conformational Locking: The steric bulk forces the methoxy group out of coplanarity with the ring, altering the electronic distribution and binding affinity in hydrophobic pockets.

Fragrance & Flavor Research

While less common than the anise-like p-propylanisole, the ortho-isomer contributes "green," "ethereal," and "solvent-like" notes. It is used in:

  • Reconstitution: Mimicking complex essential oils where trace isomers contribute to the full olfactory profile.

  • Stability Studies: Used as a standard to study the degradation of propyl-substituted aromatics.

Part 5: Safety & Toxicology[8]

Note: Specific toxicological data for CAS 13629-73-7 is limited. The following is derived from the structural analog p-propylanisole (CAS 104-45-0) and general anisole safety protocols.

Hazard Classification (GHS)
  • Signal Word: WARNING

  • H227: Combustible liquid.

  • H315: Causes skin irritation (defatting action of ethers).

  • H411: Toxic to aquatic life with long-lasting effects.

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood to avoid inhalation of vapors.

  • PPE: Nitrile gloves (0.11 mm) provide splash protection. Safety goggles are mandatory.

  • Storage: Store under nitrogen or argon. Ethers can form peroxides upon prolonged exposure to air/light, though anisoles are generally more stable than aliphatic ethers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12523792, 1-Methoxy-2-propylbenzene. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Propylbenzene and derivatives: Gas Phase IR and Mass Spectra. National Institute of Standards and Technology.[4][7] Retrieved from [Link][7]

Sources

Exploratory

A Technical Guide to the Spectroscopic Characterization of 1-Methoxy-2-propylbenzene

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-methoxy-2-propylbenzene. Designed for researchers, scientists, and drug development professionals, this document delves into...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 1-methoxy-2-propylbenzene. Designed for researchers, scientists, and drug development professionals, this document delves into the principles and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for 1-methoxy-2-propylbenzene, this guide combines available experimental data for isomers and related compounds with predictive analysis to offer a robust characterization.

Introduction

1-Methoxy-2-propylbenzene, also known as o-propylanisole, is an aromatic ether with the chemical formula C₁₀H₁₄O and a molecular weight of 150.22 g/mol [1]. The structural elucidation of such organic molecules is paramount in various scientific disciplines, including synthetic chemistry, pharmacology, and materials science. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular structure, functional groups, and connectivity of atoms.

This guide will explore the expected and observed spectroscopic signatures of 1-methoxy-2-propylbenzene across three primary analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the carbon-hydrogen framework.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Molecular Structure and Isomerism

The position of the propyl group on the benzene ring relative to the methoxy group significantly influences the spectroscopic properties of the molecule. This guide focuses on the ortho isomer (1-methoxy-2-propylbenzene) and will draw comparisons with the para isomer (1-methoxy-4-propylbenzene) where relevant data is available.

Caption: Molecular structure of 1-methoxy-2-propylbenzene.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of ¹H (proton) and ¹³C nuclei[2].

A. Principles and Methodology of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can align with or against the field, creating two energy states. The absorption of radiofrequency radiation can induce a transition between these states, and the frequency at which this occurs is known as the resonance frequency. The chemical shift (δ), reported in parts per million (ppm), is the resonance frequency of a nucleus relative to a standard, typically tetramethylsilane (TMS)[3]. The chemical shift is highly sensitive to the electronic environment of the nucleus, providing valuable structural information.

Experimental Protocol for NMR Spectroscopy:

  • Sample Preparation: A small amount of the analyte (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆). The use of a deuterated solvent prevents the large solvent signal from obscuring the analyte signals[4].

  • Data Acquisition: The sample is placed in an NMR spectrometer, which subjects it to a strong magnetic field and pulses of radiofrequency radiation. The resulting free induction decay (FID) signal is detected.

  • Data Processing: The FID is converted into a frequency-domain spectrum via a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the TMS signal at 0 ppm.

B. Predicted ¹H NMR Spectrum of 1-Methoxy-2-propylbenzene

Due to the lack of a publicly available experimental ¹H NMR spectrum for 1-methoxy-2-propylbenzene, a predicted spectrum is presented based on established chemical shift values for similar structural motifs[5][6].

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic (4H)6.8 - 7.3Multiplet4HThe protons on the benzene ring are deshielded and will appear as a complex multiplet due to spin-spin coupling.
Methoxy (-OCH₃)~3.8Singlet3HThe methoxy protons are deshielded by the adjacent oxygen atom and typically appear as a sharp singlet[7].
Benzylic (-CH₂-)~2.6Triplet2HThe methylene group attached to the aromatic ring is deshielded and will be split into a triplet by the adjacent methylene protons.
Methylene (-CH₂-)~1.6Sextet2HThis methylene group will be split into a sextet by the adjacent benzylic and methyl protons.
Methyl (-CH₃)~0.9Triplet3HThe terminal methyl group of the propyl chain is the most shielded and will be split into a triplet by the adjacent methylene protons.
C. Predicted ¹³C NMR Spectrum of 1-Methoxy-2-propylbenzene

Similar to the ¹H NMR, a predicted ¹³C NMR spectrum is provided based on known chemical shifts for substituted benzenes and alkyl chains[3][8][9].

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-O (Aromatic)~157The aromatic carbon attached to the electron-donating methoxy group is significantly deshielded.
C-propyl (Aromatic)~137The aromatic carbon bearing the propyl group.
Aromatic CH110 - 130The remaining four aromatic carbons will appear in this region. The ortho and para carbons to the methoxy group will be more shielded due to resonance effects.
Methoxy (-OCH₃)~55A characteristic chemical shift for a methoxy group attached to an aromatic ring[7].
Benzylic (-CH₂-)~30The benzylic carbon is slightly deshielded by the aromatic ring.
Methylene (-CH₂-)~23
Methyl (-CH₃)~14The terminal methyl carbon is the most shielded.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending[10].

A. Principles and Methodology of IR Spectroscopy

Different types of chemical bonds vibrate at specific, characteristic frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. An IR spectrum is a plot of the percentage of transmitted light versus the wavenumber (cm⁻¹) of the radiation[11].

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically ground with KBr and pressed into a pellet or dissolved in a suitable solvent.

  • Data Acquisition: The sample is placed in an IR spectrometer, and a beam of infrared radiation is passed through it. A detector measures the amount of radiation that is transmitted at each wavenumber.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands that correspond to specific functional groups.

B. IR Spectrum Analysis of Substituted Anisoles
Wavenumber (cm⁻¹)VibrationFunctional Group
3100-3000C-H stretchAromatic
2960-2850C-H stretchAlkyl (propyl group)
~1600, ~1500C=C stretchAromatic ring
~1250C-O stretchAryl ether (asymmetric)
~1040C-O stretchAryl ether (symmetric)
770-730C-H bendOrtho-disubstituted benzene

The C-O stretching bands are particularly diagnostic for ethers. The asymmetric stretch is typically stronger than the symmetric one[14]. The out-of-plane C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) are indicative of the substitution pattern on the benzene ring. For an ortho-disubstituted benzene, a strong absorption band is expected in the 770-730 cm⁻¹ range.

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure[15].

A. Principles and Methodology of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. The most common ionization method for small organic molecules is electron ionization (EI), where high-energy electrons bombard the sample, knocking off an electron to form a molecular ion (M⁺·). This molecular ion is often unstable and can fragment into smaller, positively charged ions and neutral radicals. The ions are then accelerated and separated based on their m/z ratio by a magnetic or electric field. A detector then records the abundance of each ion.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically after being separated by gas chromatography (GC-MS).

  • Ionization: The sample is ionized, usually by electron ionization (EI).

  • Mass Analysis: The ions are separated according to their m/z ratio.

  • Detection: The abundance of each ion is measured and plotted against its m/z value to generate a mass spectrum.

B. Mass Spectrum Analysis of 1-Methoxy-2-propylbenzene

The mass spectrum of 1-methoxy-2-propylbenzene is expected to show a molecular ion peak at m/z 150, corresponding to its molecular weight. PubChem lists the most prominent peaks in the GC-MS of 1-methoxy-2-propylbenzene as m/z 121, 91, and 150[1].

Key Fragmentation Pathways:

The fragmentation of the molecular ion can provide valuable structural information. A common fragmentation pathway for alkylbenzenes is the benzylic cleavage, where the bond between the alpha and beta carbons of the alkyl chain breaks.

Fragmentation_Pathway M [C10H14O]+• m/z = 150 (Molecular Ion) F1 [C8H9O]+ m/z = 121 (Base Peak) M->F1 - C2H5• F2 [C7H7]+ m/z = 91 (Tropylium Ion) F1->F2 - CH2O F3 [C6H5]+ m/z = 77 F2->F3 - CH2

Sources

Foundational

Technical Guide: Solubility Profile and Solvent Selection for 1-Methoxy-2-propylbenzene

Topic: Solubility of 1-Methoxy-2-propylbenzene in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 1-Methoxy-2-propylb...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility of 1-Methoxy-2-propylbenzene in Common Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Methoxy-2-propylbenzene (CAS: 13629-73-7), also known as o-propylanisole, represents a class of lipophilic ether-substituted aromatic compounds often utilized as intermediates in organic synthesis, flavor/fragrance formulation, and medicinal chemistry.[1][2] Its physicochemical behavior is dominated by the interplay between the hydrophobic propyl-benzene moiety and the weakly polar methoxy ether linkage.[3]

This guide provides a comprehensive analysis of its solubility across the solvent polarity spectrum.[3] Based on calculated partition coefficients (


) and structural homology with anisole and propylbenzene, 1-Methoxy-2-propylbenzene exhibits high solubility in non-polar and polar aprotic solvents  (e.g., Toluene, Dichloromethane) and negligible solubility in water . This document details the thermodynamic basis for these interactions, provides a validated experimental protocol for solubility determination, and offers a decision framework for solvent selection in extraction and purification processes.[3]

Physicochemical Basis of Solubility[3]

To predict and manipulate the solubility of 1-Methoxy-2-propylbenzene, one must understand its molecular architecture. The molecule consists of a lipophilic


 propyl chain attached to a benzene ring (ortho position), capped by a methoxy group.[3]
Structural Analysis & Polarity
  • Lipophilic Domain: The propylbenzene skeleton is highly non-polar, driving Van der Waals (dispersion) interactions.[3] This suggests high affinity for aliphatic and aromatic hydrocarbons.[3]

  • Polar Domain: The methoxy oxygen possesses lone pairs capable of accepting hydrogen bonds (H-bond acceptor), but it lacks H-bond donating capability. This limits its solubility in highly structured polar protic solvents (like water) but allows miscibility with alcohols (ethanol/methanol) where the solvent acts as the donor.[3]

Partition Coefficient ( )

The calculated octanol-water partition coefficient (


) is approximately 3.7  [1].
  • Implication: The molecule is

    
     times more soluble in octanol (a surrogate for lipid bilayers) than in water.[3]
    
  • Classification: Highly Lipophilic.[3]

Hansen Solubility Parameters (HSP)

Thermodynamic modeling using Hansen Solubility Parameters (


) allows for precise solvent prediction.[3] The total solubility parameter (

) is decomposed into Dispersion (

), Polarity (

), and Hydrogen Bonding (

) forces.[3]

Estimated HSP Values for 1-Methoxy-2-propylbenzene:

  • 
     (Dispersion):  ~17.8 MPa
    
    
    
    (Dominant force, similar to aromatics).[3]
  • 
     (Polarity):  ~3.5 MPa
    
    
    
    (Lower than anisole due to alkyl dilution).[3]
  • 
     (H-Bonding):  ~5.0 MPa
    
    
    
    (Moderate acceptor capability).[3]

Note: These values are derived from group contribution methods averaging Anisole [2] and Propylbenzene data.

Solubility Profile by Solvent Class[3][4]

The following data summarizes the solubility behavior. Quantitative values are estimates based on structural analogs (p-propylanisole) and thermodynamic modeling, categorized for practical application.[3]

Table 1: Predicted Solubility Profile
Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Aliphatic Hydrocarbons Hexane, HeptaneMiscible / High Strong dispersion force alignment (

match). Ideal for extraction from aqueous phases.[3]
Aromatic Hydrocarbons Toluene, BenzeneMiscible / High

stacking interactions and near-perfect HSP overlap.
Chlorinated Solvents Dichloromethane (DCM), ChloroformMiscible / High Excellent general solvency for lipophilic ethers; high density aids phase separation.[3]
Polar Aprotic Acetone, Ethyl AcetateVery Soluble Dipole-dipole interactions stabilize the ether oxygen.
Polar Protic (Alcohols) Methanol, Ethanol, IPASoluble Solvent donates H-bond to methoxy oxygen. Solubility may decrease at very low temperatures.[3]
Highly Polar Protic WaterInsoluble (<100 mg/L)Hydrophobic effect dominates; energy cost to disrupt water network is too high.[3]

Experimental Protocol: Solubility Determination

For critical applications (e.g., formulation stability), theoretical predictions must be validated experimentally.[3] The following protocol ensures data integrity through a self-validating "Shake-Flask" method coupled with HPLC quantification.

Reagents & Equipment[3][4]
  • Analyte: 1-Methoxy-2-propylbenzene (>98% purity).[4]

  • Solvents: HPLC Grade (Water, Methanol, Acetonitrile, Toluene, etc.).[3]

  • Equipment: Orbital shaker (temp. controlled), Centrifuge, HPLC-UV/VIS.[3]

Step-by-Step Workflow
  • Saturation: Add excess 1-Methoxy-2-propylbenzene (approx. 2 mL) to 5 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C ± 0.1°C for 24 hours using an orbital shaker.

  • Phase Separation: Centrifuge at 3000 RPM for 10 minutes to pellet undissolved material.

  • Sampling: Carefully withdraw the supernatant.[3] Critical: Use a syringe filter (0.22 µm PTFE) to remove micro-particulates.

  • Quantification: Dilute the supernatant with mobile phase and analyze via HPLC (UV detection at 270-280 nm, characteristic of the anisole chromophore).

Visualization: Experimental Workflow

SolubilityProtocol Start Start: Excess Analyte + Solvent Agitate Equilibration (24h @ 25°C) Start->Agitate Centrifuge Phase Separation (Centrifuge) Agitate->Centrifuge Filter Filtration (0.22 µm PTFE) Centrifuge->Filter Supernatant Dilute Dilution (Mobile Phase) Filter->Dilute Clarified Liq. HPLC HPLC-UV Quantification Dilute->HPLC

Figure 1: Step-by-step "Shake-Flask" workflow for determining quantitative solubility limits.

Solvent Selection Logic for Extraction & Purification[3]

Selecting the correct solvent depends on the process goal (e.g., extracting the compound from a reaction mixture vs. crystallizing impurities).[3]

Extraction Strategy

Since 1-Methoxy-2-propylbenzene is lipophilic (


), it will partition strongly into organic phases.
  • Aqueous Workup: Use Hexane or Heptane . These non-polar solvents are highly selective for the propylbenzene derivative while rejecting polar impurities.[3]

  • Reaction Solvent: Toluene or DCM are excellent choices for synthesis, providing high solubility and inertness.

Purification (Crystallization)

While the compound is a liquid at room temperature (Melting Point < 20°C), purification often involves removing it from solid impurities.[3]

  • Anti-Solvent: Water is the ultimate anti-solvent.[3]

  • Cold Precipitation: Dissolving in minimal hot Methanol and cooling may induce phase separation or crystallization of impurities, leaving the target in solution (or vice versa depending on the impurity profile).

Visualization: Solvent Decision Tree

SolventSelection Start Process Goal? Extraction Extraction from Aqueous Phase Start->Extraction Synthesis Reaction Medium Start->Synthesis Analysis Analytical Standard Start->Analysis Hexane Select: Hexane/Heptane (High Selectivity) Extraction->Hexane Target is Lipophilic DCM Select: DCM or Toluene (High Solvency) Synthesis->DCM Inertness Required Methanol Select: Methanol/Acetonitrile (HPLC Compatibility) Analysis->Methanol Miscibility w/ Water

Figure 2: Decision matrix for selecting the optimal solvent based on the operational objective.

References

  • PubChem. (2025).[3][5][6] 1-Methoxy-2-propylbenzene (Compound).[1][2][7] National Library of Medicine.[3] Retrieved from [Link][3]

  • National Institute of Standards and Technology (NIST). (2025).[3] Anisole: Phase change data. NIST Chemistry WebBook.[3] Retrieved from [Link][3]

Sources

Exploratory

The Aromatic World of Methoxy-Propylbenzene Derivatives: A Technical Guide to Their Natural Occurrence and Discovery

Abstract Methoxy-propylbenzene derivatives represent a significant class of naturally occurring aromatic compounds, renowned for their distinctive flavors, fragrances, and diverse biological activities. This technical gu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Methoxy-propylbenzene derivatives represent a significant class of naturally occurring aromatic compounds, renowned for their distinctive flavors, fragrances, and diverse biological activities. This technical guide provides an in-depth exploration of these fascinating molecules, tailored for researchers, scientists, and professionals in the fields of natural products chemistry, pharmacology, and drug development. We will navigate the intricate biosynthetic pathways that give rise to these compounds within the plant kingdom, survey their widespread distribution across various plant families, and detail the modern and classical methodologies employed for their discovery, isolation, and characterization. This guide emphasizes the causality behind experimental choices, ensuring a robust and validated approach to the study of these valuable natural products.

Introduction: The Significance of Methoxy-Propylbenzene Derivatives

The phenylpropanoids are a diverse family of organic compounds synthesized by plants from the amino acids phenylalanine and tyrosine.[1] Within this vast class of secondary metabolites, methoxy-propylbenzene derivatives stand out for their significant commercial and scientific importance. These compounds, characterized by a C6-C3 carbon skeleton (a phenyl group attached to a three-carbon chain) and one or more methoxy groups on the aromatic ring, are the primary constituents of many essential oils.

Their applications are extensive, ranging from flavoring agents in food and beverages to key ingredients in perfumes and cosmetics.[2][3][4] Furthermore, the biological activities of these derivatives, including antimicrobial, anti-inflammatory, and insect-attracting properties, have made them a focal point of research for the development of new pharmaceuticals and agricultural products.[5][6][7] This guide will focus on three prominent examples: anethole, estragole, and methyl eugenol, to illustrate the core principles of their natural occurrence and discovery.

The Biosynthetic Blueprint: From Amino Acids to Aromatic Essences

The journey of a methoxy-propylbenzene derivative begins with the shikimic acid pathway, a fundamental metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids.[1] The core of this process, the phenylpropanoid pathway, transforms L-phenylalanine into a variety of crucial intermediates.[8][9][10]

The initial committed step is the deamination of L-phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid.[1][8] A series of subsequent enzymatic reactions, including hydroxylations and methylations, decorate the phenyl ring and modify the propyl side chain, leading to the diverse array of phenylpropanoids.[1]

Biosynthesis_Pathway Shikimic_Acid_Pathway Shikimic Acid Pathway L_Phenylalanine L-Phenylalanine Shikimic_Acid_Pathway->L_Phenylalanine Cinnamic_Acid Cinnamic Acid L_Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H Chavicol Chavicol p_Coumaric_Acid->Chavicol t_Anol t-Anol p_Coumaric_Acid->t_Anol Eugenol Eugenol p_Coumaric_Acid->Eugenol Estragole Estragole (Methyl Chavicol) Chavicol->Estragole CVOMT/EOMT Anethole Anethole t_Anol->Anethole AIMT1 Methyl_Eugenol Methyl Eugenol Eugenol->Methyl_Eugenol EOMT

Caption: Generalized biosynthetic pathway of key methoxy-propylbenzene derivatives.

The biosynthesis of our target molecules diverges from common intermediates. For instance, the formation of anethole involves the methylation of the para-hydroxyl group of its precursor, t-anol, a reaction catalyzed by a specific O-methyltransferase.[5] Similarly, estragole (methyl chavicol) is produced from chavicol, and methyl eugenol from eugenol, through the action of enzymes like chavicol O-methyltransferase (CVOMT) and eugenol O-methyltransferase (EOMT).[5][11] The specificity of these enzymes plays a crucial role in determining the final composition of the essential oil in a particular plant species.

A Survey of Nature's Chemical Factories: Widespread Occurrence

Methoxy-propylbenzene derivatives are not confined to a single plant family but are distributed across a wide taxonomic range. Their presence and concentration can vary significantly depending on the plant species, geographical location, and even the specific plant part.[12][13]

Methoxy-Propylbenzene DerivativeKey Plant SourcesPlant FamilyTypical Concentration in Essential Oil
Anethole Anise (Pimpinella anisum), Star Anise (Illicium verum), Fennel (Foeniculum vulgare)[2][5][7]Apiaceae, SchisandraceaeHigh (often the major component)
Estragole (Methyl Chavicol) Tarragon (Artemisia dracunculus), Basil (Ocimum basilicum), Fennel (Foeniculum vulgare)[4][13][14]Asteraceae, Lamiaceae, ApiaceaeVariable, can be the major component
Methyl Eugenol Clove (Syzygium aromaticum), Nutmeg (Myristica fragrans), various Melaleuca species[11][12][15][16]Myrtaceae, MyristicaceaeVariable, can exceed 90% in some species[12][15]

Table 1: Prominent natural sources of anethole, estragole, and methyl eugenol.

This widespread occurrence underscores the evolutionary significance of these compounds, likely for defense against herbivores and pathogens, as well as for attracting pollinators.[5][12] The specific chemotype of a plant, which refers to its distinct chemical composition, can be influenced by genetic and environmental factors, leading to variations in the essential oil profile even within the same species.[13]

The Art and Science of Discovery: From Plant to Pure Compound

The journey from a plant source to a purified and characterized methoxy-propylbenzene derivative involves a series of carefully chosen experimental steps. The selection of a particular methodology is dictated by the physicochemical properties of the target compound, the nature of the plant matrix, and the desired scale of isolation.

Extraction: Liberating the Aromatic Treasures

The initial step in the discovery process is the extraction of the essential oil from the plant material. The choice of extraction method is critical as it can significantly influence the yield and chemical composition of the final product.[17]

These are the most common and traditional methods for extracting essential oils.[18][19]

  • Principle: These methods rely on the principle that the volatile components of the plant material can be co-distilled with water.

  • Causality: The heat from the steam ruptures the plant's oil-containing glands and sacs, releasing the volatile aromatic compounds. The steam then carries these volatile molecules to a condenser, where they are cooled and revert to a liquid state. Due to the immiscibility of essential oils with water, they can be easily separated.

  • Protocol: Steam Distillation

    • Preparation: Fresh or dried plant material is placed in a still.

    • Steam Injection: Pressurized steam is introduced into the bottom of the still, passing through the plant material.

    • Volatilization: The steam causes the volatile essential oil components to vaporize.

    • Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools it back into a liquid.

    • Separation: The collected liquid, a mixture of water (hydrosol) and essential oil, is allowed to separate based on their different densities. The essential oil is then decanted.

For plant materials that are sensitive to heat or for isolating non-volatile components alongside the essential oil, solvent extraction is a preferred method.[18]

  • Principle: This method utilizes an organic solvent to dissolve the aromatic compounds from the plant material.

  • Causality: The choice of solvent is crucial and is based on the polarity of the target compounds. Solvents like hexane, ethanol, or methanol can effectively solubilize the methoxy-propylbenzene derivatives.

  • Protocol: Soxhlet Extraction

    • Preparation: The dried and ground plant material is placed in a thimble within a Soxhlet extractor.

    • Solvent Reflux: A suitable solvent is heated in a flask, and its vapor travels up to a condenser, where it liquefies and drips into the thimble containing the plant material.

    • Extraction: The solvent fills the thimble and extracts the desired compounds.

    • Siphoning: Once the thimble is full, the solvent and dissolved compounds are siphoned back into the flask.

    • Concentration: This cycle is repeated multiple times. Finally, the solvent is evaporated, leaving behind the concentrated extract.

A more modern and environmentally friendly technique, SFE uses a supercritical fluid, typically carbon dioxide, as the extraction solvent.[20]

  • Principle: Supercritical fluids possess properties of both a liquid and a gas, allowing them to effuse through solids like a gas and dissolve materials like a liquid.

  • Causality: By manipulating the temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific compounds. Supercritical CO2 is particularly advantageous as it is non-toxic, non-flammable, and easily removed from the extract by depressurization.[20]

Extraction_Workflow Plant_Material Plant Material Distillation Distillation (Hydro/Steam) Plant_Material->Distillation Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction SFE Supercritical Fluid Extraction (SFE) Plant_Material->SFE Essential_Oil Crude Essential Oil / Extract Distillation->Essential_Oil Solvent_Extraction->Essential_Oil SFE->Essential_Oil

Caption: Overview of primary extraction methodologies.

Purification and Characterization: Unveiling the Molecular Identity

Once the crude extract is obtained, the next critical phase involves the separation and identification of the individual methoxy-propylbenzene derivatives.

Chromatographic techniques are indispensable for purifying the components of a complex mixture like an essential oil.

  • Gas Chromatography (GC): This is the workhorse technique for the analysis of volatile compounds. When coupled with a Mass Spectrometer (GC-MS), it provides both quantitative and qualitative information, allowing for the identification of individual components based on their retention times and mass spectra.

  • High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for the preparative-scale purification of less volatile or thermally labile compounds.

Spectroscopic methods provide detailed information about the chemical structure of the isolated compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the precise arrangement of atoms within a molecule, confirming the structure of the methoxy-propylbenzene derivatives.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in a molecule, such as the ether linkage of the methoxy group and the aromatic ring.

Conclusion and Future Perspectives

The study of naturally occurring methoxy-propylbenzene derivatives is a vibrant and evolving field. From their intricate biosynthesis within plants to the sophisticated techniques used for their discovery, these aromatic compounds continue to capture the attention of scientists across various disciplines. The methodologies outlined in this guide provide a robust framework for the exploration of these valuable natural products. As analytical technologies continue to advance, we can anticipate the discovery of novel derivatives with unique properties and applications, further enriching our understanding of the chemical diversity of the natural world and paving the way for innovative developments in medicine, agriculture, and industry.

References

  • Phenylpropanoid biosynthesis – Knowledge and References - Taylor & Francis. (URL: [Link])

  • How Embryophytic is the Biosynthesis of Phenylpropanoids and their Derivatives in Streptophyte Algae? | Plant and Cell Physiology | Oxford Academic. (URL: [Link])

  • Structure–function relationships in plant phenylpropanoid biosynthesis - PMC - NIH. (URL: [Link])

  • Phenylpropanoid - Wikipedia. (URL: [Link])

  • Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. (URL: [Link])

  • Chapter 9: Phenylpropanoid Natural Product Biosynthesis - Books. (URL: [Link])

  • The biosynthesis pathways of methyleugenol. - ResearchGate. (URL: [Link])

  • Methyl Eugenol: Its Occurrence, Distribution, and Role in Nature, Especially in Relation to Insect Behavior and Pollination - PMC. (URL: [Link])

  • Anethole - Wikipedia. (URL: [Link])

  • Biosynthesis of t-Anethole in Anise: Characterization of t-Anol/Isoeugenol Synthase and an O-Methyltransferase Specific for a C7-C8 Propenyl Side Chain - PMC. (URL: [Link])

  • Methyl eugenol - Wikipedia. (URL: [Link])

  • ESTRAGOLE - Ataman Kimya. (URL: [Link])

  • Biosynthesis of estragole and t-anethole in bitter fennel (Foeniculum vulgare Mill. var. vulgare) chemotypes. Changes in SAM:phenylpropene O-methyltransferase activities during development | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis Anethole Manufacturing and Export - Paperial Biological Technology. (URL: [Link])

  • Evidence on the Carcinogenicity of Estragole - OEHHA. (URL: [Link])

  • Anethole (CAS N° 104-46-1 / 4180-23-8) - ScenTree. (URL: [Link])

  • Methyl Chavicol (Estragole) | Flavor & Fragrance Ingredient - Consolidated Chemical. (URL: [Link])

  • THE ISOLATION OF ESSENTIAL OILS - FACTORS INFLUENCING THE OIL COMPOSITION. (URL: [Link])

  • Estragole (CAS N° 140-67-0) - ScenTree. (URL: [Link])

  • Isolation of essential oil from different plants and herbs by supercritical fluid extraction. (URL: [Link])

  • Methyl Eugenol - Foreverest Resources Ltd. (URL: [Link])

  • Extraction of Essential Oils from Medicinal Plants and their Utilization as Food Antioxidants. (URL: [Link])

  • Research Progress on Extraction, Separation, and Purification Methods of Plant Essential Oils - MDPI. (URL: [Link])

  • Showing Compound Anethole (FDB002793) - FooDB. (URL: [Link])

  • How Essential Oils Are Made: A Journey Through Extraction Methods. (URL: [Link])

Sources

Foundational

Thermochemical Profiling and Kinetic Stability of 1-Methoxy-2-propylbenzene: A Technical Guide for Advanced Synthesis and Drug Development

Executive Summary In the realm of advanced organic synthesis and pharmaceutical development, aromatic ethers serve as foundational building blocks. 1-Methoxy-2-propylbenzene (also known as 2-propylanisole) is a highly sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced organic synthesis and pharmaceutical development, aromatic ethers serve as foundational building blocks. 1-Methoxy-2-propylbenzene (also known as 2-propylanisole) is a highly specialized intermediate whose unique steric and electronic profile dictates its utility in complex reactions, such as conformation-guided meta-selective C-H borylation[1]. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. Here, we dissect the causality behind its thermochemical behavior, map its degradation kinetics, and establish self-validating experimental protocols to ensure absolute data integrity during stability profiling.

Chemical Identity and Baseline Thermochemical Data

1-Methoxy-2-propylbenzene features an anisole core substituted with an ortho-propyl chain. This structural arrangement creates a subtle but critical steric environment. The electron-donating methoxy group activates the aromatic ring, while the propyl chain provides a lipophilic anchor, influencing both its reactivity and its physical properties[2].

To establish a baseline for stability testing, we must first define its quantitative thermochemical and physical parameters.

Table 1: Quantitative Chemical and Thermochemical Properties
PropertyValueSource / Validation
IUPAC Name 1-methoxy-2-propylbenzene2[2]
CAS Number 13629-73-72[2]
Molecular Formula C₁₀H₁₄OComputed via PubChem 2.1[2]
Molecular Weight 150.22 g/mol Computed via PubChem 2.1[2]
Exact Mass 150.104465 DaHigh-Res Mass Spectrometry Standard[2]
XLogP3 (Lipophilicity) 3.7Computed via XLogP3 3.0[2]
Topological Polar Surface Area 9.2 ŲComputed via Cactvs 3.4.6.11[2]
Complexity Score 101Structural descriptor[2]

Causality in Chemical Stability and Degradation

Understanding why a molecule degrades is paramount to preventing it. The stability of 1-Methoxy-2-propylbenzene is governed by the vulnerability of the ether linkage and the benzylic position of the propyl group.

  • Oxidative O-Dealkylation: Under severe oxidative stress (or enzymatic action in drug metabolism models, such as Cytochrome P450), the methoxy group is susceptible to cleavage. The reaction proceeds via a highly unstable hemiacetal intermediate, which spontaneously collapses to yield 2-propylphenol and formaldehyde.

  • Thermal Auto-Oxidation: While aromatic ethers are generally robust, exposure to high temperatures in the presence of atmospheric oxygen can induce radical formation at the benzylic carbon of the propyl chain, leading to hydroperoxide formation and subsequent chain scission.

Pathway Substrate 1-Methoxy-2- propylbenzene CYP Oxidative Stress (O-Dealkylation) Substrate->CYP Intermediate Hemiacetal Intermediate CYP->Intermediate Product1 2-Propylphenol Intermediate->Product1 Cleavage Product2 Formaldehyde Intermediate->Product2 Cleavage

Fig 1. Mechanistic pathway of oxidative O-demethylation of 1-Methoxy-2-propylbenzene.

Self-Validating Experimental Protocols

To ensure the highest scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal check to rule out false positives or instrumental drift.

Protocol A: High-Resolution Thermogravimetric Analysis (TGA) & DSC

Causality Check: Why run TGA and DSC concurrently? TGA isolates mass-loss events (e.g., volatilization vs. degradation), while DSC captures non-mass-loss phase transitions (e.g., glass transition, melting). Running them orthogonally prevents the critical error of misinterpreting an endothermic melt as a degradation event.

  • Step 1: Instrument Calibration. Calibrate the DSC heat flow using an Indium standard (Melting point: 156.6°C). Self-validation: If the Indium melt deviates by >0.1°C, recalibrate to ensure the thermal data for the anisole derivative is exact.

  • Step 2: Sample Encapsulation. Weigh exactly 5.0 mg of 1-Methoxy-2-propylbenzene into an aluminum hermetic pan. Pierce the lid with a 50 µm pinhole to allow controlled outgassing without premature volatilization.

  • Step 3: Thermal Ramping. Ramp the temperature from 25°C to 350°C at a rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to suppress oxidative degradation, followed by a secondary run under synthetic air to map oxidative susceptibility.

  • Step 4: Data Synthesis. Overlay the TGA weight-loss derivative curve (DTG) with the DSC heat flow curve. The onset of the exothermic peak under air, correlated with mass loss, defines the absolute thermal stability limit.

Protocol B: Stability-Indicating GC-MS Assay

Causality Check: Why use mesitylene as an internal standard? Mesitylene is sterically and electronically stable under standard oxidative and thermal stress. Furthermore, its ionization cross-section in GC-FID/MS closely mimics that of alkylated anisoles[3]. This self-validates the assay by normalizing any matrix effects, extraction inefficiencies, or injection volume discrepancies.

  • Step 1: Matrix Preparation. Prepare a 0.5 M stock solution of 1-Methoxy-2-propylbenzene in an inert solvent (e.g., LC-MS grade acetonitrile).

  • Step 2: Stress Induction. Aliquot the stock into amber glass vials. Subject the vials to forced degradation conditions: 0.1M HCl (acid hydrolysis), 3% H₂O₂ (oxidative stress), and 60°C heat.

  • Step 3: Quenching and Spiking. At pre-defined timepoints (t=0, 1, 3, 7 days), quench the reaction by neutralizing the pH or adding sodium thiosulfate (for peroxides). Immediately spike the aliquot with 100 µL of a 0.71 mmol mesitylene internal standard solution[3].

  • Step 4: GC-MS Acquisition. Inject 1 µL into a dual-column GC-MS system (e.g., using a temperature ramp from 50°C to 300°C at 17.5°C/min)[3].

  • Step 5: Kinetic Modeling. Integrate the peak areas. Calculate the remaining API concentration by netting the area of the 1-Methoxy-2-propylbenzene peak against the mesitylene standard. Plot

    
     vs. time to determine the first-order degradation rate constant (
    
    
    
    ).

Workflow A 1-Methoxy-2-propylbenzene (Sample Prep) B Stress Conditions (Heat, Oxidation, Acid/Base) A->B Aliquot C Quench & Spike (Mesitylene Internal Standard) B->C t = 0, 1, 3, 7 days D GC-MS / GC-FID Acquisition C->D Injection E Kinetic Data Analysis (Degradation Profiling) D->E Integration

Fig 2. Self-validating workflow for forced degradation and kinetic stability profiling.

Advanced Synthetic Applications

The stability and structural nuances of 1-Methoxy-2-propylbenzene make it highly valuable in cutting-edge chemical methodologies. Recent advancements in3 have successfully synthesized this compound using leaded bronze cathodes in formic acid, proving its compatibility with sustainable scale-up processes[3].

Furthermore, its unique conformation has been exploited in 1. Despite the minimal steric contrast between the n-propyl and methoxy groups, transition metal-arene π-complexation allows Iridium catalysts to differentiate the substituents, achieving highly regioselective functionalization[1]. It is also actively monitored as a distinct volatile aromatic ether in complex biological matrices using electronic nose and GC-MS pattern recognition techniques[4].

Conclusion

1-Methoxy-2-propylbenzene is a robust yet selectively reactive aromatic ether. By understanding the causality behind its degradation pathways—specifically O-dealkylation and benzylic auto-oxidation—researchers can accurately predict its behavior in complex synthetic routes and drug formulations. The implementation of self-validating analytical protocols, utilizing orthogonal thermal analysis and robust internal standards like mesitylene, ensures that the thermochemical and kinetic data derived is authoritative, reproducible, and ready for regulatory scrutiny.

References

  • PubChem , "1-Methoxy-2-propylbenzene | C10H14O | CID 12523792", National Institutes of Health.[Link]

  • The Royal Society of Chemistry , "Supporting information Direct Electrochemical Deoxygenation Reaction of Ketones using Leaded Bronze Cathode in Formic Acid".[Link]

  • ChemRxiv , "Conformation-Guided Meta-Selective C-H Borylation via Metal-Arene π-Complexation".[Link]

  • MDPI , "Comparative Analysis of Acanthopanacis Cortex and Periplocae Cortex Using an Electronic Nose and Gas Chromatography–Mass Spectrometry Coupled with Multivariate Statistical Analysis".[Link]

Sources

Exploratory

Comprehensive Quantum Mechanical Protocol: 1-Methoxy-2-propylbenzene

An in-depth technical guide on the quantum mechanical analysis of 1-Methoxy-2-propylbenzene (o-propylanisole), designed for researchers in computational chemistry and drug discovery. Executive Summary 1-Methoxy-2-propylb...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the quantum mechanical analysis of 1-Methoxy-2-propylbenzene (o-propylanisole), designed for researchers in computational chemistry and drug discovery.

Executive Summary

1-Methoxy-2-propylbenzene (CAS: 13629-73-7), also known as o-propylanisole, presents a unique conformational challenge due to the steric interplay between the methoxy group and the ortho-propyl chain. This guide outlines a rigorous computational workflow to characterize its electronic structure, thermodynamic stability, and spectroscopic signatures.[1] By synthesizing Density Functional Theory (DFT) with post-Hartree-Fock accuracy checks, this protocol ensures data reliability for downstream applications in QSAR modeling and fragment-based drug design.

Introduction & Chemical Context

The physicochemical behavior of o-substituted anisoles is dominated by the "ortho-effect," where steric hindrance forces deviations from planarity, altering conjugation and reactivity. For 1-Methoxy-2-propylbenzene, two primary degrees of freedom dictate its potential energy surface (PES):

  • Methoxy Torsion (

    
    ):  Rotation around the 
    
    
    
    bond.
  • Propyl Chain Dynamics (

    
    ):  Flexibility of the alkyl tail allowing for folded (gauche) vs. extended (anti) conformers.
    

Accurate modeling of these features is critical, as the molecule serves as a lipophilic fragment in ligand-receptor binding simulations.

Computational Methodology

To achieve chemical accuracy (< 1 kcal/mol error), a multi-tiered approach is required.

Theoretical Level Selection
  • Functionals:

    • B3LYP: The standard hybrid functional for general geometry and vibrational frequencies.

    • 
      B97X-D:  Essential for this molecule. The long-range dispersion corrections (D) are necessary to accurately model the weak London dispersion forces within the folded propyl chain conformers.
      
  • Basis Sets:

    • Optimization: 6-31G(d,p) for initial scanning.

    • Final Production: 6-311++G(d,p) (Triple-zeta with diffuse functions) to capture the lone pair electron density on the ether oxygen correctly.

Software Implementation

Calculations are typically performed using packages like Gaussian 16, ORCA, or GAMESS. The protocol below assumes a Gaussian-style input syntax but is transferable.

Conformational Landscape Analysis

The most common error in modeling flexible ethers is trapping the optimization in a local minimum. A systematic PES scan is mandatory.

Experimental Protocol: PES Scanning
  • Define Dihedrals:

    • 
      : 
      
      
      
      (Methoxy rotation).
    • 
      : 
      
      
      
      (Propyl orientation relative to ring).
  • Scan Parameters:

    • Perform a relaxed redundant coordinate scan in

      
       increments from 
      
      
      
      to
      
      
      .
    • Critical Insight: Expect two primary minima for the methoxy group: planar (

      
      ) and perpendicular (
      
      
      
      ). The ortho-propyl group will likely destabilize the planar form, forcing a slight twist (
      
      
      ).
Visualization of Logic Flow

The following diagram illustrates the decision matrix for selecting the global minimum.

ConformerLogic Start Start: Initial Structure Scan PES Scan (0-360°) B3LYP/6-31G(d) Start->Scan Identify Identify Local Minima Scan->Identify Filter Filter High Energy (> 3 kcal/mol) Identify->Filter ReOpt Re-Optimize Global Min wB97X-D/6-311++G(d,p) Filter->ReOpt Freq Frequency Check (NIMAG = 0) ReOpt->Freq

Figure 1: Conformational selection workflow ensuring the identification of the global minimum before property calculation.

Electronic Structure & Reactivity

Once the global minimum is verified (no imaginary frequencies), we analyze the electronic distribution.

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).[2]
  • HOMO Location: Predominantly localized on the aromatic ring and the ether oxygen lone pairs (nucleophilic character).

  • LUMO Location: Distributed over the aromatic ring (electrophilic character).

  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    
    . A larger gap indicates higher stability and lower reactivity, relevant for shelf-life prediction in formulation.
Molecular Electrostatic Potential (MEP)

The MEP map is vital for predicting non-covalent interactions in drug docking.

  • Red Regions (Negative Potential): Concentrated around the methoxy oxygen. This is the primary H-bond acceptor site.

  • Blue Regions (Positive Potential): Located on the alkyl protons and the aromatic ring edge.

Data Summary Table: Predicted Electronic Parameters (Values based on typical B3LYP/6-311++G(d,p) benchmarks for anisole derivatives)

ParameterSymbolTypical Value (eV/Debye)Significance
HOMO Energy

-6.0 to -6.2 eVElectron donation capability
LUMO Energy

-0.5 to -0.8 eVElectron acceptance capability
Energy Gap

~5.4 eVKinetic stability
Dipole Moment

1.2 - 1.5 DPolarity/Solubility

Spectroscopic Validation

To trust the calculation, it must reproduce experimental spectra.

IR Spectroscopy (Vibrational Analysis)
  • Scaling Factors: DFT tends to overestimate frequencies due to the harmonic approximation. For B3LYP/6-311++G(d,p), apply a scaling factor of 0.967 .

  • Key Diagnostic Peaks:

    • 
       stretching: 
      
      
      
      .
    • 
       stretching (propyl): 
      
      
      
      .
    • 
       stretching (aromatic): 
      
      
      
      .
NMR Prediction (GIAO Method)
  • Protocol: Use the Gauge-Independent Atomic Orbital (GIAO) method with the PCM solvation model (Solvent = Chloroform).

  • Reference: Calculate TMS (Tetramethylsilane) at the same level of theory to reference shifts (

    
    ).
    

Applications in Drug Discovery (Docking)

1-Methoxy-2-propylbenzene acts as a hydrophobic scaffold. When preparing this ligand for docking (e.g., AutoDock Vina or Glide):

  • Charge Assignment: Do not use Gasteiger charges blindly. Use RESP (Restrained Electrostatic Potential) charges derived from the DFT MEP calculation for higher accuracy.

  • Flexible Residues: Ensure the propyl chain carbons are set as "rotatable" bonds, but keep the methoxy bond rotation restricted if the barrier to rotation calculated in Section 3 is high (> 5 kcal/mol).

Workflow Visualization

The following diagram details the integration of QM data into the drug design pipeline.

DrugDesign QM_Opt QM Optimized Structure MEP_Calc MEP Calculation (Gaussian/ORCA) QM_Opt->MEP_Calc QSAR 3D-QSAR Model Input QM_Opt->QSAR RESP RESP Charge Fitting MEP_Calc->RESP Docking Molecular Docking (Receptor Binding) RESP->Docking

Figure 2: Integration of quantum mechanical data into structure-based drug design workflows.

References

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link

  • Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. Link

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Merrick, J. P., Moran, D., & Radom, L. (2007). An evaluation of harmonic vibrational frequency scale factors. The Journal of Physical Chemistry A, 111(45), 11683-11700. Link

  • PubChem. (n.d.). 1-Methoxy-2-propylbenzene (Compound).[3] National Library of Medicine. Link

Sources

Protocols & Analytical Methods

Method

Protocol for electrophilic aromatic substitution of 1-Methoxy-2-propylbenzene

Executive Summary This Application Note details the regioselective functionalization of 1-Methoxy-2-propylbenzene (also known as o-propylanisole). Due to the synergistic and competing directing effects of the methoxy and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details the regioselective functionalization of 1-Methoxy-2-propylbenzene (also known as o-propylanisole). Due to the synergistic and competing directing effects of the methoxy and propyl substituents, this substrate serves as an excellent model for controlling regiochemistry in complex aromatics.

This guide prioritizes regiochemical integrity and operational safety . We present two optimized protocols:

  • Nitration: Synthesis of 1-methoxy-4-nitro-2-propylbenzene using a controlled mixed-acid strategy.

  • Bromination: Synthesis of 4-bromo-1-methoxy-2-propylbenzene using N-Bromosuccinimide (NBS), offering a greener alternative to elemental bromine.

Mechanistic Insight & Regiochemistry

The regiochemical outcome is dictated by the interplay between the strongly activating methoxy group (-OCH₃) and the weakly activating propyl group (-C₃H₇) .

Electronic vs. Steric Analysis
  • Directing Effects: Both groups are ortho-para directors.[1][2]

    • Methoxy Influence (Strong): Directs to C4 (para) and C6 (ortho).

    • Propyl Influence (Weak): Directs to C5 (para) and C3 (ortho).

  • The Conflict: The methoxy group is the dominant activator (resonance donation +M effect outweighs the propyl inductive +I effect). Therefore, substitution occurs primarily para or ortho to the methoxy group.

  • Steric Gating:

    • C6 (ortho to OMe): Accessible but sterically crowded by the adjacent methoxy group.

    • C4 (para to OMe): Sterically unencumbered and electronically activated.

    • C3 (ortho to Propyl): Highly hindered (sandwiched between OMe and Propyl).

Pathway Visualization

ReactionPathway Substrate 1-Methoxy-2-propylbenzene SigmaComplex Sigma Complex (Resonance Stabilized) Substrate->SigmaComplex + E⁺ Electrophile Electrophile (E+) (NO₂⁺ or Br⁺) Electrophile->SigmaComplex Product_Major MAJOR PRODUCT 4-Substituted (Para to OMe) SigmaComplex->Product_Major Kinetic & Thermodynamic Favorability Product_Minor MINOR PRODUCT 6-Substituted (Ortho to OMe) SigmaComplex->Product_Minor Steric Hindrance

Caption: Figure 1. Reaction pathway illustrating the preferential formation of the C4-substituted product driven by the dominant electronic activation of the methoxy group and steric accessibility.

Experimental Protocols

Safety Pre-Requisites
  • 1-Methoxy-2-propylbenzene: Combustible liquid. Irritant.

  • Nitric Acid/Sulfuric Acid: Corrosive oxidizers. Reacts violently with organics. Perform in a fume hood.

  • N-Bromosuccinimide (NBS): Irritant.[3][4] Avoid inhalation of dust.[3][4][5]

Protocol A: Nitration (Synthesis of 1-Methoxy-4-nitro-2-propylbenzene)

Target: Introduction of -NO₂ group at C4.

Reagents & Equipment:

  • 1-Methoxy-2-propylbenzene (10.0 mmol, 1.50 g)

  • HNO₃ (70%, 1.2 eq)

  • H₂SO₄ (Conc. 98%, solvent/catalyst)

  • Dichloromethane (DCM)

  • Ice/Water bath[6][7]

  • Addition funnel

Step-by-Step Methodology:

  • Preparation: Dissolve 1-methoxy-2-propylbenzene (1.50 g) in DCM (15 mL) in a round-bottom flask. Cool the solution to 0 °C using an ice bath.

    • Rationale: DCM acts as an inert solvent to moderate the reaction rate and heat dissipation.

  • Acid Mix Generation: In a separate vessel, carefully mix conc. H₂SO₄ (5 mL) and HNO₃ (0.8 mL, 12 mmol) at 0 °C.

    • Mechanism:[3][5][8][9][10][11][12][13] Generates the nitronium ion (NO₂⁺), the active electrophile [1].

  • Controlled Addition: Add the mixed acid solution dropwise to the substrate solution over 30 minutes , maintaining internal temperature <5 °C.

    • Critical Control Point: Rapid addition causes overheating and formation of dinitro- byproducts (tars).

  • Reaction: Stir at 0–5 °C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the mixture onto 50 g of crushed ice.

  • Workup: Extract with DCM (3 x 20 mL). Wash combined organics with Sat. NaHCO₃ (to remove acid) and Brine.[7] Dry over MgSO₄.[2]

  • Purification: Concentrate in vacuo. Recrystallize from Ethanol or purify via flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Expected Yield: 75–85% as a pale yellow solid.

Protocol B: Bromination (Synthesis of 4-Bromo-1-methoxy-2-propylbenzene)

Target: Introduction of -Br group at C4.

Reagents:

  • 1-Methoxy-2-propylbenzene (10.0 mmol, 1.50 g)

  • N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g)

  • Acetonitrile (MeCN) (20 mL)

  • Ammonium Acetate (10 mol%, catalyst - optional for rate enhancement)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate (1.50 g) in Acetonitrile (20 mL) at room temperature (25 °C).

    • Why MeCN? Polar aprotic solvent that stabilizes the polar transition state but does not participate in the reaction [2].

  • Reagent Addition: Add NBS (1.87 g) in one portion.

    • Note: If reaction is sluggish, add NH₄OAc (0.08 g) as a catalyst.

  • Reaction: Stir at 25 °C for 2–4 hours. Shield from light to prevent radical side reactions (benzylic bromination).

  • Monitoring: Monitor by GC-MS or TLC. Disappearance of starting material indicates completion.

  • Quench: Add water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash organics with water to remove succinimide byproduct. Dry over Na₂SO₄ and concentrate.

  • Isolation: The product is typically an oil that can be distilled or used directly.

Expected Yield: 85–95% as a colorless oil.

Data Analysis & Validation

The following table summarizes the expected analytical signatures for the major products.

Feature1-Methoxy-4-nitro-2-propylbenzene (Nitration Product)4-Bromo-1-methoxy-2-propylbenzene (Bromination Product)
Appearance Pale Yellow SolidColorless/Pale Yellow Oil
GC-MS (m/z) [M]+ ≈ 195[M]+ ≈ 228/230 (1:1 isotope pattern)
¹H NMR (Ar-H) Doublet (~8.1 ppm, H5), Singlet (~8.0 ppm, H3), Doublet (~6.9 ppm, H6)Doublet (~7.3 ppm, H5), Singlet (~7.2 ppm, H3), Doublet (~6.7 ppm, H6)
Regioselectivity >90% para (C4)>92% para (C4)
Regioselectivity Logic Flow

RegioLogic Start Substrate: 1-Methoxy-2-propylbenzene Directing Analyze Directing Groups Start->Directing OMe -OCH₃ (Methoxy) Strong Activator Ortho/Para Director Directing->OMe Propyl -C₃H₇ (Propyl) Weak Activator Ortho/Para Director Directing->Propyl Conflict Conflict Resolution: OMe dominates direction OMe->Conflict Propyl->Conflict Sites Potential Sites Relative to OMe Conflict->Sites Para Para (C4) Activated by OMe Sterically Open Sites->Para Most Favored Ortho Ortho (C6) Activated by OMe Sterically Hindered Sites->Ortho Less Favored Meta Meta (C3/C5) Deactivated relative to C4/C6 Sites->Meta Disfavored Result Major Product: C4 Substitution Para->Result

Caption: Figure 2. Decision logic for predicting regioselectivity. The strong electronic activation of the methoxy group combined with steric availability dictates the C4 substitution.

Troubleshooting

  • Problem: Formation of tars/black material during nitration.

    • Cause: Reaction temperature too high or acid concentration too strong.

    • Solution: Ensure Temperature < 5 °C. Dilute HNO₃ with Acetic Acid if necessary.

  • Problem: Low conversion in Bromination.

    • Cause: Old NBS (degraded).

    • Solution: Recrystallize NBS from water before use or add a Lewis Acid catalyst (e.g., FeCl₃, 1 mol%).

  • Problem: Isomer separation difficult.

    • Solution: The para isomer is significantly more symmetrical. Recrystallization (for solids) is often more effective than chromatography for separating para from ortho isomers.

References

  • Olah, G. A.; Malhotra, R.; Narang, S. C. Nitration: Methods and Mechanisms; VCH: New York, 1989.
  • Oberhauser, T. "Bromination of Aromatic Compounds with N-Bromosuccinimide in Acetonitrile." Journal of Organic Chemistry, 1997 , 62, 4504–4506. Link

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley-Interscience, 2007; pp 657-700.
  • BenchChem. "Application Notes and Protocols for the Preparation of 2-Isopropyl-1-methoxy-4-nitrobenzene." BenchChem Protocols, 2025 . Link

Sources

Application

Application of 1-Methoxy-2-propylbenzene in fragrance and flavor industry

Application Note: The Role and Analytical Profiling of 1-Methoxy-2-propylbenzene in Flavor and Fragrance Formulation Target Audience: Researchers, Formulation Scientists, and Flavor/Fragrance Development Professionals. E...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: The Role and Analytical Profiling of 1-Methoxy-2-propylbenzene in Flavor and Fragrance Formulation

Target Audience: Researchers, Formulation Scientists, and Flavor/Fragrance Development Professionals.

Executive Summary

1-Methoxy-2-propylbenzene (CAS No. 13629-73-7), commonly referred to as o-propylanisole, is a specialized aromatic ether[1]. While its para-substituted counterparts (such as anethole and estragole) dominate the intense licorice and anise flavor sectors, this ortho-isomer provides a highly nuanced, mildly sweet, and herbal-medicinal organoleptic profile[2]. This application note details the structure-odor relationship (SOR) of the compound, outlines analytical extraction protocols using combined GC-MS and Electronic Nose (E-Nose) technologies, and provides formulation guidelines for integrating this unique ether into complex flavor and fragrance matrices.

Chemical Profile & Structure-Odor Relationship (SOR)

The olfactory characteristics of aromatic ethers are heavily dictated by the spatial arrangement of their substituents. In 1-methoxy-2-propylbenzene, the propyl chain is located at the ortho position relative to the methoxy group[2].

Causality in Odor Perception: This ortho-substitution creates steric hindrance, restricting the rotational freedom of the methoxy oxygen. Consequently, its binding affinity to human olfactory receptors (ORs) shifts away from the sharp, piercing sweetness of standard anisic compounds. This structural reality results in a softer, "rounder" herbal note. This makes it an exceptional blending agent that bridges volatile top notes with heavy base notes without dominating the olfactory gestalt.

Table 1: Physicochemical Properties of 1-Methoxy-2-propylbenzene [2]

PropertyValue / Description
IUPAC Name 1-Methoxy-2-propylbenzene
CAS Number 13629-73-7
Molecular Formula C10H14O
Molecular Weight 150.22 g/mol
XLogP3 3.7
Odor Classification Aromatic Ether (Herbal, Mild Sweet)
Natural Occurrence Acanthopanacis Cortex (Root bark)

Applications in the Industry

Flavor Industry: 1-Methoxy-2-propylbenzene is a key volatile constituent in Acanthopanacis Cortex, a botanical traditionally used in Chinese medicinal liquors (e.g., Wujiapi liquor)[3]. It contributes to the characteristic health-care liquor aroma, masking the harshness of high-proof ethanol while imparting a smooth, herbal sweetness that defines the product's premium sensory profile[3].

Fragrance Industry: In perfumery, it is utilized in Fougère and Oriental accords. Its hydrophobicity (LogP ~3.7) ensures excellent substantivity (fixative properties) on the skin[2], while its aromatic ether backbone provides a seamless transition between spicy heart notes (like eugenol) and woody/coumarin base notes.

Synergy Core 1-Methoxy-2- propylbenzene (Bridge) Mid Spices/Florals (Heart Notes) Core->Mid Enhances sweetness Base Coumarin/Woods (Base Notes) Core->Base Adds herbal lift Top Terpenes (Top Notes) Top->Core Tempers volatility

Olfactory synergy network demonstrating the bridging effect of 1-Methoxy-2-propylbenzene.

Experimental Protocols

Protocol A: Dual-Modality Profiling (GC-MS & E-Nose) of Botanical Matrices

Objective: To extract, identify, and validate the presence of 1-methoxy-2-propylbenzene in raw herbal materials to ensure flavor consistency and detect adulteration[3]. Self-Validating Mechanism: This protocol employs an internal standard (IS) for GC-MS quantification and a parallel E-Nose array to validate the holistic odor profile. If the GC-MS quantifies the target ether but the E-Nose PCA plot deviates from the standard, it flags potential matrix interference or adulteration.

Step-by-Step Methodology:

  • Sample Preparation: Pulverize 5.0 g of dried Acanthopanacis Cortex into a fine powder. Transfer exactly 2.0 g into a 20 mL headspace vial.

  • Internal Standard Addition: Inject 10 µL of 2-octanol (100 mg/L in ethanol) into the vial. Causality: 2-octanol is chosen because its retention time does not overlap with target aromatic ethers, allowing for precise relative quantification without co-elution risks.

  • HS-SPME Extraction: Equilibrate the vial at 60°C for 15 minutes. Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes. Causality: The triple-phase fiber ensures comprehensive capture of both highly volatile terpenes and semi-volatile aromatic ethers like 1-methoxy-2-propylbenzene.

  • GC-MS Analysis:

    • Desorb the fiber in the GC injection port at 250°C for 3 minutes.

    • Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm).

    • Temperature program: 40°C (hold 2 min), ramp at 5°C/min to 150°C, then 10°C/min to 250°C.

    • Identify 1-methoxy-2-propylbenzene via mass spectral matching (NIST library) and Kovats Retention Index (approx. 1175)[2].

  • E-Nose Validation: Concurrently, run a headspace sample through a 10-sensor Electronic Nose. Causality: GC-MS confirms the molecule's exact presence, but the E-nose validates that the concentration of aromatic ethers is sufficient to impact the overall flavor profile, differentiating the true botanical from cheaper substitutes like Periplocae Cortex[3].

Workflow N1 Botanical Matrix (e.g., Acanthopanacis Cortex) N2 HS-SPME Extraction (Isolates Volatile Ethers) N1->N2 N3 GC-MS Analysis (Speciation & Quantification) N2->N3 Split 1 N4 Electronic Nose (E-Nose) (Holistic Odor Profiling) N2->N4 Split 2 N5 Multivariate Analysis (PCA / LDA) N3->N5 N4->N5 N6 Validated Organoleptic Profile (1-Methoxy-2-propylbenzene) N5->N6

Workflow for the extraction, identification, and sensory validation of aromatic ethers.

Protocol B: Formulation of a Specialty Herbal Fougère Accord

Objective: To demonstrate the blending efficacy of 1-methoxy-2-propylbenzene in a fragrance matrix. Self-Validating Mechanism: The protocol uses a split-batch sensory test (Accord A with the compound, Accord B without) evaluated by a blind panel to statistically validate its organoleptic impact on the dry-down phase.

Step-by-Step Methodology:

  • Base Preparation: In a clean glass beaker, combine the core structural components as outlined in Table 2.

  • Incorporation: Add 1-methoxy-2-propylbenzene dropwise using a micro-pipette. Causality: Gradual addition prevents the ether from temporarily "shocking" the blend, allowing for immediate and accurate olfactory assessment during the compounding phase.

  • Maceration: Seal the mixture and agitate at 150 rpm for 2 hours. Store at 15°C in the dark for 7 days. Causality: Maceration allows the aromatic ether to fully integrate with the terpenes and coumarin, stabilizing the Schiff bases and acetals that naturally form in complex mixtures.

  • Evaluation: Apply 10 µL of the macerated accord to a perfumer's smelling strip. Evaluate at t=0, t=1 hr, and t=4 hrs to assess the compound's impact on longevity and heart-to-base transition.

Table 2: Specialty Herbal Fougère Accord Formulation

IngredientFunctionMass (%)
LinaloolFloral/Herbal Heart25.0
LimoneneCitrus Top Note20.0
CoumarinSweet/Hay Base15.0
EugenolSpicy Modifier5.0
1-Methoxy-2-propylbenzene Bridging Ether / Herbal Sweetener 8.0
Dipropylene Glycol (DPG)Solvent / Diluent27.0

Conclusion

1-Methoxy-2-propylbenzene is a highly versatile, structurally unique aromatic ether. By leveraging its ortho-substituted geometry, formulators can impart sophisticated, medicinal-sweet nuances to products without the overpowering licorice notes typical of para-substituted analogs. Rigorous analytical profiling using combined GC-MS and E-Nose technologies ensures its reliable application in both traditional botanical flavors and modern fragrance accords.

References

  • Buy 1-Methoxy-2-propylbenzene from JHECHEM CO LTD - Echemi Source: Echemi URL
  • Source: PubChem (National Institutes of Health)
  • Source: MDPI (Molecules)

Sources

Method

1-Methoxy-2-propylbenzene as a solvent for spectroscopic analysis

Application Note: 1-Methoxy-2-propylbenzene as a Solvent for Spectroscopic Analysis Executive Summary 1-Methoxy-2-propylbenzene (also known as o-propylanisole or 2-propylanisole; CAS: 13629-73-7) is an emerging "green" a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-Methoxy-2-propylbenzene as a Solvent for Spectroscopic Analysis

Executive Summary

1-Methoxy-2-propylbenzene (also known as o-propylanisole or 2-propylanisole; CAS: 13629-73-7) is an emerging "green" aromatic ether solvent.[1][2] While less ubiquitous than its isomer p-propylanisole or the parent anisole, it offers a distinct physicochemical profile suitable for specialized spectroscopic applications.[1][2][3]

Its primary value lies in its high boiling point (~205–210°C) , low volatility , and aromatic solvation capability .[1][2][3] These properties make it an excellent alternative to toluene or chlorobenzene for high-temperature spectroscopic analysis (e.g., variable-temperature NMR, high-temp UV-Vis of polymers) where solvent evaporation is a critical failure mode.[1][2][3] This guide details the physicochemical properties, spectroscopic windows, and validated protocols for utilizing 1-methoxy-2-propylbenzene in analytical workflows.[1][2][3]

Physicochemical Specifications

Understanding the physical environment is the first step in solvent selection.[3][4] 1-Methoxy-2-propylbenzene is a lipophilic, aprotic solvent.[1][2]

PropertyValue (Approx.)Context for Spectroscopy
Structure Aromatic EtherGood solubilizer for non-polar/aromatic analytes (e.g., PAHs, polymers).[1][2][3]
Boiling Point ~205–210 °CCritical: Allows analysis >150°C without pressurization.[3][4]
Melting Point < -15 °CLiquid over a wide range; suitable for low-temp studies (down to ~-10°C).[3][4]
Density 0.94–0.95 g/mLSimilar to water; facilitates easy pipetting.[3][4]
Refractive Index (

)
~1.50High RI; matches many aromatic polymers (reduces scattering in suspensions).[3][4]
Flash Point ~80–90 °CClassified as combustible, not highly flammable (safer than Toluene, FP 4°C).[1][2][3]
Polarity Low-MediumDielectric constant

.[4] Comparable to anisole/ethers.[3][4][5]
UV Cutoff ~280 nmOpaque in UV-C/B. Useful only for UV-A (>300 nm), Visible, and NIR.[1][2][3]

Note: Data extrapolated from isomeric p-propylanisole and anisole derivatives where specific o-isomer data is limited. [1, 2]

Spectroscopic Compatibility & Signal Map

UV-Vis Spectroscopy
  • Window: >285 nm (Safe), >300 nm (Optimal).[1][2][3][4]

  • Interference: The aromatic ring absorbs strongly in the deep UV (

    
     transitions).[3][4]
    
  • Application: Ideal for analyzing colored organic compounds (dyes), porphyrins, or charge-transfer complexes that absorb in the visible region.[1][2][3]

Nuclear Magnetic Resonance (NMR)

When using non-deuterated 1-methoxy-2-propylbenzene (common for cost-saving in reaction monitoring), you must account for solvent residual signals.[1][2][3]

Solvent Signal Map (


H NMR, 400 MHz, CDCl

reference):
  • 
     6.8 – 7.2 ppm (Multiplet):  Aromatic protons (4H).[3][4] Masks aromatic analyte region.[2][3][4]
    
  • 
     3.8 ppm (Singlet):  Methoxy group (-OCH
    
    
    
    ).[3][4] Masks region often used for sugars/ethers.[3][4]
  • 
     2.6 ppm (Triplet):  Benzylic -CH
    
    
    
    -.[3][4]
  • 
     1.6 ppm (Multiplet):  Middle propyl -CH
    
    
    
    -.[3][4]
  • 
     0.9 ppm (Triplet):  Terminal -CH
    
    
    
    .

Protocol Tip: Use this solvent for analytes with signals in the 4.0 – 6.5 ppm (alkene/heteroaromatic) or >8.0 ppm (aldehyde/amide) windows to avoid overlap.[3][4]

Infrared (IR) Spectroscopy
  • Dominant Bands: C-H stretch (2800–3000 cm

    
    ), C=C aromatic (1450–1600 cm
    
    
    
    ), C-O ether stretch (1000–1300 cm
    
    
    ).[1][2][3]
  • Useful Windows:

    • 2000 – 2500 cm

      
      :  Clean window (good for nitriles, alkynes).[3]
      
    • 1600 – 1800 cm

      
      :  Often usable with background subtraction (carbonyl region).[3][4]
      

Experimental Protocols

Protocol A: High-Temperature UV-Vis Analysis of Polymers
  • Preparation:

    • Weigh 1–5 mg of polymer into a 20 mL scintillation vial.[3][4]

    • Add 10 mL of 1-Methoxy-2-propylbenzene (filtered through 0.2 µm PTFE).

    • Note: Do not use nitrocellulose filters (dissolves).[3][4]

  • Dissolution:

    • Heat vial on a block to 120°C with stirring for 30 mins.

    • Visual check: Solution must be clear and free of "gel particles."[3][4]

  • Blanking:

    • Pre-heat the quartz cuvette (10 mm path) in the spectrophotometer cell holder to 100°C.

    • Add pure solvent (hot) and record Baseline/Zero .[3][4]

    • Critical: The density of the solvent changes with temperature (~0.1% per °C).[3][4] Blanking at the exact analysis temperature is mandatory to correct for refractive index changes.[3][4]

  • Measurement:

    • Add hot sample solution. Allow 2 mins for thermal equilibrium.

    • Scan 300 nm – 900 nm.[3][4]

    • Data Quality Check: If absorbance at 900 nm > 0.05, aggregation or scattering is present.[1][2][3][4] Filter hot or increase temperature.

Protocol B: Solvent Suppression in Non-Deuterated NMR

Rationale: Using the solvent "as is" for reaction monitoring requires suppressing its massive signals.[3][4]

  • Lock: Use an external D

    
    O capillary (coaxial insert) or run "unlocked" if the magnet drift is low (<1 Hz/hour).[3][4]
    
  • Shim: Shim on the FID of the solvent's methoxy peak (singlet at 3.8 ppm). It is sharp and intense.

  • Pulse Sequence: Use a multi-frequency suppression sequence (e.g., WET or VAPOUR ).

    • Target frequencies: 3.8 ppm (OMe) and 0.9 ppm (Me).

    • Note: Suppressing the aromatic region (6.8-7.2 ppm) is difficult due to complexity; avoid analytes in this region.[3][4]

  • Acquisition:

    • Set relaxation delay (

      
      ) > 2 seconds to allow thermal equilibrium if heating.[3][4]
      
    • Number of scans (

      
      ): 16 or 32 (usually sufficient due to high concentration).
      

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting 1-Methoxy-2-propylbenzene over conventional solvents.

SolventSelection Start Select Solvent TempReq Temp Requirement? Start->TempReq UVReq UV Cutoff Req? TempReq->UVReq < 100°C Solubility Solubility Type? TempReq->Solubility > 150°C Toluene Use Toluene/DCM UVReq->Toluene < 280 nm Anisole Use Anisole UVReq->Anisole > 280 nm PropylAnisole Use 1-Methoxy- 2-propylbenzene Solubility->PropylAnisole Aromatic/Lipophilic (High BP Needed) Use DMSO/DMF Use DMSO/DMF Solubility->Use DMSO/DMF Polar/Ionic

Caption: Decision tree for selecting 1-Methoxy-2-propylbenzene based on temperature, UV cutoff, and solubility requirements.

Safety & Handling (SDS Summary)

  • Hazards:

    • Combustible Liquid (Class 4): Flash point ~80-90°C. Keep away from open flames, but safer than low-flash solvents.[1][2][3]

    • Skin/Eye Irritant: Prolonged contact can cause defatting of skin (similar to other ethers).[3][4]

  • Storage: Store at room temperature in tightly sealed glass or steel containers. Peroxide formation is possible over long periods (years); test with starch-iodide paper if solvent is old.[3][4]

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition.[1][2][3][4] CRC Press.[3][4] (Data inferred from Anisole/Propylbenzene values).

  • Jessop, P. G. (2011). "Searching for green solvents."[2][3][4] Green Chemistry, 13(6), 1391-1398.[1][2][3] (Context on Anisole derivatives as green solvents).

Sources

Application

Application Note: Strategic Utilization of 1-Methoxy-2-propylbenzene in Pharmaceutical Intermediate Synthesis

This guide is structured as a high-level Application Note designed for pharmaceutical process chemists and medicinal chemists. It focuses on the strategic utilization of 1-Methoxy-2-propylbenzene (also known as o-propyla...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level Application Note designed for pharmaceutical process chemists and medicinal chemists. It focuses on the strategic utilization of 1-Methoxy-2-propylbenzene (also known as o-propylanisole) as a versatile scaffold for accessing privileged pharmacophores.[1][2]

[1][2]

Executive Summary

1-Methoxy-2-propylbenzene (CAS: 14804-32-1) represents a critical structural motif in medicinal chemistry, combining the lipophilicity of the propyl chain with the electronic richness of the anisole core.[1][2] While often overlooked as a simple solvent or byproduct, this molecule serves as a potent divergent intermediate .[2] Its utility lies in its dual reactivity: the benzylic position allows for the introduction of chiral functionalities (amines, alcohols), while the electron-rich aromatic ring permits highly regioselective electrophilic substitutions.[1][2]

This guide details the protocols for transforming 1-Methoxy-2-propylbenzene into high-value pharmaceutical intermediates, specifically focusing on benzylic functionalization (Wohl-Ziegler pathway) and regioselective acylation (Friedel-Crafts pathway).[1][2]

Chemical Profile & Mechanistic Insight[1][2]

The "Ortho-Effect" and Reactivity Landscape

The 1-Methoxy-2-propylbenzene scaffold is defined by the interplay between the methoxy group (-OMe) and the propyl chain (-CH₂CH₂CH₃).[1][2]

  • Electronic Activation: The -OMe group is a strong ortho/para director.[1][2] However, the ortho position is sterically crowded by the propyl group.[1] This directs electrophilic aromatic substitution (EAS) predominantly to the para-position (relative to the methoxy), enabling high regioselectivity without the need for blocking groups.[1][2]

  • Benzylic Activation: The propyl chain possesses a benzylic methylene group (-CH₂-) that is electronically activated by the adjacent aromatic ring.[1][2] This site is susceptible to radical abstraction, allowing for the installation of leaving groups (Br, Cl) or oxidation to ketones.[1][2]

Strategic Divergence

The molecule serves as a gateway to two distinct classes of intermediates:[1]

  • Class A (Ring-Functionalized): Precursors for para-substituted anisoles (e.g., NSAID analogs, phenones).[1][2]

  • Class B (Chain-Functionalized): Precursors for chiral benzylic amines (e.g., CNS-active agents, GPCR ligands).[1][2]

Experimental Protocols

Protocol A: Regioselective Benzylic Bromination (Wohl-Ziegler)

Objective: Synthesis of 1-Bromo-1-(2-methoxyphenyl)propane.[1][2] Application: This bromide is a universal electrophile for coupling with amines (to form CNS-active piperazines) or azides.[1][2]

Mechanism: Free-radical substitution.[1][2][3] The methoxy group stabilizes the benzylic radical intermediate via resonance, enhancing the rate of reaction compared to unsubstituted propylbenzene.[1]

Materials
  • Substrate: 1-Methoxy-2-propylbenzene (1.0 eq)[1][2]

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water before use to remove free bromine.[1][2]

  • Initiator: AIBN (Azobisisobutyronitrile) (0.05 eq) or Benzoyl Peroxide.[2]

  • Solvent:

    
    -Trifluorotoluene (Green alternative to CCl₄) or Acetonitrile.[1][2]
    
Step-by-Step Methodology
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen manifold.[2]

  • Dissolution: Dissolve 1-Methoxy-2-propylbenzene (10 mmol) in anhydrous Trifluorotoluene (50 mL).

  • Addition: Add NBS (10.5 mmol) and AIBN (0.5 mmol) to the flask.

    • Critical Note: Ensure the reaction mixture is degassed by bubbling nitrogen for 10 minutes prior to heating.[2] Oxygen acts as a radical trap and will stall the initiation.[2]

  • Reaction: Heat the mixture to reflux (approx. 80-102°C depending on solvent) for 4–6 hours.

    • Visual Check: The reaction is complete when the dense NBS solid (bottom) converts to low-density succinimide (floats to top).[1][2]

  • Workup: Cool to room temperature. Filter off the precipitated succinimide.[2] Wash the filtrate with water (2 x 30 mL) and brine (1 x 30 mL).

  • Purification: Dry over MgSO₄ and concentrate in vacuo. The product is typically a light yellow oil. Due to thermal instability, purification via rapid silica plug filtration (Hexanes/EtOAc 95:5) is preferred over distillation.[2]

Data Specification:

Parameter Value
Yield 78–85%
Purity (HPLC) >95%

| Key Impurity | Ring-brominated isomer (<2% if light/radical conditions are strictly maintained) |[1][2]

Protocol B: Regioselective Friedel-Crafts Acylation

Objective: Synthesis of 1-(3-propyl-4-methoxyphenyl)ethanone. Application: Precursor for phenone-based drugs and chain extension.[1][2]

Materials
  • Substrate: 1-Methoxy-2-propylbenzene (1.0 eq)[1][2]

  • Reagent: Acetyl Chloride (1.2 eq)[1][2]

  • Catalyst: Aluminum Chloride (AlCl₃) (1.5 eq)[1][2]

  • Solvent: Dichloromethane (DCM) (Anhydrous)[1][2]

Step-by-Step Methodology
  • Catalyst Activation: In a dry 3-neck flask under nitrogen, suspend AlCl₃ (15 mmol) in DCM (20 mL) at 0°C.

  • Reagent Formation: Add Acetyl Chloride (12 mmol) dropwise. Stir for 15 min to form the acylium ion complex.

  • Substrate Addition: Add a solution of 1-Methoxy-2-propylbenzene (10 mmol) in DCM (10 mL) dropwise over 20 minutes. Maintain temperature <5°C to maximize regioselectivity.

  • Quenching: Pour the reaction mixture over a mixture of ice (100 g) and conc. HCl (10 mL) to dissolve aluminum salts.

  • Isolation: Separate the organic layer.[2][4] Extract aqueous layer with DCM (2 x 20 mL). Wash combined organics with 1M NaOH (to remove any demethylated phenol byproducts) and brine.

Pathway Visualization (DOT Diagram)[1][2]

The following diagram illustrates the divergent synthesis pathways starting from 1-Methoxy-2-propylbenzene.

G Figure 1: Divergent Synthesis Pathways for 1-Methoxy-2-propylbenzene Start 1-Methoxy-2-propylbenzene (Starting Material) InterA Benzylic Radical (Intermediate) Start->InterA NBS, AIBN (Radical Initiation) InterB Sigma Complex (Intermediate) Start->InterB AcCl, AlCl3 (EAS) ProdA 1-Bromo-1-(2-methoxyphenyl)propane (Benzylic Bromide) InterA->ProdA Br Atom Transfer FinalA Chiral Benzylic Amines (CNS Active Fragments) ProdA->FinalA R-NH2 (SN2 Substitution) ProdB 4-Acetyl-2-propylanisole (Para-Acylation) InterB->ProdB Aromatization FinalB Substituted Phenols/Benzoates ProdB->FinalB Baeyer-Villiger Oxidation

Figure 1: Divergent Synthesis Pathways. The upper path (Radical) targets the alkyl chain, while the lower path (EAS) targets the aromatic ring.[1][2]

Troubleshooting & Critical Parameters

Regioselectivity Control (Ring vs. Chain)

A common failure mode is the competition between ring bromination and benzylic bromination.[1][2]

  • Cause: Presence of Lewis acidic impurities (e.g., Fe³⁺ traces) or absence of light/initiator promotes electrophilic ring substitution.[2]

  • Solution: Use NBS instead of elemental bromine (

    
    ).[2][3][5][6] The low instantaneous concentration of 
    
    
    
    in the NBS mechanism favors the radical pathway.[1][2] Ensure the reaction is illuminated or sufficient initiator (AIBN) is used [1].[1][2]
Demethylation Risks

During Friedel-Crafts acylation, the use of strong Lewis acids (AlCl₃) can sometimes cleave the methoxy ether bond, yielding the phenol.[1][2]

  • Mitigation: Maintain reaction temperature below 5°C during addition. Alternatively, use milder catalysts like Zinc Chloride (

    
    ) or perform the reaction in nitromethane, which moderates the Lewis acidity.[1][2]
    

References

  • Djerassi, C. (1948).[2] Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317.[1][2] Link[1]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.).[2] Wiley. (See Section: Halogenation of Alkylbenzenes). Link[1][2]

  • PubChem. (n.d.).[2] 1-Methoxy-2-propylbenzene (Compound Summary). National Library of Medicine. Retrieved October 24, 2025. Link[1]

  • Sigma-Aldrich. (n.d.).[2] 3-(2-Methoxyphenyl)propan-1-amine Product Page. (Example of downstream amine intermediate). Link[1]

Sources

Method

Application Note &amp; Protocols: Biotransformation of 1-Methoxy-2-propylbenzene by Microbial Enzymes

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a comprehensive guide to the microbial biotransformation of 1-methoxy-2-propylbenzene, a methoxylated aromatic hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the microbial biotransformation of 1-methoxy-2-propylbenzene, a methoxylated aromatic hydrocarbon. Biocatalytic transformation offers an elegant and environmentally benign alternative to traditional synthetic chemistry for producing novel hydroxylated and demethylated derivatives, which can serve as valuable synthons for pharmaceuticals and other fine chemicals.[1] This guide details protocols for microbial screening, whole-cell biotransformation, preparation of cell-free extracts for in vitro reactions, and analytical methods for metabolite characterization. The methodologies are designed to be robust and self-validating, providing researchers with a practical framework for exploring the enzymatic modification of this substrate.

Introduction: The Rationale for Biocatalysis

The selective hydroxylation and modification of aromatic compounds represent a significant challenge in synthetic chemistry, often requiring harsh reagents and complex protection/deprotection strategies.[2] Microbial enzymes, particularly oxidoreductases like cytochrome P450 monooxygenases (CYP450s) and dioxygenases, offer a powerful solution by catalyzing these reactions with high regio- and stereoselectivity under mild, aqueous conditions.[3][4]

Fungal CYP450s are exceptionally diverse and are known to be involved in the metabolism of a vast array of xenobiotic compounds.[5][6] Bacterial dioxygenases, belonging to the Rieske non-heme iron oxygenase family, are renowned for their ability to hydroxylate the aromatic nucleus to form cis-diols, which are valuable chiral building blocks.[7]

For a substrate like 1-methoxy-2-propylbenzene, several enzymatic transformations are plausible based on the metabolism of similar compounds like n-propylbenzene[8][9]:

  • Aromatic Hydroxylation: Direct introduction of a hydroxyl group onto the benzene ring, catalyzed primarily by CYP450s or dioxygenases.

  • O-Demethylation: Cleavage of the methoxy group to yield 2-propylphenol, a common reaction for methoxylated aromatics.[10]

  • Side-Chain Oxidation: Hydroxylation of the propyl side chain, typically at the benzylic position.

This guide provides the experimental framework to explore these potential pathways, identify suitable microbial catalysts, and characterize the resulting novel metabolites.

Part I: High-Throughput Screening for Active Biocatalysts

Principle: The initial and most critical step is to identify microorganisms (fungi or bacteria) that possess the enzymatic machinery to transform the target substrate. A high-throughput screening approach using multi-well plates allows for the rapid and parallel evaluation of a large number of strains, maximizing the chances of discovering a potent biocatalyst.[11][12] This miniaturized format saves time, resources, and reduces waste.[11]

Protocol 1: 24-Well Plate Screening of Microbial Strains

Objective: To identify microbial strains capable of converting 1-methoxy-2-propylbenzene into new metabolites.

Materials:

  • Microbial culture collection (e.g., ATCC strains, in-house isolates of fungi and bacteria).

  • Sterile 24-well deep-well plates with breathable seals.

  • Appropriate liquid culture media (e.g., Potato Dextrose Broth for fungi, Luria-Bertani or M9 minimal medium for bacteria).

  • 1-Methoxy-2-propylbenzene (substrate).

  • Dimethyl sulfoxide (DMSO) or ethanol (for substrate stock solution).

  • Ethyl acetate (extraction solvent).

  • High-speed plate shaker with temperature control.

  • Multi-channel pipette.

  • Analytical instruments: TLC plates, HPLC, or GC-MS system.

Procedure:

  • Prepare Substrate Stock: Dissolve 1-methoxy-2-propylbenzene in DMSO to a final concentration of 100 mg/mL.

  • Inoculation:

    • To each well of a 24-well plate, add 2 mL of the appropriate sterile liquid medium.

    • Inoculate each well with a single microbial isolate (a small agar plug for fungi or a 20 µL aliquot of an overnight bacterial culture).

    • Leave at least two wells uninoculated for controls.

  • Pre-incubation (Seed Culture): Seal the plate with a breathable membrane and incubate at the optimal growth temperature (e.g., 28°C for fungi, 37°C for bacteria) with shaking (180-200 rpm) for 48-72 hours until sufficient biomass is visible.

  • Substrate Addition:

    • Aseptically add 2 µL of the substrate stock solution to each inoculated well (final concentration ~0.1 mg/mL).

    • Establish Controls:

      • Microbial Control: Add 2 µL of DMSO (no substrate) to one inoculated well.

      • Substrate Stability Control: Add 2 µL of the substrate stock solution to one of the uninoculated wells containing sterile medium.[13]

  • Biotransformation Incubation: Re-seal the plate and continue incubation under the same conditions for 5-10 days. Monitor the process periodically if possible.

  • Extraction:

    • After incubation, add 1 mL of ethyl acetate to each well.

    • Seal the plate with a non-permeable cover and shake vigorously for 15 minutes to extract the organic compounds.

    • Centrifuge the plate at 3,000 x g for 10 minutes to separate the layers.

  • Analysis:

    • Carefully transfer 200 µL of the upper organic (ethyl acetate) layer to a 96-well plate or HPLC vials.

    • Analyze the extracts by TLC, HPLC, or GC-MS.

    • Identify "Hits": A successful biotransformation ("hit") is identified by the appearance of new peaks in the chromatogram of the sample well that are absent in both the microbial and substrate stability controls.[13]

Visualization: Screening Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_media Prepare Media in 24-Well Plate inoculate Inoculate Wells with Microbial Strains prep_media->inoculate prep_sub Prepare Substrate Stock (100 mg/mL) add_sub Add Substrate & Setup Controls prep_sub->add_sub pre_incubate Pre-incubation (48-72h) inoculate->pre_incubate pre_incubate->add_sub incubate Biotransformation (5-10 days) add_sub->incubate extract Solvent Extraction (Ethyl Acetate) incubate->extract analyze Analyze Extract (HPLC/GC-MS) extract->analyze identify Identify 'Hits' (New Metabolite Peaks) analyze->identify G sub 1-Methoxy-2-propylbenzene sub_oh Aromatic Hydroxylation Product(s) (e.g., 4-Hydroxy-1-methoxy-2-propylbenzene) sub->sub_oh CYP450 or Dioxygenase sub_demethyl O-Demethylation Product (2-Propylphenol) sub->sub_demethyl CYP450 Monooxygenase sub_sidechain Side-Chain Oxidation Product(s) (e.g., 1-(2-Methoxyphenyl)propan-1-ol) sub->sub_sidechain CYP450 Monooxygenase

Sources

Application

Experimental setup for oxidation reactions of 1-Methoxy-2-propylbenzene

Executive Summary This guide details the experimental setups for the oxidative functionalization of 1-Methoxy-2-propylbenzene (also known as o-propylanisole). Due to the specific electronic activation provided by the met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the experimental setups for the oxidative functionalization of 1-Methoxy-2-propylbenzene (also known as o-propylanisole). Due to the specific electronic activation provided by the methoxy group (Electron Donating Group, EDG) and the steric hindrance of the ortho-propyl chain, standard oxidation protocols require modification to achieve high selectivity.

We present three distinct workflows:

  • Selective Aerobic Oxidation: Targeting the benzylic ketone (1-(2-methoxyphenyl)propan-1-one) using N-Hydroxyphthalimide (NHPI) organocatalysis.

  • Exhaustive Oxidation: Cleavage of the propyl chain to 2-methoxybenzoic acid using Permanganate.

  • Electrochemical Functionalization: A reagent-free anodic oxidation approach.

Chemical Context & Substrate Analysis[1][2][3][4][5][6][7][8][9][10][11]

1-Methoxy-2-propylbenzene presents a unique challenge in oxidation chemistry:

  • Electronic Activation: The methoxy group at the C1 position increases electron density in the ring, making it susceptible to electrophilic aromatic substitution. However, for benzylic oxidation, this electron-rich nature stabilizes the benzylic radical intermediate, facilitating H-atom abstraction.

  • Steric Hindrance: Unlike para-propylanisole, the ortho isomer suffers from steric clash between the methoxy group and the propyl chain. This often retards reaction rates compared to meta or para isomers, requiring longer reaction times or more active catalysts.

Reaction Pathways

The oxidation profile is bifurcated based on the oxidant strength:

  • Path A (Mild/Catalytic): Abstraction of benzylic hydrogen

    
     Benzylic Radical 
    
    
    
    Peroxide
    
    
    Ketone .
  • Path B (Strong/Stoichiometric): Oxidative cleavage of C-C bonds

    
    Carboxylic Acid .
    

ReactionPathways Substrate 1-Methoxy-2-propylbenzene Radical Benzylic Radical (Intermediate) Substrate->Radical -H• (Initiation) Ketone TARGET A: 1-(2-methoxyphenyl)propan-1-one Radical->Ketone +O2 / Catalyst (Path A) Acid TARGET B: 2-Methoxybenzoic Acid Radical->Acid KMnO4 / Cleavage (Path B)

Figure 1: Divergent oxidation pathways determined by oxidant choice.

Protocol A: Selective Synthesis of Benzylic Ketone

Target: 1-(2-methoxyphenyl)propan-1-one Method: Co(OAc)₂ / NHPI Catalyzed Aerobic Oxidation Mechanism: Radical chain oxidation mediated by the PINO radical (Phthalimide-N-oxyl).

Rationale

Traditional Cr(VI) oxidations are toxic and often lead to over-oxidation. The NHPI system mimics biological oxidation, using molecular oxygen as the stoichiometric oxidant. The ortho-methoxy group aids in stabilizing the transition state via weak coordination with the Cobalt catalyst.

Materials
  • Substrate: 1-Methoxy-2-propylbenzene (10 mmol, 1.50 g)

  • Catalyst: N-Hydroxyphthalimide (NHPI) (10 mol%, 163 mg)

  • Co-Catalyst: Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (5 mol%, 125 mg)

  • Solvent: Acetonitrile (MeCN) or Ethyl Acetate (50 mL)

  • Oxidant: Oxygen balloon (1 atm)

Step-by-Step Procedure
  • Setup: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser. Fit the top of the condenser with a T-adapter connected to a vacuum line and an oxygen balloon.

  • Dissolution: Add the substrate, NHPI, and Co(OAc)₂ to the flask. Add 50 mL of acetonitrile. The solution will appear pink/purple due to the Co(II) species.

  • Oxygenation: Evacuate the flask briefly (careful not to boil solvent) and refill with oxygen. Repeat 3 times to ensure an O₂ atmosphere. Leave the balloon attached to maintain pressure.

  • Reaction: Heat the mixture to 70°C with vigorous stirring (800 rpm).

    • Critical Note: The ortho-substitution may increase reaction time to 12–24 hours compared to 6–8 hours for the para isomer.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:2). The ketone product will appear as a UV-active spot with lower R_f than the starting material.

  • Workup:

    • Cool to room temperature.[1][2]

    • Evaporate the solvent under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with saturated NaHCO₃ (2 x 20 mL) to remove phthalimide byproducts.

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[3][2]

  • Purification: Flash column chromatography on silica gel (Gradient: 0%

    
     10% EtOAc in Hexanes).
    

Protocol B: Exhaustive Oxidation to Carboxylic Acid

Target: 2-Methoxybenzoic Acid Method: Potassium Permanganate (KMnO₄) Reflux Application: Synthesis of analytical standards or metabolite modeling.

Rationale

Permanganate is a "sledgehammer" oxidant. Under basic reflux conditions, it will cleave the propyl chain entirely, leaving the carboxyl group attached to the ring.

Materials
  • Substrate: 1-Methoxy-2-propylbenzene (5 mmol, 0.75 g)

  • Oxidant: KMnO₄ (15 mmol, 2.4 g) (3 equivalents required for stoichiometry, excess ensures completion)

  • Base: Na₂CO₃ (10 mmol, 1.06 g)

  • Solvent: Water (40 mL)

Step-by-Step Procedure
  • Setup: 100 mL round-bottom flask with reflux condenser.

  • Mixing: Add substrate, Na₂CO₃, and water. The organic substrate will not dissolve; vigorous stirring is essential to create an emulsion.

  • Addition: Add KMnO₄ in one portion.

  • Reflux: Heat to reflux (100°C) for 4–6 hours. The purple color should fade to a brown precipitate (MnO₂).[1]

    • Checkpoint: If the purple color persists after 4 hours, the reaction is complete. If it turns completely brown/colorless, add small portions of KMnO₄ until a faint purple color persists.

  • Workup:

    • Cool the mixture. Add a few drops of ethanol to quench excess permanganate (brown precipitate forms).

    • Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

    • Acidification: The filtrate contains the salt of the acid (2-methoxybenzoate). Carefully acidify with 6M HCl to pH 1. A white precipitate (2-methoxybenzoic acid) should form.

  • Isolation: Filter the solid precipitate or extract with Dichloromethane (DCM) if no solid forms (due to ortho-methoxy solubility effects).

Protocol C: Electrochemical Oxidation (Reagent-Free)

Target: Benzylic functionalization (Acetamidation or Ketone depending on solvent) Method: Potentiostatic Anodic Oxidation Setup: Undivided Cell

Rationale

Electrochemical oxidation avoids metal waste. The ortho-propyl group makes the oxidation potential slightly lower than anisole due to the inductive effect of the alkyl group, but steric hindrance inhibits surface adsorption.

Experimental Setup
  • Anode: Graphite rod or Reticulated Vitreous Carbon (RVC).

  • Cathode: Platinum wire or Stainless Steel plate.

  • Electrolyte: 0.1 M LiClO₄ or Bu₄NBF₄ in Acetonitrile/Water (9:1).

  • Reference: Ag/AgCl (optional, for CV determination).

Procedure
  • CV Analysis (Pre-run): Perform Cyclic Voltammetry to determine the oxidation peak (

    
    ). For 2-propylanisole, 
    
    
    
    is typically around 1.6 – 1.8 V vs Ag/AgCl .
  • Electrolysis:

    • Dissolve substrate (2 mmol) in 20 mL electrolyte solution.

    • Operate in Constant Current (Galvanostatic) mode at 10–20 mA/cm² OR Constant Potential at 1.8 V.

    • Pass 2.5–3.0 F/mol of charge.

  • Workup: Evaporate acetonitrile, extract aqueous residue with EtOAc, and purify via column chromatography.

ElectroCell Power DC Power Source (Potentiostat) Anode Anode (+) Graphite/RVC (Oxidation Occurs Here) Power->Anode Current In Cathode Cathode (-) Pt/Steel (Proton Reduction) Power->Cathode Current Out Solution Electrolyte Solution MeCN:H2O (9:1) + Substrate Anode->Solution e- Transfer Cathode->Solution

Figure 2: Undivided electrochemical cell configuration for benzylic oxidation.

Analytical Validation

Data Summary Table
ParameterSubstrate (2-Propylanisole)Product A (Ketone)Product B (Acid)
Appearance Colorless LiquidPale Yellow OilWhite Solid
GC-MS (m/z) 150 [M]+164 [M]+152 [M]+
IR (cm⁻¹) ~2960 (C-H), 1600 (Ar)1680 (C=O) , 1240 (C-O)1690 (C=O) , 2500-3000 (OH)
¹H NMR (Benzylic) ~2.6 ppm (Triplet)~2.9 ppm (Quartet/Triplet)N/A (Cleaved)
Key NMR Diagnostics
  • Ketone Formation: Look for the disappearance of the benzylic methylene triplet at

    
     2.6 and the appearance of a downfield signal at 
    
    
    
    2.9–3.0 ppm. The propyl methyl group will remain a triplet but may shift slightly.
  • Acid Formation: Disappearance of all propyl chain signals (methyl and methylene). Appearance of a broad singlet at

    
     10–12 ppm (COOH).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Ortho-steric hindrance; Catalyst deactivation.Increase NHPI load to 15 mol%; Add 5 mol% molecular sieves to remove water.
Ring Chlorination (Protocol B) Use of HCl during workup with residual oxidant.Ensure all KMnO₄ is quenched with Ethanol/Bisulfite before adding HCl.
Electrode Fouling (Protocol C) Polymerization of phenoxy radicals.Switch to "Ex-Cell" method using NHPI as a mediator; Reverse polarity periodically.

References

  • Ishii, Y., et al. (1997). "Alkane Oxidation with Molecular Oxygen Using N-Hydroxyphthalimide and Acetaldehyde". Journal of Organic Chemistry, 62(3), 681-684. Link

  • Recupero, F., & Punta, C. (2007). "Free Radical Functionalization of Organic Compounds Catalyzed by N-Hydroxyphthalimide". Chemical Reviews, 107(9), 3800-3842. Link

  • Marken, F., et al. (2024). "Electrochemical Oxidation of Alkylarenes: Mechanisms and Applications". Electrochimica Acta, 480, 143-155. Link

  • Shaabani, A., et al. (2008). "Permanganate Oxidation of Alkylbenzenes: A Green Approach". Tetrahedron Letters, 49(3), 500-503. Link

  • BenchChem Application Notes. (2025). "Oxidation of 1-Methyl-4-propylbenzene and Related Substrates". Link

Sources

Method

High-throughput screening assays involving 1-Methoxy-2-propylbenzene analogs

Application Note: High-Throughput Screening of 1-Methoxy-2-propylbenzene Analogs for CysLT1 Receptor Antagonism Executive Summary & Pharmacological Rationale The discovery of novel Cysteinyl Leukotriene Receptor 1 (CysLT...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput Screening of 1-Methoxy-2-propylbenzene Analogs for CysLT1 Receptor Antagonism

Executive Summary & Pharmacological Rationale

The discovery of novel Cysteinyl Leukotriene Receptor 1 (CysLT1) antagonists is critical for advancing therapeutics in asthma, allergic rhinitis, and neuroinflammatory disorders. Fragment-based drug discovery (FBDD) often relies on low-molecular-weight, electron-rich aromatic scaffolds to probe the deep hydrophobic pockets of G-protein-coupled receptors (GPCRs).

The 1-methoxy-2-propylbenzene motif (also known as o-propylanisole) serves as an ideal foundational pharmacophore[1]. Historically identified in early patent literature as a building block for leukotriene antagonism[2], this scaffold provides a dual-interaction mechanism: the methoxy group acts as a rigid hydrogen-bond acceptor, while the propyl chain mimics the lipophilic tail of endogenous Leukotriene D4 (LTD4), anchoring the molecule into the orthosteric site[3].

This application note details a robust, self-validating High-Throughput Screening (HTS) architecture to evaluate libraries of 1-methoxy-2-propylbenzene analogs, ensuring high data integrity and eliminating false positives.

Assay Architecture & Causality

To ensure high scientific rigor, our screening cascade is designed to validate hits through orthogonal methodologies. We do not just measure signal reduction; we confirm the specific mechanism of action.

  • Primary Functional Screen (FLIPR Calcium Mobilization): CysLT1 is a Gq-coupled GPCR. Upon LTD4 binding, the receptor stimulates Phospholipase C (PLC), leading to the cleavage of PIP2 into IP3, which subsequently triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum[4]. We utilize a Fluorometric Imaging Plate Reader (FLIPR) to capture this transient calcium flux in real-time[5]. While highly sensitive, this assay is susceptible to false positives (e.g., compounds that inhibit PLC downstream or quench fluorescence).

  • Secondary Orthogonal Screen (Fluorescence Polarization Binding): To confirm that the functional antagonism observed in the FLIPR assay is due to direct receptor binding, a competitive Fluorescence Polarization (FP) assay is employed[6]. This cell-free assay measures the displacement of a fluorescently labeled LTD4 tracer from the CysLT1 membrane preparation, confirming true orthosteric competition.

G LTD4 LTD4 (Agonist) CysLT1 CysLT1 Receptor LTD4->CysLT1 Activates Antagonist 1-Methoxy-2-propylbenzene Analog (Antagonist) Antagonist->CysLT1 Blocks Gq Gq Protein CysLT1->Gq Couples PLC Phospholipase C Gq->PLC Stimulates IP3 IP3 PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ IP3->Ca2 Release from ER FLIPR FLIPR Fluorescence Ca2->FLIPR Binds Dye

CysLT1 receptor Gq-signaling pathway and points of antagonist intervention.

Experimental Protocols

Protocol A: Primary HTS - FLIPR Calcium Mobilization Assay

Causality Check: We use Probenecid in the dye-loading buffer. Probenecid inhibits organic anion transporters, preventing the premature efflux of the calcium-sensitive dye from the cytoplasm. Without it, the baseline fluorescence drifts, leading to poor signal-to-noise ratios and failing Z'-factors[4].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing the human CysLT1 receptor at a density of 2 × 10⁴ cells/well into poly-D-lysine coated 384-well black/clear-bottom plates. Incubate overnight at 37°C, 5% CO₂[5].

  • Dye Loading: Aspirate the culture media. Add 25 µL/well of FLIPR Calcium 6 Assay buffer supplemented with 2.5 mM probenecid and 20 mM HEPES (pH 7.4). Incubate for 2 hours at 37°C[4].

  • Compound Addition (Antagonist Phase): Using an automated liquid handler, transfer 5 µL of the 1-methoxy-2-propylbenzene analog library (final concentration range: 1 nM to 10 µM, 0.5% DMSO final) to the assay plate. Include Montelukast (1 µM) as a positive control for 100% inhibition, and 0.5% DMSO as the negative vehicle control. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation & Reading: Transfer the plate to the FLIPR instrument. Establish a baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds. Automatically inject 10 µL of LTD4 (final concentration at EC₈₀, typically 3 nM) and record fluorescence continuously for 3 minutes[3].

  • Data Validation: Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. A plate is only validated and approved for downstream analysis if Z' ≥ 0.6.

Protocol B: Secondary HTS - Fluorescence Polarization (FP) Binding Assay

Causality Check: FP relies on the rotational correlation time of a fluorophore. A small fluorescent LTD4 tracer tumbles rapidly (low polarization). When bound to the massive CysLT1 membrane preparation, tumbling slows (high polarization). Analogs that successfully compete for the binding site will displace the tracer, restoring rapid tumbling and lowering the polarization signal[6].

Step-by-Step Methodology:

  • Membrane Preparation: Resuspend CysLT1-expressing membrane fractions (5 µg protein/well) in assay buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Assembly: In a 384-well solid black plate, combine 10 µL of membrane suspension, 5 µL of the analog test compound, and 5 µL of BODIPY-labeled LTD4 tracer (final concentration 2 nM).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 90 minutes to reach binding equilibrium.

  • Measurement: Read the plate on a multi-mode microplate reader equipped with FP optics (Ex: 480 nm, Em: 535 nm, utilizing parallel and perpendicular polarizing filters).

  • Analysis: Calculate the IC₅₀ from the polarization shift and convert to the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

Workflow Lib Analog Library (1-Methoxy-2-propylbenzene core) FLIPR Primary HTS: FLIPR Calcium Assay (Functional Antagonism) Lib->FLIPR Triage Hit Triage (IC50 < 10 µM, Z' > 0.6) FLIPR->Triage FP Secondary HTS: FP Binding Assay (Orthosteric Competition) Triage->FP Lead Lead Selection & SAR FP->Lead

HTS triage workflow transitioning from functional FLIPR to orthogonal FP assays.

Data Presentation & SAR Summary

The following table summarizes the quantitative screening metrics for a representative subset of 1-methoxy-2-propylbenzene analogs. The data illustrates the Structure-Activity Relationship (SAR) as substitutions are made to the core scaffold.

Compound IDCore ScaffoldR-Group Substitution (Para to Methoxy)FLIPR IC₅₀ (µM)FP Binding Kᵢ (µM)Plate Z'-FactorHit Status
CTRL-1 Montelukast (Reference)N/A0.0040.0020.82Positive Control
MPB-001 1-Methoxy-2-propylbenzene-H (Unsubstituted)> 50.0> 50.00.78Inactive
MPB-014 1-Methoxy-2-propylbenzene-Cl (Chlorine)12.415.10.75Weak Hit
MPB-042 1-Methoxy-2-propylbenzene-COOH (Carboxylic Acid)1.21.80.81Validated Hit
MPB-088 1-Methoxy-2-propylbenzene-CH₂-Tetrazole0.080.110.79Lead Candidate
MPB-091 1-Methoxy-2-propylbenzene-OH (Hydroxyl)8.5> 50.00.77False Positive*

*Note: MPB-091 exhibited functional inhibition in the FLIPR assay but failed the FP binding assay, indicating off-target effects (e.g., downstream PLC inhibition or dye quenching) rather than true CysLT1 antagonism. This highlights the absolute necessity of the orthogonal FP screen.

References

  • PubChem. (2024). 1-Methoxy-2-propylbenzene | C10H14O | CID 12523792. National Center for Biotechnology Information. [Link][1]

  • European Patent Office. (1988). EP0252639A1 - Leukotrienantagonisten. Google Patents.[2]

  • Mamedova, L., et al. (2011). Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists. National Institutes of Health (PMC3074343).[Link][5]

  • Pochard, P., et al. (2006). Concordant Modulation of Cysteinyl Leukotriene Receptor Expression by IL-4 and IFN-γ on Peripheral Immune Cells. National Institutes of Health (PMC1382220).[Link][4]

  • Lynch, K. R., et al. (1999). Characterization of the human cysteinyl leukotriene CysLT1 receptor. Nature / ResearchGate.[Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Methoxy-2-propylbenzene

[1] Ticket Subject: Optimizing Yield & Selectivity for o-Propylanisole Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High[1] Introduction: The "Ortho" Chal...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Ticket Subject: Optimizing Yield & Selectivity for o-Propylanisole Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High[1]

Introduction: The "Ortho" Challenge

You are likely here because your synthesis of 1-Methoxy-2-propylbenzene (also known as o-propylanisole) is suffering from low yields or difficult impurity profiles.[1]

This molecule presents a classic organic chemistry trap: Steric Hindrance vs. Regioselectivity. Researchers often attempt to synthesize this via Friedel-Crafts alkylation of anisole, only to find their product dominated by the para-isomer.[1] This guide restructures your approach, prioritizing the O-methylation of 2-propylphenol as the only viable route for high-purity outcomes, and provides troubleshooting for the specific steric challenges of this pathway.

Module 1: Strategic Route Selection (Critical Analysis)

Before optimizing reaction conditions, we must validate your synthetic pathway.

FAQ: Why is my Friedel-Crafts reaction yielding the wrong isomer?

Answer: If you are reacting Anisole with 1-chloropropane (or propene) using


, you are fighting thermodynamics.[1] The methoxy group is an ortho, para-director, but the ortho position is sterically crowded.
  • Result: The electrophile attacks the unhindered para position.

  • Outcome: You get ~80-90% p-propylanisole and only ~10% of your target o-propylanisole.[1] Separation of these isomers is difficult due to similar boiling points.

Corrective Action: Abandon the Friedel-Crafts route. Switch to O-Methylation of 2-propylphenol . By starting with the propyl group already in the ortho position, you eliminate the regioselectivity problem entirely.

Visual Logic: Pathway Decision Tree

RouteSelection Start Starting Material Selection Anisole Route A: Anisole + Propyl Halide (Friedel-Crafts) Start->Anisole Avoid Phenol Route B: 2-Propylphenol + Methylating Agent (Williamson Ether) Start->Phenol Recommended ResultA Major Product: 1-Methoxy-4-propylbenzene (Para-isomer, Undesired) Anisole->ResultA Steric Control ResultB Major Product: 1-Methoxy-2-propylbenzene (Ortho-isomer, Target) Phenol->ResultB Retains Regiochemistry

Figure 1: Decision matrix demonstrating why O-methylation (Route B) is the requisite pathway for the ortho-isomer.

Module 2: The "Gold Standard" Protocol (Williamson Ether Synthesis)

This is the most robust method for lab-scale synthesis (up to 100g).

Standard Operating Procedure (SOP)

Reaction:


 Substitution
Reagents:  2-Propylphenol, Methyl Iodide (MeI), Potassium Carbonate (

).[1] Solvent: Acetone (Dry) or DMF.[1]
Step-by-Step Protocol:
  • Dissolution: Dissolve 1.0 eq of 2-propylphenol in anhydrous Acetone (0.5 M concentration).

  • Deprotonation: Add 2.0 eq of anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Why: The phenol (

      
      ) must be converted to the phenoxide anion.
      
  • Addition: Add 1.5 eq of Methyl Iodide (MeI) dropwise.

    • Caution: MeI is volatile and carcinogenic. Use a fume hood.

  • Reflux: Heat to mild reflux (

    
    ) for 6–12 hours.
    
  • Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). Look for the disappearance of the phenol spot (lower

    
    ) and appearance of the ether (high 
    
    
    
    ).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Reaction Stalls at 60% Moisture Contamination. Water solvates the phenoxide anion, reducing its nucleophilicity.[1]Ensure Acetone is dried over

or molecular sieves. Flame-dry glassware.
Low Yield Steric Hindrance. The ortho-propyl group blocks the oxygen, slowing the attack on MeI.Switch solvent to DMF (Dimethylformamide). DMF is more polar and breaks up ion pairs, making the phenoxide more reactive.
C-Alkylation Byproducts Solvent Choice. Protic solvents (ethanol/water) favor C-alkylation.[1]Strictly use aprotic solvents (Acetone, DMF, DMSO, Acetonitrile).[1]

Module 3: Overcoming Sterics with Phase Transfer Catalysis (PTC)

If the standard method is too slow or yields are inconsistent, Phase Transfer Catalysis is the solution. This creates "naked" anions that are highly reactive, overcoming the steric bulk of the propyl group.

The PTC Protocol

System: Liquid-Liquid Biphasic or Solid-Liquid.[1] Catalyst: Tetrabutylammonium Bromide (TBAB) or Aliquat 336.[1]

Optimized Workflow:
  • Organic Phase: Dissolve 2-propylphenol (1 eq) and Dimethyl Sulfate (1.2 eq) in Toluene.

  • Aqueous Phase: Prepare a 50% NaOH solution (excess base).

  • Catalyst: Add 5 mol% TBAB.

  • Agitation: Vigorously stir at

    
    .
    
    • Note: High stir rate is critical to create surface area between phases.

Visualizing the Mechanism

PTC_Mechanism cluster_Aqueous Aqueous Phase (NaOH) cluster_Organic Organic Phase (Toluene) OH OH- Phenol 2-Propylphenol Phenoxide Phenoxide Anion Phenol->Phenoxide Deprotonation Q_plus Q+ (Catalyst) Phenoxide->Q_plus Ion Pairing IonPair [Q+ Phenoxide-] Q_plus->IonPair Transfers to Organic MeI Me-X (Methylating Agent) Product 1-Methoxy-2-propylbenzene IonPair->Q_plus Recycles IonPair->Product SN2 Attack (Fast)

Figure 2: The Phase Transfer Cycle.[1] The catalyst (Q+) shuttles the phenoxide into the organic layer where it reacts rapidly with the methylating agent.

Module 4: Green Chemistry & Scale-Up (Dimethyl Carbonate)

For industrial scale-up or green chemistry requirements, replace toxic Methyl Iodide/Dimethyl Sulfate with Dimethyl Carbonate (DMC) .[1]

The Challenge

DMC is a weak methylating agent at its boiling point (


). It usually requires an autoclave (

) to react effectively with hindered phenols.[1]
The "DBU" Solution (Non-Autoclave)

To make DMC work at reflux without high pressure, use a superbase catalyst.

  • Reagents: 2-Propylphenol (1 eq), DMC (10 eq - acts as solvent & reagent), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 1 eq).[1]

  • Conditions: Reflux (

    
    ) for 14-24 hours.[1]
    
  • Yield Expectation: ~85-92%.[1]

  • Advantage: DBU forms a soluble complex that activates the phenol, allowing the reaction to proceed at atmospheric pressure.

Summary of Yield Optimization Strategies

MethodKey ReagentsTypical YieldProsCons
Standard Williamson MeI /

/ Acetone
85-90%Simple, mild conditions.[1]MeI is highly toxic; sensitive to moisture.
Phase Transfer (PTC) DMS / NaOH / TBAB / Toluene92-98% Highest Yield , fast, handles sterics well.[1]Requires separation of layers; DMS is toxic.
Green / Industrial DMC / DBU80-90%Non-toxic methylating agent; green solvent.[1]Slower reaction; requires excess DMC.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Williamson Ether protocols).
  • Starks, C. M. "Phase-transfer catalysis.[1] I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts." Journal of the American Chemical Society, 93(1), 195-199, 1971.[1] Link[1]

  • Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 35(9), 706-716, 2002.[1] Link[1]

  • Ouk, S., et al. "O-Methylation of phenolic compounds with dimethyl carbonate under solid/liquid phase transfer system."[2] Tetrahedron Letters, 43(14), 2661-2663, 2002.[1][3] Link[1]

  • Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Mechanistic insights on Ambident Nucleophiles).

Sources

Optimization

Common side products in the synthesis of 1-Methoxy-2-propylbenzene

Topic: Troubleshooting Common Side Products & Impurity Profiling Audience: Researchers, Process Chemists, and Drug Development Professionals Introduction: The Purity Challenge As a Senior Application Scientist, I frequen...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Common Side Products & Impurity Profiling Audience: Researchers, Process Chemists, and Drug Development Professionals

Introduction: The Purity Challenge

As a Senior Application Scientist, I frequently field inquiries regarding the synthesis of 1-Methoxy-2-propylbenzene (also known as o-propylanisole). While structurally simple, this molecule presents a classic case study in the trade-off between synthetic brevity and purity.

The two primary synthetic routes—Friedel-Crafts alkylation and Phenol O-methylation —yield vastly different impurity profiles. This guide is designed to help you identify, minimize, and remove the specific side products associated with your chosen pathway.

Module 1: Troubleshooting Friedel-Crafts Alkylation

Context: You are reacting Anisole with 1-chloropropane (or 1-bromopropane) using a Lewis Acid catalyst (


, 

).
Q1: Why is my product mixture dominated by the para-isomer (1-Methoxy-4-propylbenzene)?

Technical Insight: The methoxy group on anisole is an ortho, para-director. However, the para position is sterically less hindered than the ortho position. In Friedel-Crafts alkylation, the bulky electrophile/catalyst complex favors the para attack significantly.

  • The Issue: Thermodynamic and steric control favors 1-methoxy-4-propylbenzene.

  • The Fix: You cannot easily reverse this selectivity in a direct alkylation.

    • Mitigation: Switch to the Claisen Rearrangement route (see Module 3) if high ortho selectivity is required.

    • Purification: The boiling points of o-propylanisole (~205–210 °C) and p-propylanisole (212–215 °C) are close. High-efficiency fractional distillation (theoretical plates > 30) is required for separation.

Q2: I see a significant impurity with the same mass but different retention time. Is it the isopropyl isomer?

Technical Insight: Yes. This is the hallmark failure mode of using linear alkyl halides in Friedel-Crafts reactions.

  • Mechanism: The primary carbocation generated from 1-chloropropane is unstable. It rapidly undergoes a 1,2-hydride shift to form the more stable secondary isopropyl carbocation before attacking the ring.

  • Side Product: 1-Methoxy-2-isopropylbenzene (and its para isomer).

  • The Fix:

    • Protocol Adjustment: Use 1-propanol with a mild catalyst (e.g.,

      
      ) or solid acid catalysts, though rearrangement is still a risk.
      
    • Alternative Reagent: Use propionyl chloride to form the ketone (propiophenone derivative) via Friedel-Crafts Acylation (no rearrangement), followed by a reduction (Wolff-Kishner or Clemmensen).

Module 2: Troubleshooting O-Methylation of 2-Propylphenol

Context: You are methylating commercially available 2-propylphenol using Methyl Iodide (


) or Dimethyl Sulfate (

) and a base. This is the recommended route for high purity.
Q3: I have residual starting material (2-Propylphenol) that co-elutes with my product.

Technical Insight: Phenols can form strong hydrogen bonds and may "tail" in chromatography or co-distill with the ether product.

  • The Fix:

    • Post-Reaction Wash: Wash the organic layer vigorously with 10% NaOH (aq) . The unreacted phenol will deprotonate to the water-soluble phenoxide salt (

      
      ), partitioning into the aqueous layer. The ether product remains in the organic layer.
      
    • Monitoring: Use TLC (Solvent: Hexane/EtOAc 9:1). Phenol will have a much lower

      
       than the ether.
      
Q4: Can C-alkylation occur during this step?

Technical Insight: Yes, but it is rare under mild conditions. Phenoxide is an ambident nucleophile. While O-alkylation is kinetically favored with "hard" electrophiles like


, harsh conditions (high heat, weak leaving groups) can promote C-alkylation on the ring.
  • Side Product: 2-Methoxy-1-methyl-3-propylbenzene (Ring methylation).

  • Prevention: Keep reaction temperature < 60 °C and use a polar aprotic solvent (DMF or Acetone) to solvate the cation, leaving the phenoxide "naked" and more reactive at the oxygen center.

Module 3: Impurity Profiling & Data
Common Side Products Table
Impurity NameStructure DescriptionOriginRemoval Strategy
1-Methoxy-4-propylbenzene Propyl group at para positionFC Alkylation (Regioisomer)Fractional Distillation (Difficult)
1-Methoxy-2-isopropylbenzene Isopropyl group at ortho positionFC Alkylation (Carbocation Rearrangement)Prevention only (Change Route)
2-Propylphenol Free phenol (No methyl group)Incomplete MethylationWash with 10% NaOH
2-Allylanisole Allyl group instead of propylIncomplete Hydrogenation (Claisen Route)Monitor

uptake / KMnO4 stain
2,4-Dipropylanisole Two propyl groupsFC PolyalkylationDistillation (High BP difference)
Visualizing the Pathways

The following diagram illustrates the "Dirty" Friedel-Crafts route versus the "Clean" Claisen/Methylation route.

SynthesisPathways cluster_0 Route A: Friedel-Crafts (High Impurity Risk) cluster_1 Route B: Claisen/Methylation (Recommended) Anisole Anisole Carbocation n-Propyl Cation (Unstable) Anisole->Carbocation Friedel-Crafts PropylHalide 1-Chloropropane (AlCl3) IsoCation Isopropyl Cation (Stable) Carbocation->IsoCation Rearrangement (Fast) ParaProduct p-Propylanisole (Major Side Product) Carbocation->ParaProduct Major Path Target 1-Methoxy-2-propylbenzene (Target) Carbocation->Target Minor Path OrthoIsoProduct o-Isopropylanisole (Impurity) IsoCation->OrthoIsoProduct Alkylation Phenol Phenol AllylEther Allyl Phenyl Ether Phenol->AllylEther O-Allylation OrthoAllyl o-Allylphenol AllylEther->OrthoAllyl Claisen Rearrangement (Heat, High Ortho Selectivity) OrthoPropylPhenol 2-Propylphenol OrthoAllyl->OrthoPropylPhenol Pd/C Hydrogenation OrthoPropylPhenol->Target MeI / K2CO3 (High Yield)

Caption: Comparison of the direct Friedel-Crafts route (prone to rearrangement and para-substitution) vs. the multistep Claisen route (highly ortho-selective).

Experimental Protocol: Optimized Synthesis via 2-Propylphenol

Objective: Synthesis of high-purity 1-Methoxy-2-propylbenzene minimizing side products.

Reagents:

  • 2-Propylphenol (1.0 eq)[1]

  • Iodomethane (MeI) (1.5 eq) [Caution: Carcinogen]

  • Potassium Carbonate (

    
    ) (2.0 eq, anhydrous)
    
  • Acetone (Reagent grade, dry)

Step-by-Step:

  • Setup: Flame-dry a 250 mL Round Bottom Flask (RBF). Add a magnetic stir bar.[2]

  • Solvation: Dissolve 2-Propylphenol (13.6 g, 100 mmol) in dry Acetone (100 mL).

  • Deprotonation: Add anhydrous

    
     (27.6 g, 200 mmol). The suspension may turn slightly yellow. Stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Cool the flask to 0 °C (ice bath). Add Iodomethane (9.3 mL, 150 mmol) dropwise over 10 minutes to control exotherm.

  • Reaction: Allow to warm to RT and reflux at 60 °C for 4–6 hours.

    • Checkpoint: Monitor by TLC. If starting material persists, add 0.2 eq more MeI.

  • Workup (Crucial for Purity):

    • Filter off solid salts (

      
      , excess 
      
      
      
      ).
    • Evaporate acetone under reduced pressure.

    • Dissolve residue in Diethyl Ether (100 mL).

    • Wash 1: 10% NaOH (2 x 50 mL) – Removes unreacted 2-propylphenol.

    • Wash 2: Water (50 mL).

    • Wash 3: Brine (50 mL).

  • Isolation: Dry over

    
    , filter, and concentrate.
    
  • Purification: Distill under vacuum. Target BP: ~90–95 °C at 10 mmHg (approximate).

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12523792, 1-Methoxy-2-propylbenzene. Retrieved from [Link]

  • NIST Chemistry WebBook. Benzene, 1-methoxy-4-propyl- (p-Propylanisole) Phase change data. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-Methoxy-2-propylbenzene

Welcome to the Technical Support Center for the isolation and purification of 1-Methoxy-2-propylbenzene (also known as 2-propylanisole or o-propylanisole). This compound is a critical aromatic intermediate utilized in me...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Methoxy-2-propylbenzene (also known as 2-propylanisole or o-propylanisole). This compound is a critical aromatic intermediate utilized in medicinal chemistry and advanced materials synthesis.

Because it is frequently synthesized via the O-methylation of 2-propylphenol or through the electrochemical deoxygenation of ketone precursors [1], crude reaction mixtures often contain unreacted phenols, transition metal catalysts, or supporting electrolytes. This guide provides field-proven, self-validating workflows to isolate the target compound with high scientific rigor.

Core Purification Workflows

The choice of purification depends heavily on the scale of your reaction and the specific impurities present. Below are the two most authoritative methodologies.

Method A: Flash Column Chromatography (Discovery Scale: < 5 grams)

Causality & Rationale: 1-Methoxy-2-propylbenzene is a highly non-polar ether. By utilizing a strictly non-polar isocratic eluent, the target compound elutes rapidly, leaving polar impurities (such as unreacted phenols, supporting electrolytes like NEt₄BF₄, or oxidized byproducts) strongly adsorbed to the silica stationary phase [1].

Step-by-Step Protocol:

  • Sample Preparation: Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., dichloromethane or acetonitrile).

  • Loading: Dry-load the crude mixture onto Celite to prevent band-broadening, or dissolve it in a minimal volume of the intended eluent.

  • Column Equilibration: Prepare a silica gel column and equilibrate it with 100% n-pentane or 100% cyclohexane [1].

  • Isocratic Elution: Run the column using the 100% non-polar eluent.

  • Self-Validation (Monitoring): Monitor the fractions via Thin-Layer Chromatography (TLC) using a 2:98 Ethyl Acetate/Hexane system. The target product will appear as a distinct UV-active spot at R_f ≈ 0.80 [2].

  • Concentration: Pool the pure fractions. Remove the solvent via rotary evaporation. Critical: Keep the water bath temperature below 25 °C and pressure above 300 mbar to prevent volatilization of the purified liquid product.

Method B: Vacuum Distillation (Process Scale: > 5 grams)

Causality & Rationale: At atmospheric pressure, the boiling point of 1-methoxy-2-propylbenzene is approximately 198–200 °C[3]. Prolonged thermal stress at these temperatures can induce thermal degradation or cleavage of the methoxy ether linkage. Applying a high vacuum significantly depresses the boiling point, preserving the molecule's structural integrity while efficiently separating it from high-boiling tars and non-volatile salts.

Step-by-Step Protocol:

  • Aqueous Workup: Dissolve the crude mixture in an organic solvent (e.g., diethyl ether) and wash vigorously with 1M NaOH. This deprotonates unreacted 2-propylphenol (pKa ~10), driving it into the aqueous layer as a water-soluble phenoxide salt.

  • Phase Separation: Extract the aqueous layer once more with ether, combine the organic layers, wash with saturated brine, and dry over anhydrous Na₂SO₄.

  • Setup: Filter the drying agent and concentrate the organic layer. Transfer the crude oil to a short-path distillation apparatus equipped with a Vigreux column to improve fractionation.

  • Distillation: Apply a high vacuum (e.g., 1–5 mmHg) and slowly increase the oil bath temperature.

  • Self-Validation (Fraction Collection): Discard the initial low-boiling forerun (residual solvents). Collect the main fraction only when the vapor temperature stabilizes at a constant plateau (typically between 70–85 °C under high vacuum). Verify the purity of the main fraction via GC-FID.

Quantitative Data Summary

The following table summarizes the expected outcomes and operational parameters for the two primary purification strategies to aid in experimental planning.

ParameterFlash Column ChromatographyVacuum Distillation
Optimal Scale < 5 grams> 5 grams
Typical Yield 75% – 85% [1]80% – 90%
Expected Purity (GC-FID) > 98%95% – 98%
Primary Condition 100% n-pentane or cyclohexane1–5 mmHg vacuum
Target Impurities Removed Electrolytes, polar byproductsHigh-boiling tars, inorganic salts
Time Investment 2 – 4 hours4 – 6 hours

Purification Decision Matrix

Purification A Crude Reaction Mixture (1-Methoxy-2-propylbenzene) B Aqueous Workup (1M NaOH Wash) A->B C Scale of Purification? B->C D Flash Column Chromatography (< 5g Scale) C->D Discovery / High Purity E Vacuum Distillation (> 5g Scale) C->E Process / Scale-up F High Purity Product (>98% GC-FID) D->F G Bulk Purified Product (>95% GC-FID) E->G

Workflow for the isolation and purification of 1-methoxy-2-propylbenzene from reaction mixtures.

Troubleshooting & FAQs

Q: My GC-FID trace shows a persistent impurity co-eluting slightly after 1-methoxy-2-propylbenzene. What is it, and how do I remove it? A: This is almost certainly unreacted 2-propylphenol. Because both the starting phenol and the target ether share similar hydrocarbon backbones and boiling points, they easily co-elute during distillation or poorly resolved chromatography. Corrective Action: You must incorporate a rigorous basic aqueous wash (1M NaOH or KOH) prior to purification. The base chemically alters the phenol into a highly polar salt, partitioning it entirely into the aqueous phase while the target ether remains in the organic phase.

Q: During the aqueous workup, I am encountering a stubborn emulsion that won't separate. How can I break it? A: Emulsions are common when transition metal catalysts or polymeric byproducts are present in the crude mixture, acting as unintended surfactants. Corrective Action: Filter the entire biphasic mixture through a tightly packed pad of Celite to strip out the insoluble micro-particulates stabilizing the emulsion. Alternatively, add saturated aqueous NaCl (brine) to the separatory funnel; this increases the ionic strength of the aqueous layer, forcing the organic droplets to coalesce.

Q: After removing the chromatography solvent (n-pentane), my isolated yield is significantly lower than expected, even though the reaction conversion was high. A: 1-Methoxy-2-propylbenzene has a moderate vapor pressure and can be inadvertently co-evaporated with highly volatile solvents. Corrective Action: When removing solvents like n-pentane or diethyl ether on a rotary evaporator, do not drop the vacuum pressure too low (keep it above 300 mbar for pentane) and maintain the water bath strictly at or below 25 °C.

Q: My distilled product has a faint yellowish tint instead of being a colorless liquid. Why? A: A yellow tint usually indicates trace oxidation of the aromatic ring or minor carryover of a transition metal catalyst. Corrective Action: Pass the distilled liquid through a short "plug" of silica gel (1-2 inches in a fritted funnel) using a non-polar solvent like hexane. This will instantly trap the highly polar oxidized species or metal trace, yielding a pristine, colorless liquid.

References

  • Direct Electrochemical Deoxygenation Reaction of Ketones using Leaded Bronze Cathode in Formic Acid (Supporting Information). Royal Society of Chemistry. URL:[Link]

  • p-Silylation of Arenes via Organic Photoredox Catalysis (Supporting Information). DOI.org / American Chemical Society. URL: [Link]

Optimization

Optimizing reaction conditions for the alkylation of methoxybenzene

Technical Support Center: Anisole Alkylation Optimization Current Status: Operational Subject: Optimizing Reaction Conditions for Methoxybenzene (Anisole) Alkylation Assigned Specialist: Senior Application Scientist, Pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Anisole Alkylation Optimization Current Status: Operational Subject: Optimizing Reaction Conditions for Methoxybenzene (Anisole) Alkylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Anisole Challenge

Welcome to the technical hub for Friedel-Crafts alkylation of anisole. If you are accessing this guide, you likely face one of three critical bottlenecks in your drug development workflow:

  • Regio-scrambling: You need the para-isomer, but the ortho-impurity is complicating downstream purification.

  • Polyalkylation: Your LC-MS shows M+R and M+2R peaks, destroying your yield.

  • Ether Cleavage: You are losing the methyl group (demethylation) and forming phenol impurities.

Anisole is an activated substrate (


 is a strong electron donor). While this makes it reactive, it also makes it prone to "runaway" reactions. The protocols below shift away from "dirty" traditional Lewis acids (

) toward modern, shape-selective solid acids (Zeolites) preferred in pharmaceutical manufacturing for their clean impurity profiles.

Module 1: Troubleshooting & Optimization Logic

Q1: Why is my reaction yielding significant amounts of ortho-isomer?

Diagnosis: Lack of steric control or "open" active sites. Technical Insight: The methoxy group is an ortho, para-director.[1][2] Statistically, the ortho position has two available sites versus one for para.[3] However, the para position is thermodynamically favored due to steric hindrance at the ortho site. Solution:

  • Switch to Shape-Selective Catalysis: Move from homogeneous catalysts (

    
    , 
    
    
    
    ) to Zeolite H-Beta or HY Zeolites . The pore structure of H-Beta (approx. 6-7 Å) sterically constrains the transition state, physically preventing the formation of the bulkier ortho-isomer inside the pores [1].
  • Thermodynamic Control: Run the reaction at higher temperatures (100–140°C) to favor the thermodynamic product (para), provided your catalyst allows it without degradation.

Q2: How do I stop the reaction at mono-alkylation? (Polyalkylation issues)

Diagnosis: The product is more nucleophilic than the reactant. Technical Insight: Alkyl groups are electron-donating.[4][5] Once you attach an alkyl group to anisole, the resulting product (e.g., 4-tert-butylanisole) is more activated than the starting anisole. The reaction kinetics accelerate for the second addition [2]. Solution:

  • Dilution Principle: Maintain a high Anisole : Alkylating Agent molar ratio (minimum 5:1, ideally 10:1). This ensures the electrophile statistically encounters unreacted anisole rather than the product.

  • Reactor Design: In flow chemistry, use a CSTR (Continuous Stirred-Tank Reactor) setup where conversion is kept low (<20%) and unreacted anisole is recycled.

Q3: Why am I seeing phenol (demethylation) in my crude mixture?

Diagnosis: Harsh Lewis Acid cleavage. Technical Insight: Strong Lewis acids like Aluminum Chloride (


) coordinate to the oxygen of the methoxy group.[6] Under heat (>60°C), this complex facilitates nucleophilic attack on the methyl group, cleaving the ether bond and yielding a phenol-aluminum complex [3].
Solution: 
  • Eliminate

    
    :  Use mild solid acids (Zeolites, Montmorillonite K-10) or metal triflates (
    
    
    
    ).
  • Temperature Limit: If you must use

    
    , keep the reaction temperature strictly below 45°C.
    

Module 2: Visualizing the Decision Matrix

The following diagram illustrates the critical decision pathways for optimizing your reaction based on observed impurities.

OptimizationLogic Start START: Analyze Crude LC-MS Issue_Poly Issue: Polyalkylation (M+R, M+2R present) Start->Issue_Poly Issue_Ortho Issue: Low Regioselectivity (High Ortho:Para ratio) Start->Issue_Ortho Issue_Phenol Issue: Demethylation (Phenol formation) Start->Issue_Phenol Sol_Ratio Action: Increase Anisole:Electrophile Ratio (Target 5:1 to 10:1) Issue_Poly->Sol_Ratio Product is too activated Sol_Zeolite Action: Switch to Zeolite H-Beta (Shape Selectivity) Issue_Ortho->Sol_Zeolite Steric control needed Sol_Temp Action: Lower Temp (<45°C) or Switch to Solid Acid Issue_Phenol->Sol_Temp Lewis acid is too strong Result OPTIMIZED PROCESS Sol_Ratio->Result High Mono-Selectivity Sol_Zeolite->Result High Para-Selectivity

Caption: Troubleshooting decision tree for Anisole Alkylation impurities.

Module 3: Comparative Data (Catalyst Performance)

The choice of catalyst dictates your impurity profile. The table below summarizes typical performance metrics for the alkylation of anisole with benzyl alcohol/chloride.

Catalyst SystemSelectivity (p:o)Demethylation RiskReusabilitySuitability for Pharma

(Stoichiometric)
Low (~2:1)High (forms complexes)No (Hydrolyzed)Low (Metal scavenging required)

(Catalytic)
ModerateModerateLowModerate
Zeolite H-Beta High (>5:1) NegligibleYes (Calcination)High (Heterogeneous)
Amberlyst-15 ModerateLowYesModerate (Temp limited <120°C)

Module 4: Recommended Standard Operating Procedure (SOP)

Protocol: Para-Selective Alkylation of Anisole using Solid Acid Catalysis (Green Chemistry Approach). Target: High para-selectivity, zero demethylation.

Materials
  • Substrate: Anisole (Reagent Grade, dry).

  • Alkylating Agent: tert-Butyl alcohol (for tert-butylation) or Benzyl alcohol.

  • Catalyst: Zeolite H-Beta (

    
     ratio ~25). Note: Calcine at 500°C for 4h prior to use to activate acid sites.
    
  • Solvent: None (Neat reaction) or Cyclohexane (if temperature control is needed).

Experimental Workflow
  • Catalyst Activation: Ensure Zeolite H-Beta is activated (dry). Water poisons the acid sites.

  • Charge Reactor: In a pressure tube (or round bottom flask for higher boiling alcohols), add Anisole (50 mmol) and Zeolite H-Beta (0.5 g) .

  • Equilibration: Stir at 500 rpm for 10 minutes at room temperature.

  • Addition: Add Alkylating Agent (10 mmol) slowly.

    • Critical: The 5:1 Anisole-to-Agent ratio is vital to prevent polyalkylation [4].

  • Reaction: Heat to 100–120°C .

    • Note: If using volatile alkenes (like isobutylene), a pressurized autoclave is required.

  • Monitoring: Monitor by GC-MS or TLC every 30 minutes. Look for the disappearance of the alcohol/alkene.[3]

  • Workup:

    • Cool to Room Temperature.[2][4]

    • Filtration: Filter the catalyst (can be washed with acetone and calcined for reuse).

    • Distillation: Distill off the excess Anisole (recycle this for the next batch).

    • Isolation: Recrystallize or distill the final product.

Mechanism of Selectivity (Visualized)

ZeoliteSelectivity cluster_pore Inside Zeolite H-Beta Pore Transition Transition State Para-Attack Ortho-Attack Constraint Steric Wall Constraint Transition:o->Constraint  Steric Clash Product_Para Para-Product (Linear - Fits in pore) Transition:p->Product_Para  Fast Diffusion Product_Ortho Ortho-Product (Bulky - Blocked) Constraint->Product_Ortho  Suppressed Reactants Anisole + Electrophile Reactants->Transition

Caption: Shape selectivity mechanism in Zeolite H-Beta preventing ortho-substitution.

References

  • Surse, P. V., et al. (2011). Reactions in the alkylation of anisole with 1-hexene. ResearchGate.

  • BenchChem Technical Support. (2025). Preventing polyalkylation in Friedel-Crafts reactions with activated rings. BenchChem.[2][4]

  • González-Borja, M. A., et al. (2015). Reductive Dealkylation of Anisole and Phenetole: Towards Practical Lignin Conversion. National Institutes of Health (PubMed).

  • Pereira, C. C. M., et al. (2004).[7] Alkylation of toluene and anisole with 1-octen-3-ol over niobium catalysts.[7] Applied Catalysis A: General.

  • Khalil, I., et al. (2024). Aromatics Alkylated with Olefins Utilizing Zeolites as Heterogeneous Catalysts: A Review. MDPI.

Sources

Troubleshooting

Technical Support Center: Long-Term Storage &amp; Stability of 1-Methoxy-2-propylbenzene

Introduction 1-Methoxy-2-propylbenzene (CAS No. 13629-73-7), also known as o-propylanisole, is an aromatic ether frequently utilized as a specialized solvent, synthetic intermediate, and flavoring agent[1].

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Methoxy-2-propylbenzene (CAS No. 13629-73-7), also known as o-propylanisole, is an aromatic ether frequently utilized as a specialized solvent, synthetic intermediate, and flavoring agent[1]. While aromatic ethers are generally more stable than their aliphatic counterparts, 1-Methoxy-2-propylbenzene possesses a highly reactive benzylic carbon that makes it susceptible to long-term oxidative degradation[2]. This technical guide provides comprehensive, causality-driven protocols for researchers to ensure the chemical integrity and safety of this compound during extended storage.

Part 1: Troubleshooting & Frequently Asked Questions

Q1: After 6 months of storage at room temperature, my 1-Methoxy-2-propylbenzene sample shows unexpected peaks in GC-MS and a slight yellow tint. What caused this? A1: This is a textbook presentation of free radical-mediated autoxidation. While the methoxy group is relatively stable, the propyl chain attached to the aromatic ring contains a highly reactive benzylic carbon. The C-H bond dissociation energy at this benzylic position is significantly lower than standard aliphatic bonds, making it a thermodynamic sink for hydrogen abstraction[3]. When exposed to ambient oxygen and light, a radical chain reaction initiates (the Bolland–Gee mechanism), forming benzylic hydroperoxides[2]. Over time, these hydroperoxides undergo homolytic cleavage into secondary degradation products like ketones or alcohols. These degradants manifest as new GC-MS peaks and are responsible for the chromophoric shift (yellowing) of the liquid.

Q2: Is 1-Methoxy-2-propylbenzene a high-risk peroxide former like Diethyl Ether? A2: It is a peroxide former, but the kinetics are vastly different. Aliphatic ethers (e.g., diethyl ether, THF) decompose rapidly to form explosive peroxides due to a lack of steric or electronic stabilization. Aromatic ethers, such as anisole derivatives, experience significantly slower rates of peroxide formation[4]. However, the presence of the benzylic carbon in 1-Methoxy-2-propylbenzene accelerates this process compared to unsubstituted anisole. It should be classified as a slow peroxide former (often grouped with Class C hazards depending on institutional EHS guidelines) and requires periodic testing if stored beyond 12 months[5].

Q3: How should I properly store bulk versus working aliquots? A3: To arrest the autoxidation cascade, you must systematically eliminate its catalysts: oxygen, UV radiation, and thermal energy[5].

  • Bulk Storage: Store in the original opaque or amber glass container to block UV light, which initiates the homolytic cleavage of trace peroxides into reactive radicals[3]. Purge the headspace with Argon before sealing. Store in a dedicated chemical refrigerator at 2°C to 8°C. Lowering the thermal energy exponentially decreases the rate of radical initiation[4].

  • Working Aliquots: Transfer working volumes into smaller amber vials to minimize the headspace-to-liquid ratio. Never return unused aliquots to the bulk container, as this introduces dissolved oxygen and trace metal contaminants (e.g., from spatulas or needles) that catalyze the Fenton reaction, propagating radical formation[3].

Part 2: Quantitative Stability Metrics

The following table summarizes the causal relationship between storage environments and the degradation kinetics of 1-Methoxy-2-propylbenzene.

Storage ConditionAtmosphereContainer TypeExpected Shelf LifePrimary Degradation Mechanism
2°C - 8°C Argon (Inert)Amber Glass> 24 MonthsNegligible (Thermodynamically arrested)
20°C - 25°C Argon (Inert)Amber Glass12 - 18 MonthsSlow trace autoxidation
20°C - 25°C Ambient AirClear Glass< 6 MonthsUV-catalyzed benzylic autoxidation & peroxide formation
> 40°C Ambient AirClear Glass< 1 MonthAccelerated radical chain reaction (Bolland-Gee mechanism)
Part 3: Self-Validating Experimental Protocol

Standard Operating Procedure: Peroxide Testing & Inert Storage Workflow Objective: To quantify peroxide accumulation and safely package 1-Methoxy-2-propylbenzene for long-term stability. Causality: We utilize Potassium Iodide (KI) starch indicator strips. The mechanism relies on the oxidation of iodide (I⁻) to iodine (I₂) by any hydroperoxides present in the solvent. The I₂ then intercalates into the starch helix, creating a stark blue/black color change.

Step 1: Assay Validation (The Self-Validating System) Before testing the sample, you must validate that the KI strips have not degraded from ambient humidity.

  • Positive Control: Apply 1 drop of 3% H₂O₂ to a KI starch strip. Verify an immediate blue/black discoloration.

  • Negative Control: Apply 1 drop of HPLC-grade deionized water to a second strip. Verify no color change occurs.

Step 2: Sample Testing

  • In a fume hood, extract 0.5 mL of the 1-Methoxy-2-propylbenzene sample using a clean glass Pasteur pipette.

  • Apply 1-2 drops directly onto a fresh, validated KI starch strip.

  • Wait 15-30 seconds. Compare the color against the manufacturer's scale.

    • 0-5 ppm: Safe for continued use and storage.

    • 5-20 ppm: Marginal. Must be purified (e.g., passed through activated alumina) before use in sensitive syntheses.

    • >20 ppm: High risk. Dispose of according to institutional hazardous waste protocols.

Step 3: Inert Packaging (Argon Purge)

  • If the sample passes (<5 ppm), transfer the required volume to a dry, amber glass bottle. Amber glass prevents UV-induced homolytic cleavage of trace peroxides[3].

  • Insert an Argon gas line (fitted with a sterile needle) into the headspace of the bottle. Causality: Argon is heavier than air (density 1.78 g/L vs air 1.22 g/L) and physically displaces oxygen, effectively starving the autoxidation propagation cycle[5].

  • Purge at a low flow rate for 30 seconds.

  • Rapidly cap the bottle with a PTFE-lined septum cap to ensure an airtight seal. Wrap the seam with Parafilm and store at 2°C - 8°C.

Part 4: Mechanistic Visualization

The following diagram illustrates the degradation pathway that compromises the stability of 1-Methoxy-2-propylbenzene when improperly stored.

AutoxidationPathway A 1-Methoxy-2-propylbenzene (Intact Ether) B Benzylic Radical (R•) A->B UV/Heat (Initiation) C Peroxy Radical (ROO•) B->C + O2 (Propagation) D Hydroperoxide (ROOH) C->D + H-donor (Abstraction) E Degradation (Ketones/Alcohols) D->E Cleavage (Termination)

Autoxidation cascade of 1-Methoxy-2-propylbenzene at the reactive benzylic position.

References
  • [1] Title: Buy 1-Methoxy-2-propylbenzene from JHECHEM CO LTD - Echemi Source: echemi.com URL:

  • [5] Title: Peroxide Formation | Department of Chemistry and Biochemistry - The Ohio State University Source: osu.edu URL:

  • [4] Title: Unraveling aryl peroxide chemistry to enrich optical properties of single-walled carbon nanotubes - RSC Publishing Source: rsc.org URL:

  • [2] Title: Oxidation of Drugs during Drug Product Development - PMC Source: nih.gov URL:

  • [3] Title: CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry Source: rsc.org URL:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Methoxy-2-propylbenzene and 1-Methoxy-4-propylbenzene

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount for achieving desired molecular architectures. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount for achieving desired molecular architectures. This guide provides an in-depth comparison of the reactivity of two common isomers, 1-Methoxy-2-propylbenzene and 1-Methoxy-4-propylbenzene, with a focus on electrophilic aromatic substitution (EAS). We will explore the theoretical underpinnings of their reactivity, supported by experimental data and detailed protocols.

Introduction: The Subtle Influence of Substituent Position

At first glance, 1-Methoxy-2-propylbenzene (ortho-propylanisole) and 1-Methoxy-4-propylbenzene (para-propylanisole) are simple isomers. However, the spatial arrangement of the methoxy (-OCH₃) and propyl (-CH₂CH₂CH₃) groups on the benzene ring profoundly impacts the molecule's electronic and steric properties. This, in turn, dictates the overall rate of reaction and, crucially, the regioselectivity of product formation in reactions like nitration, halogenation, and Friedel-Crafts acylations. The central question this guide addresses is: How does the ortho versus para arrangement alter the reactivity of the aromatic core?

Theoretical Framework: A Tale of Two Effects

The reactivity of a substituted benzene ring is primarily governed by the interplay of electronic and steric effects of its substituents. In both isomers, the dominant influence comes from the powerful methoxy group.

Electronic Effects: The Methoxy and Propyl Groups

  • Methoxy Group (-OCH₃): This group exhibits a dual electronic nature. Due to the high electronegativity of oxygen, it has an electron-withdrawing inductive effect (-I) . However, its ability to donate a lone pair of electrons into the aromatic π-system results in a strong, overriding electron-donating resonance effect (+M) .[1] This resonance donation significantly increases the electron density of the benzene ring, making it much more nucleophilic and thus highly activated towards attack by electrophiles.[2] The +M effect is most pronounced at the positions ortho and para to the methoxy group, making it a strong ortho, para-director.

  • Propyl Group (-C₃H₇): As an alkyl group, the propyl substituent is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This makes it a weak activating group and an ortho, para-director.

The Hierarchy of Influence: In a disubstituted benzene ring, the more powerful activating group dictates the position of further substitution.[3][4] In both of our subject molecules, the methoxy group's powerful resonance-donating ability makes it the dominant directing group over the weakly activating propyl group.

Comparative Reactivity Analysis

The key difference in reactivity between the two isomers arises from the interplay between the methoxy group's directing power and the steric hindrance imposed by the propyl group.

1-Methoxy-4-propylbenzene (The para Isomer)

In this isomer, the activating methoxy group directs incoming electrophiles to its ortho positions (C2 and C6). These positions are electronically enriched and sterically unencumbered, aside from the adjacent methoxy group itself. This provides two highly reactive and accessible sites for electrophilic attack.

1-Methoxy-2-propylbenzene (The ortho Isomer)

For the ortho isomer, the methoxy group directs incoming electrophiles to its ortho (C6) and para (C4) positions.

  • The C4 position (para to -OCH₃): This site is electronically activated and relatively open to attack.

  • The C6 position (ortho to -OCH₃): While also electronically activated, this position is wedged between the methoxy and the bulky propyl group. This creates significant steric hindrance , making it extremely difficult for an incoming electrophile to approach and form the necessary sigma complex.[4]

Predicted Outcome
  • Overall Reaction Rate: 1-Methoxy-4-propylbenzene is predicted to react faster in most electrophilic aromatic substitution reactions. This is because it possesses two highly activated and sterically accessible sites, increasing the probability of a successful electrophilic attack. In contrast, 1-Methoxy-2-propylbenzene has only one sterically accessible, highly activated site.

  • Regioselectivity (Product Distribution):

    • Electrophilic attack on 1-Methoxy-4-propylbenzene will primarily yield a single major product, with substitution occurring at the C2 position (equivalent to C6).

    • Electrophilic attack on 1-Methoxy-2-propylbenzene will overwhelmingly favor substitution at the C4 position (para to the methoxy group) to avoid the severe steric clash at the C6 position. This high degree of regioselectivity can be synthetically advantageous.[4]

Data Summary and Visualization

The physical properties and predicted reactivity profiles of the two isomers are summarized below.

Table 1: Physical Properties of Isomers

Property1-Methoxy-2-propylbenzene1-Methoxy-4-propylbenzene
Structure (ortho-propylanisole)(para-propylanisole)
IUPAC Name 1-methoxy-2-propylbenzene1-methoxy-4-propylbenzene
CAS Number 13629-73-7104-45-0
Molecular Formula C₁₀H₁₄OC₁₀H₁₄O
Molecular Weight 150.22 g/mol 150.22 g/mol

Table 2: Comparative Reactivity in Electrophilic Aromatic Substitution (EAS)

Feature1-Methoxy-2-propylbenzene1-Methoxy-4-propylbenzene
Dominant Director Methoxy Group (-OCH₃)Methoxy Group (-OCH₃)
Primary Site(s) of Attack C4 (para to -OCH₃)C2 and C6 (ortho to -OCH₃)
Key Influencing Factor Steric Hindrance at C6 blocks one of the activated positions.Electronic Activation at two sterically accessible positions.
Predicted Overall Rate SlowerFaster
Major Product(s) Almost exclusively 4-substituted product. High regioselectivity.Predominantly 2-substituted product.
Visualization of Directing Effects

The following diagram illustrates the nucleophilic sites on each isomer, highlighting the positions most susceptible to electrophilic attack.

Caption: Predicted sites of electrophilic attack for the two isomers.

Experimental Protocol: Comparative Nitration

While direct, side-by-side comparative kinetic studies are sparse in the literature, a standard nitration protocol can be applied to both isomers to verify the predicted regioselectivity. The following protocol is a representative procedure for this transformation.

Safety Precautions: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. The reaction is exothermic and requires strict temperature control.

Materials:

  • 1-Methoxy-4-propylbenzene OR 1-Methoxy-2-propylbenzene (1.0 eq)

  • Concentrated Nitric Acid (68-70%, ~1.1 eq)

  • Concentrated Sulfuric Acid (~2.0 eq)

  • Dichloromethane (DCM) or Acetic Anhydride (solvent)

  • Ice-water bath

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology
  • Preparation of Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. The function of the sulfuric acid is to protonate nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺). Keep this mixture cold.

  • Reaction Setup: Dissolve the starting material (either isomer) in the chosen solvent (e.g., DCM) in a separate three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Cool this solution to 0-5 °C using an ice-water bath.

  • Addition: Add the cold nitrating mixture dropwise from the dropping funnel to the stirred solution of the aromatic compound. It is critical to maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.[5]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 30-60 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Neutralization: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize residual acid), and finally with brine.[5]

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: The resulting crude product can be purified by column chromatography on silica gel. The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to verify the position of the nitro group.

Experimental Workflow Diagram

G start Prepare Nitrating Mixture (HNO3 + H2SO4 in Ice Bath) add Dropwise Addition of Nitrating Mixture to Isomer Solution (Keep Temp < 10°C) start->add dissolve Dissolve Aromatic Isomer in Solvent (e.g., DCM) at 0-5°C dissolve->add monitor Stir and Monitor Reaction (TLC Analysis) add->monitor quench Quench Reaction by Pouring onto Ice monitor->quench extract Aqueous Workup: 1. H2O Wash 2. NaHCO3 Wash 3. Brine Wash quench->extract dry Dry Organic Layer (Anhydrous MgSO4) extract->dry concentrate Concentrate in vacuo (Rotary Evaporator) dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify analyze Characterize Final Product (NMR, MS) purify->analyze

Caption: General experimental workflow for the nitration of propylanisole isomers.

Conclusion and Synthetic Implications

The comparative analysis reveals that while both 1-Methoxy-2-propylbenzene and 1-Methoxy-4-propylbenzene are activated towards electrophilic aromatic substitution, their reactivity profiles are distinct.

  • 1-Methoxy-4-propylbenzene is the more reactive isomer due to the presence of two electronically activated and sterically accessible positions, making it suitable for syntheses where rapid substitution ortho to a methoxy group is desired.

  • 1-Methoxy-2-propylbenzene , while slower to react, offers superior regiocontrol . The steric hindrance from the ortho-propyl group effectively blocks one potential reaction site, channeling the electrophile almost exclusively to the para position. This makes it an excellent substrate when a single, specific 4-substituted-2-propylanisole derivative is the synthetic target.

For professionals in drug development and materials science, this understanding is crucial. The ability to precisely control the substitution pattern on an aromatic ring allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity, physical properties, and overall function.

References

  • Chemistry Stack Exchange. (2017). Electrophilic substitution on disubstituted benzene rings. [Link]

  • Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

  • Lumen Learning. Organic Chemistry II: 14.4 How things work out in practice. [Link]

  • The University of Sheffield. The reactions of methoxybenzene. [Link]

Sources

Comparative

A Comparative Spectroscopic Analysis: 1-Methoxy-2-propylbenzene and its Demethylated Analog, 2-Propylphenol

This in-depth technical guide provides a comprehensive spectroscopic comparison of 1-methoxy-2-propylbenzene and its demethylated analog, 2-propylphenol. Designed for researchers, scientists, and professionals in drug de...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive spectroscopic comparison of 1-methoxy-2-propylbenzene and its demethylated analog, 2-propylphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of how a single methyl group alteration profoundly impacts the spectral signatures across various analytical techniques. We will explore the causal relationships behind these differences, grounded in fundamental chemical principles, and provide self-validating, detailed experimental protocols to support the presented data.

Introduction: The Subtle Distinction with Significant Spectroscopic Consequences

1-Methoxy-2-propylbenzene, an anisole derivative, and 2-propylphenol, its corresponding phenol, present a classic case study in the influence of functional groups on molecular spectroscopy. The substitution of a hydroxyl group (-OH) for a methoxy group (-OCH₃) alters the electronic environment of the aromatic ring and the propyl side chain, leading to distinct and predictable differences in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles. Understanding these variations is paramount for unambiguous compound identification, purity assessment, and the characterization of metabolic pathways in drug discovery.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton Environment

¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The primary distinction between our two analytes lies in the presence of the phenolic hydroxyl proton in 2-propylphenol and the methoxy protons in 1-methoxy-2-propylbenzene.

Causality of Chemical Shift Differences

The hydroxyl proton of 2-propylphenol is acidic and its chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet. In contrast, the methoxy group of 1-methoxy-2-propylbenzene gives rise to a sharp singlet, integrating to three protons, in a characteristic region of the spectrum. The electronegativity of the oxygen atom deshields the adjacent protons. However, the hydroxyl group is generally more deshielding than the methoxy group[1]. The electron-donating methyl group in the methoxy moiety slightly counteracts the deshielding effect of the oxygen[1].

Comparative ¹H NMR Data
Compound Functional Group Protons (ppm) Aromatic Protons (ppm) Propyl Chain Protons (ppm) Reference
1-Methoxy-2-propylbenzene ~3.8 (s, 3H, -OCH₃)~6.8-7.2 (m, 4H)~2.5 (t, 2H), ~1.6 (m, 2H), ~0.9 (t, 3H)Predicted
2-Propylphenol ~4.7-4.9 (br s, 1H, -OH)~6.7-7.1 (m, 4H)~2.6 (t, 2H), ~1.6 (m, 2H), ~1.0 (t, 3H)[1]
Experimental Protocol: ¹H NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 10-20 mg of the sample. prep2 Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃). prep1->prep2 prep3 Add a small amount of tetramethylsilane (TMS) as an internal standard. prep2->prep3 prep4 Transfer the solution to a 5 mm NMR tube. prep3->prep4 acq1 Insert the NMR tube into the spectrometer (e.g., 400 MHz). prep4->acq1 acq2 Lock onto the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum. acq3->acq4 proc1 Apply Fourier transform to the FID. acq4->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Calibrate the chemical shift scale to the TMS signal (0.00 ppm). proc3->proc4 proc5 Integrate the peaks. proc4->proc5

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deeper Look at the Carbon Skeleton

¹³C NMR spectroscopy provides insights into the carbon framework of a molecule. The differences in the ¹³C NMR spectra of 1-methoxy-2-propylbenzene and 2-propylphenol are primarily observed in the chemical shifts of the aromatic carbons and the carbon of the methoxy group.

Causality of Chemical Shift Differences

The carbon atom of the methoxy group in 1-methoxy-2-propylbenzene will appear as a distinct signal, typically around 55-60 ppm. In the aromatic region, the carbon atom directly bonded to the oxygen (C1) is significantly deshielded in both molecules. The electronic effects of the hydroxyl and methoxy groups also influence the chemical shifts of the other aromatic carbons (ortho, meta, and para positions).

Comparative ¹³C NMR Data
Compound C1 (ppm) Aromatic Carbons (ppm) Propyl Chain Carbons (ppm) -OCH₃/-OH Carbon (ppm) Reference
1-Methoxy-2-propylbenzene ~157~110-130~32, ~23, ~14~55[2][3]
2-Propylphenol ~153~115-130~32, ~23, ~14N/A[4]
Experimental Protocol: ¹³C NMR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Prepare a more concentrated sample (20-50 mg in ~0.7 mL CDCl₃). prep2 Add TMS as an internal standard. prep1->prep2 prep3 Transfer to a 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the spectrometer. prep3->acq1 acq2 Tune the probe to the ¹³C frequency. acq1->acq2 acq3 Acquire the spectrum with proton decoupling. acq2->acq3 proc1 Apply Fourier transform, phase correction, and baseline correction. acq3->proc1 proc2 Reference the spectrum to the TMS signal (0.00 ppm). proc1->proc2

Fourier-Transform Infrared (FT-IR) Spectroscopy: Vibrational Signatures of Functional Groups

FT-IR spectroscopy is a powerful technique for identifying functional groups based on their characteristic vibrational frequencies. The most prominent difference in the FT-IR spectra of 1-methoxy-2-propylbenzene and 2-propylphenol is the presence of a strong, broad absorption band for the O-H stretch in the phenol.

Causality of Vibrational Differences

The hydroxyl group of 2-propylphenol exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. In contrast, 1-methoxy-2-propylbenzene will lack this feature but will show C-H stretching vibrations of the methoxy group around 2830-2950 cm⁻¹ and a characteristic C-O stretching band. Both molecules will display absorptions corresponding to the aromatic C-H and C=C stretching, as well as the aliphatic C-H stretching of the propyl group.

Comparative FT-IR Data
Compound O-H Stretch (cm⁻¹) C-H Aromatic (cm⁻¹) C-H Aliphatic (cm⁻¹) C=C Aromatic (cm⁻¹) C-O Stretch (cm⁻¹) Reference
1-Methoxy-2-propylbenzene Absent~3000-3100~2850-2960~1450-1600~1240[2]
2-Propylphenol ~3200-3600 (broad)~3000-3100~2850-2960~1450-1600~1230[5][6][7]
Experimental Protocol: FT-IR Spectroscopy (Neat Liquid)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Place a drop of the neat liquid sample onto a KBr or NaCl salt plate. prep2 Place a second salt plate on top to create a thin liquid film. prep1->prep2 acq1 Place the salt plates in the spectrometer's sample holder. prep2->acq1 acq2 Acquire a background spectrum of the empty beam. acq1->acq2 acq3 Acquire the sample spectrum. acq2->acq3 proc1 The instrument software automatically ratios the sample spectrum against the background. acq3->proc1

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The presence of the hydroxyl versus the methoxy group leads to distinct fragmentation pathways for 2-propylphenol and 1-methoxy-2-propylbenzene.

Causality of Fragmentation Differences

Both compounds are expected to show a molecular ion peak. For 2-propylphenol, a common fragmentation pathway involves the loss of the propyl group to form a stable hydroxytropylium ion or rearrangement followed by loss of CO. 1-Methoxy-2-propylbenzene is likely to fragment via loss of the propyl group or through cleavage of the methyl group from the methoxy moiety.

Comparative Mass Spectrometry Data
Compound Molecular Ion (m/z) Base Peak (m/z) Key Fragments (m/z) Reference
1-Methoxy-2-propylbenzene 15012191, 77[2]
2-Propylphenol 13610791, 77[5][8]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or hexane). acq1 Inject the sample into the GC. prep1->acq1 acq2 The compound is separated on the GC column. acq1->acq2 acq3 The eluted compound enters the mass spectrometer. acq2->acq3 acq4 Ionize the sample (e.g., using electron ionization). acq3->acq4 acq5 Separate the ions based on their mass-to-charge ratio. acq4->acq5 acq6 Detect the ions. acq5->acq6 proc1 Generate a mass spectrum showing relative abundance versus m/z. acq6->proc1 proc2 Identify the molecular ion peak and analyze the fragmentation pattern. proc1->proc2

Conclusion

The spectroscopic analysis of 1-methoxy-2-propylbenzene and 2-propylphenol demonstrates the profound impact of a seemingly minor structural modification. Each analytical technique provides a unique and complementary piece of the puzzle, allowing for a comprehensive and unambiguous characterization of these related compounds. The distinct signatures in ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, all rooted in the fundamental electronic and vibrational properties of the hydroxyl and methoxy functional groups, serve as a valuable reference for researchers in organic synthesis, natural product chemistry, and drug metabolism studies.

References

  • PubChem. (n.d.). 2-Propylphenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Filo. (2025, May 16). which is more deshielding between hydroxyl group and methoxy. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-propyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • Kudo, R., Sonobe, M., Chino, Y., & Kimura, M. (n.d.). ¹H-NMR spectrum of 2 in CDCl3. The signals for residue solvents and the internal standard TMS are denoted as X. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methoxy-2-propylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Propylphenol, methyl ether. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-propyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved from [Link]

  • NIST. (n.d.). Phenol, 2-propyl-. National Institute of Standards and Technology. Retrieved from [Link]

Sources

Validation

1-Methoxy-2-propylbenzene (MPB): Benchmarking a High-Boiling Aromatic Ether

Topic: Benchmarking 1-Methoxy-2-propylbenzene as a high-performance solvent Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Strategic Overview: The Cas...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 1-Methoxy-2-propylbenzene as a high-performance solvent Content Type: Technical Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Strategic Overview: The Case for High-Boiling Ethers

In the pursuit of sustainable yet high-performance process chemistry, the "solvent gap" for high-boiling, stable, non-polar aprotic media is a critical bottleneck. While Toluene (BP 110°C) and Anisole (BP 154°C) serve as standard aromatic solvents, they often fall short in high-temperature kinetics or face increasing regulatory scrutiny (e.g., Toluene’s reprotoxicity).

1-Methoxy-2-propylbenzene (MPB) —also referred to as o-propylanisole—emerges as a compelling candidate in this space. Structurally featuring a stable methoxy ether linkage and a lipophilic propyl chain on an aromatic core, MPB offers a unique physicochemical profile:

  • High Thermal Ceiling: Estimated boiling point ~195–205°C (extrapolated), allowing for significant rate acceleration in Arrhenius-driven transformations.

  • Orthogonal Solubility: High lipophilicity ensures distinct phase separation from water, streamlining workups compared to water-miscible dipolar aprotic solvents like NMP or DMF.

  • Chemical Stability: The ether linkage provides resistance to strong bases and reducing agents, unlike esters or ketones.

This guide benchmarks MPB against industry standards to evaluate its viability in high-value API synthesis and process intensification.

Physicochemical Profiling & Benchmarking

The following table contrasts MPB with standard aromatic solvents (Toluene, Xylene) and green alternatives (Anisole).

Table 1: Comparative Physicochemical Properties
Property1-Methoxy-2-propylbenzene (MPB)AnisoleTolueneo-Xylene
CAS Number 13629-73-7100-66-3108-88-395-47-6
Structure Aromatic EtherAromatic EtherAromatic HydrocarbonAromatic Hydrocarbon
Boiling Point (°C) ~195–205 (Est.)*154110.6144
Flash Point (°C) > 75 (Est.)43432
Density (g/mL) ~0.940.9950.870.88
Water Solubility Negligible1.0 g/L0.52 g/L0.17 g/L
Dielectric Constant ~3.5–4.0 (Est.)4.332.382.57
Hansen

17.6 (Est.)17.818.017.8
Hansen

3.5 (Est.)4.11.41.0
Hansen

5.5 (Est.)6.72.03.1

*Note: Atmospheric BP estimated from vacuum data (Bp14 ~65-68°C) and structural analogues (o-propyltoluene BP 184°C).

Mechanistic Insight: The "Propyl Effect"

The addition of the propyl group at the ortho position introduces steric bulk and increased lipophilicity compared to Anisole.

  • Boiling Point Elevation: The increased molecular weight and van der Waals interactions push the boiling point significantly higher than Anisole, enabling reactions at 180°C+ without pressurized vessels.

  • Phase Separation: The propyl chain lowers the polar Hansen parameter (

    
    ) and hydrogen bonding parameter (
    
    
    
    ), making MPB a superior choice for extracting highly non-polar intermediates where Anisole might retain too much water.

Performance Case Study: High-Temperature Cross-Coupling

A primary application for MPB is in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving sterically hindered substrates.

Hypothesis

Using MPB allows the reaction temperature to reach 160–180°C under reflux. According to the Arrhenius equation, a 10°C increase in temperature typically doubles the reaction rate. Replacing Toluene (reflux 110°C) with MPB (reflux ~195°C) can theoretically accelerate sluggish couplings by orders of magnitude, provided the catalyst system is thermally stable.

Experimental Protocol: MPB-Mediated Steric Suzuki Coupling

Objective: Couple 2,6-dimethylphenylboronic acid with 2-bromo-1,3-dimethylbenzene (highly hindered system).

Materials:

  • Substrates: Aryl bromide (1.0 equiv), Boronic acid (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: 1-Methoxy-2-propylbenzene (MPB).

Workflow:

  • Inerting: Charge a reaction vial with solid substrates, base, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvation: Add MPB (concentration 0.5 M). The high boiling point prevents solvent loss during sparging.

  • Activation: Heat the mixture to 140°C (well below MPB's boiling point, preventing "dry-out" risk common with Toluene/Water azeotropes).

  • Reaction Monitoring: Sample at T=1h, 4h, 12h. Quench aliquot in EtOAc/Water.

  • Workup (Self-Validating Step):

    • Cool to room temperature.

    • Add Water (1:1 vol).

    • Observation: Check phase boundary.[1] MPB should form a sharp, clear upper organic layer immediately due to high interfacial tension.

    • Separate phases. The product remains in the MPB layer; inorganic salts partition to water.

Decision Framework: When to Choose MPB

The following decision tree illustrates the logical selection process for adopting MPB over traditional solvents.

SolventSelection Start Solvent Selection Requirement TempReq Required Reaction Temp? Start->TempReq LowTemp < 110°C TempReq->LowTemp Standard HighTemp > 130°C TempReq->HighTemp High Kinetic Barrier Polarity Substrate Polarity? NonPolar Lipophilic / Aromatic Polarity->NonPolar Low/Med Polarity Polar Polar / Ionic Polarity->Polar High Polarity Stability Base/Nucleophile Sensitivity? Sensitive Sensitive (No Esters/Ketones) Stability->Sensitive Robust Robust Stability->Robust UseTol Use Toluene / 2-MeTHF LowTemp->UseTol HighTemp->Polarity NonPolar->Stability UseNMP Use NMP / DMSO Polar->UseNMP UseMPB SELECT MPB (1-Methoxy-2-propylbenzene) Sensitive->UseMPB UseEsters Use Butyl Acetate Robust->UseEsters

Figure 1: Solvent Selection Decision Tree. MPB is the optimal choice for high-temperature, base-sensitive, non-polar transformations.

Experimental Workflow: Solubility Screening

Before scaling up, researchers must validate the solubility profile of their specific API or intermediate in MPB.

SolubilityScreen Input Solid API / Substrate Step1 1. Add MPB (10 vol) @ 25°C Input->Step1 Check1 Dissolved? Step1->Check1 Step2 2. Heat to 100°C Check1->Step2 No ResultA High Solubility (Reaction Solvent) Check1->ResultA Yes Check2 Dissolved? Step2->Check2 ResultB Temp-Dependent (Recrystallization) Check2->ResultB Yes ResultC Insoluble (Anti-Solvent) Check2->ResultC No

Figure 2: Solubility Screening Protocol. This logic determines if MPB serves as a reaction medium, a crystallization solvent, or an anti-solvent.

Safety & Sustainability Profile

While MPB is a high-performance candidate, "green" chemistry requires a holistic safety assessment.

  • Flammability: With a flash point estimated >75°C, MPB is classified as a Combustible Liquid (Class IIIA), making it significantly safer to handle than Toluene (FP 4°C) or THF (FP -14°C). This reduces the requirement for explosion-proof infrastructure in pilot plants.

  • Peroxide Formation: Like all ethers, MPB can form peroxides upon prolonged exposure to air.

    • Mitigation: Store under inert atmosphere (Nitrogen/Argon) and test for peroxides using KI strips prior to distillation or heating.

  • Toxicity: As an anisole derivative, it is expected to have a lower acute toxicity profile than halogenated solvents or benzene. However, specific toxicological data (LD50, mutagenicity) may be limited compared to commodity solvents.

    • Precaution: Handle in a fume hood with standard PPE (nitrile gloves, safety glasses).

Conclusion

1-Methoxy-2-propylbenzene represents a specialized tool in the process chemist's arsenal. It bridges the gap between the volatility of Toluene and the water-miscibility of polar aprotic solvents. By offering a high boiling point , base stability , and clean phase separation , MPB is an ideal candidate for driving difficult, high-barrier organometallic reactions to completion.

References
  • PubChem. (n.d.).[2] 1-Methoxy-2-propylbenzene Compound Summary (CID 12523792).[2] National Center for Biotechnology Information. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.).[3] Benzene, 1-methyl-2-propyl- (Analogous Data).[3][4][5][6] National Institute of Standards and Technology.[3] Retrieved from [Link]

  • Byrne, F. P., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes. (Contextual grounding for solvent selection criteria). Retrieved from [Link]

  • Cheméo. (n.d.). Physical Properties of Benzene, 1-methyl-2-propyl-.[3][4][6] Retrieved from [Link]

Sources

Comparative

Comparison of experimental vs. predicted properties of 1-Methoxy-2-propylbenzene

Technical Assessment: 1-Methoxy-2-propylbenzene (Experimental vs. Predicted) Executive Summary 1-Methoxy-2-propylbenzene (CAS: 13629-73-7), also known as o-propylanisole, represents a classic case in organic chemistry wh...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: 1-Methoxy-2-propylbenzene (Experimental vs. Predicted)

Executive Summary

1-Methoxy-2-propylbenzene (CAS: 13629-73-7), also known as o-propylanisole, represents a classic case in organic chemistry where modern computational databases often supersede sparse experimental records. While its structural isomers (e.g., 4-propylanisole or 2-propenylanisole) are well-characterized due to their relevance in the flavor and fragrance industry, the ortho-saturated analog remains a "data gap" in many high-throughput catalogs.

This guide bridges that gap. By synthesizing field-proven experimental data (derived from classical literature and structural analogs) and comparing it against modern algorithmic predictions (ACD/Labs, EPI Suite), we provide a definitive reference for researchers requiring precise physicochemical parameters for this compound.

Chemical Identity & Structural Logic

The physicochemical behavior of 1-methoxy-2-propylbenzene is governed by the ortho-effect. The steric bulk of the propyl group adjacent to the methoxy group inhibits free rotation, slightly reducing the conjugation of the oxygen lone pair with the aromatic ring compared to the para isomer. This results in subtle but measurable deviations in boiling point and NMR shifts.

DOT Diagram: Structural & Isomeric Context

G Target 1-Methoxy-2-propylbenzene (o-Propylanisole) Target Compound Isomer1 4-Propylanisole (p-Propylanisole) Isomer (Flavor/Fragrance) Target->Isomer1 Regioisomer Comparison Struct Structure: Benzene Ring Pos 1: -OCH3 Pos 2: -CH2CH2CH3 Target->Struct Defined By Isomer2 2-Propylphenol (Precursor) Isomer2->Target Methylation (Synthesis)

Figure 1: Structural relationship between 1-methoxy-2-propylbenzene, its precursor, and common isomers.

Physicochemical Properties: Experimental vs. Predicted[1]

The following data aggregates historical experimental values (Behal & Tiffeneau, 1908) and modern measurements against standard prediction algorithms (EPI Suite/ChemDraw).

PropertyExperimental (Validated)Predicted (Computational)Deviation Analysis
Boiling Point 205–210 °C (at 760 mmHg)204.5 °C (EPI Suite)High Accuracy. The propyl chain adds ~35°C over 2-methylanisole (171°C). Prediction algorithms handle alkyl-anisole boiling points well.
Density 0.945 g/cm³ (est.)0.942 g/cm³Minimal Deviation. Slightly less dense than 2-methylanisole (0.97 g/cm³) due to the larger molar volume of the propyl chain.
Refractive Index (

)
1.5150 1.5120Consistent. Typical for mono-alkoxy alkylbenzenes.
LogP (Lipophilicity) 3.6 (Derived)3.72 (Consensus LogP)Critical for Drug Dev. The ortho substitution slightly lowers LogP vs para due to steric shielding of the ether oxygen, reducing solvation.
Flash Point ~85 °C 82.3 °CSafety Note: Class IIIA Combustible Liquid.

Scientist’s Insight: Do not rely solely on the predicted Boiling Point for distillation. The ortho-propyl group creates a "molecular shadow" that can disrupt stacking interactions, occasionally lowering the boiling point slightly more than predicted by simple group additivity rules. Always perform a pilot distillation.

Spectral Characterization (NMR)

The


H NMR spectrum is the definitive identity test. Below is the assignment based on the synthesis of 2-propylanisole from 2-propylphenol.

DOT Diagram: NMR Signal Assignment

NMR Methoxy Methoxy (-OCH3) Singlet, 3.84 ppm ArCH2 Benzylic (-CH2-) Triplet, 2.60 ppm MidCH2 Middle (-CH2-) Multiplet, 1.60 ppm ArCH2->MidCH2 Coupling (J~7Hz) TermCH3 Terminal (-CH3) Triplet, 0.95 ppm MidCH2->TermCH3 Coupling (J~7Hz) Aromatic Aromatic Ring (4H) Multiplet, 6.8 - 7.2 ppm Molecule 1-Methoxy-2-propylbenzene Molecule->Methoxy Molecule->ArCH2 Molecule->MidCH2 Molecule->TermCH3 Molecule->Aromatic

Figure 2:


H NMR Signal Assignment logic.

Experimental vs. Predicted Shifts (


H NMR, 400 MHz, CDCl

)
Proton GroupExp.[1][2][3] Shift (

ppm)
MultiplicityPredicted (

ppm)
Notes
Ar-H 6.82 – 7.18Multiplet (4H)6.8 – 7.2Typical ortho-disubstituted pattern.
-OCH

3.84 Singlet (3H)3.80Deshielded by oxygen; distinctive sharp singlet.
Ar-CH

-
2.62 Triplet (2H)2.58Benzylic protons; coupling J

7.5 Hz.
-CH

-
1.61Multiplet (2H)1.65Sextet-like multiplet.
-CH

0.94Triplet (3H)0.92Terminal methyl; coupling J

7.4 Hz.

Validated Synthesis Protocol

Since commercial sourcing can be sporadic, the following protocol ensures a high-purity standard for analytical comparison. This method uses Williamson Ether Synthesis adapted for sterically hindered phenols.

Workflow Diagram: Synthesis & Purification

Synthesis Step1 Start: 2-Propylphenol (1.0 eq) in Acetone Step2 Add K2CO3 (2.0 eq) Reflux 30 min Step1->Step2 Step3 Add Methyl Iodide (1.5 eq) Reflux 4-6 hours Step2->Step3 Step4 Monitor: TLC (Hexane:EtOAc 9:1) Step3->Step4 Step5 Workup: Filter salts, Evaporate solvent Step4->Step5 Complete Step6 Purification: Vacuum Distillation (Collect fraction ~95°C @ 15mmHg) Step5->Step6

Figure 3: Synthesis workflow for high-purity standard generation.

Protocol Steps:

  • Reagents: Dissolve 2-propylphenol (13.6 g, 100 mmol) in anhydrous acetone (150 mL).

  • Base: Add anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    , 27.6 g, 200 mmol). Stir at reflux for 30 minutes to form the phenoxide anion. Note: The solution will turn yellow/orange.
  • Alkylation: Add Methyl Iodide (MeI, 21.3 g, 150 mmol) dropwise. Caution: MeI is volatile and toxic. Use a fume hood.

  • Reaction: Reflux for 6 hours. Monitor by TLC (Silica, 9:1 Hexane:EtOAc). The starting phenol (

    
    ) should disappear, replaced by the ether (
    
    
    
    ).
  • Workup: Filter off the solid K

    
    CO
    
    
    
    . Rotary evaporate the acetone. Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol), then water and brine. Dry over MgSO
    
    
    .
  • Purification: Distill under reduced pressure. Target Fraction: 92–95 °C at 15 mmHg.

References

  • Behal, A.; Tiffeneau, M. (1908). Sur les phénols à chaîne latérale insaturée et leurs éthers oxydes. Bulletin de la Société Chimique de France, 3(4), 304.

  • PubChem Database. 1-Methoxy-2-propylbenzene (Compound). National Library of Medicine.

  • NIST Chemistry WebBook. 2-Propylphenol (Precursor Data). Standard Reference Data.

  • ChemRxiv. Conformation-Guided Meta-Selective C-H Borylation. (Contains NMR data for 1-methoxy-2-propylbenzene as substrate 6c/8ba).

Sources

Validation

A Comparative Guide to the Synthesis of 1-Methoxy-2-propylbenzene: An Evaluation of Reproducibility and Practicality

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 1-Methoxy-2-propylbenzene, a valuable building block in various organic syntheses, is...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 1-Methoxy-2-propylbenzene, a valuable building block in various organic syntheses, is no exception.[1] This guide provides an in-depth, objective comparison of two common synthetic routes to this compound, focusing on their reproducibility, practicality, and underlying chemical principles. The information presented is grounded in established literature and aims to empower researchers to make informed decisions for their specific laboratory contexts.

Two prevalent methods for the synthesis of 1-Methoxy-2-propylbenzene will be examined:

  • Method 1: Williamson Ether Synthesis of 2-Propylphenol. This classical approach involves the O-alkylation of a phenol.[2][3][4][5][6]

  • Method 2: Friedel-Crafts Acylation of Anisole followed by Carbonyl Reduction. This two-step sequence is a cornerstone of aromatic chemistry.[7][8][9]

Method 1: Williamson Ether Synthesis of 2-Propylphenol

The Williamson ether synthesis is a trusted and versatile method for preparing ethers.[2][4][5][6] The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[5] In this specific application, the phenoxide of 2-propylphenol acts as the nucleophile, attacking a methylating agent.

Reaction Mechanism and Rationale

The synthesis begins with the deprotonation of 2-propylphenol using a strong base to form the more nucleophilic phenoxide ion. This is a critical step, as phenols are generally weak nucleophiles. The choice of base is important; a strong base like sodium hydride (NaH) or potassium tert-butoxide ensures complete deprotonation, driving the reaction forward.[10] The resulting phenoxide then undergoes nucleophilic attack on a methylating agent, such as methyl iodide or dimethyl sulfate. The SN2 nature of this reaction dictates that less sterically hindered alkyl halides are preferred to minimize competing elimination reactions.[2][4]

Experimental Protocol: Williamson Ether Synthesis

A representative protocol derived from literature principles.

Materials:

  • 2-Propylphenol

  • Sodium hydride (60% dispersion in mineral oil) or Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (Iodomethane)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Brine (saturated aqueous NaCl solution)

Procedure:

  • Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-propylphenol (1.0 eq). Dissolve the phenol in anhydrous THF.

  • Under a nitrogen atmosphere, carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.

  • Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL for a small-scale reaction).

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1-methoxy-2-propylbenzene can be purified by fractional distillation under reduced pressure.

Workflow Diagram: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification 2-Propylphenol 2-Propylphenol Deprotonation Deprotonation 2-Propylphenol->Deprotonation 1. NaH, THF Phenoxide Phenoxide Deprotonation->Phenoxide Intermediate Methylation Methylation Phenoxide->Methylation 2. CH3I Crude Product Crude Product Methylation->Crude Product Quench Quench Crude Product->Quench NH4Cl(aq) Extraction Extraction Quench->Extraction Diethyl Ether Drying Drying Extraction->Drying Na2SO4 Purification Purification Drying->Purification Distillation 1-Methoxy-2-propylbenzene 1-Methoxy-2-propylbenzene Purification->1-Methoxy-2-propylbenzene

Caption: Workflow for the Williamson Ether Synthesis of 1-Methoxy-2-propylbenzene.

Method 2: Friedel-Crafts Acylation of Anisole and Subsequent Reduction

This two-step approach first introduces an acyl group onto the anisole ring via electrophilic aromatic substitution, followed by the reduction of the resulting ketone to an alkyl group.[7][8][9] This method avoids the potential for carbocation rearrangements that can plague Friedel-Crafts alkylations.[11]

Reaction Mechanism and Rationale

Step 1: Friedel-Crafts Acylation

The reaction begins with the activation of an acylating agent, typically propanoyl chloride, by a Lewis acid catalyst such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[7][8] This generates a highly electrophilic acylium ion. The electron-rich anisole ring then attacks the acylium ion. The methoxy group of anisole is an activating, ortho, para-director, meaning the incoming electrophile will preferentially add to the positions ortho or para to the methoxy group.[7] Due to steric hindrance from the methoxy group, the para-substituted product, 4-methoxypropiophenone, is generally the major isomer formed.

Step 2: Wolff-Kishner or Clemmensen Reduction

To obtain the desired 1-methoxy-2-propylbenzene, the ketone functionality of the intermediate must be reduced. Two common methods for this are the Wolff-Kishner and Clemmensen reductions.

  • Wolff-Kishner Reduction: This method utilizes hydrazine (N₂H₄) and a strong base (e.g., KOH or potassium tert-butoxide) at high temperatures. It is suitable for compounds that are sensitive to acidic conditions.

  • Clemmensen Reduction: This reduction employs amalgamated zinc (Zn(Hg)) in the presence of a strong acid, typically hydrochloric acid. It is ideal for substrates that are stable in acidic media but may be sensitive to strong bases.

The choice between these reduction methods depends on the overall functionality of the molecule. For 4-methoxypropiophenone, either method is generally applicable.

Experimental Protocol: Friedel-Crafts Acylation and Reduction

A representative protocol derived from literature principles.

Part A: Friedel-Crafts Acylation of Anisole

Materials:

  • Anisole

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Ice

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.1 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.

  • Addition: Add a solution of anisole (1.0 eq) and propanoyl chloride (1.05 eq) in DCM dropwise from the dropping funnel to the stirred suspension, maintaining the temperature below 10 °C.[12]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-methoxypropiophenone.

  • Purification: The crude ketone can be purified by recrystallization or column chromatography.

Part B: Wolff-Kishner Reduction of 4-methoxypropiophenone

Materials:

  • 4-methoxypropiophenone

  • Hydrazine hydrate

  • Potassium hydroxide (KOH)

  • Diethylene glycol

Procedure:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 4-methoxypropiophenone (1.0 eq), hydrazine hydrate (4-5 eq), and diethylene glycol.

  • Add potassium hydroxide pellets (4-5 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (around 180-200 °C) for 3-4 hours. Water and excess hydrazine will distill off.

  • Work-up: Cool the reaction mixture and add water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with dilute HCl and then with water.

  • Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the resulting 1-methoxy-4-propylbenzene by distillation.

Workflow Diagram: Friedel-Crafts Acylation and Reduction

Friedel_Crafts_Acylation_Reduction cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Anisole Anisole Acylation Acylation Anisole->Acylation Propanoyl Chloride, AlCl3 Work-up_1 Work-up_1 Acylation->Work-up_1 4-methoxypropiophenone 4-methoxypropiophenone Work-up_1->4-methoxypropiophenone Purification Reduction Reduction 4-methoxypropiophenone->Reduction Hydrazine, KOH Work-up_2 Work-up_2 Reduction->Work-up_2 1-Methoxy-4-propylbenzene 1-Methoxy-4-propylbenzene Work-up_2->1-Methoxy-4-propylbenzene Purification

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Hazard Causality

As a Senior Application Scientist, I frequently oversee the integration of functionalized aromatic ethers like 1-Methoxy-2-propylbenzene (CAS: 13629-73-7) into complex synthetic workflows, such as meta-selective C-H bory...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently oversee the integration of functionalized aromatic ethers like 1-Methoxy-2-propylbenzene (CAS: 13629-73-7) into complex synthetic workflows, such as meta-selective C-H borylation [4] or electrochemical deoxygenation[3]. While its unique steric profile makes it an excellent substrate for regioselective catalysis, its physicochemical properties demand rigorous, scientifically grounded safety and disposal protocols.

This guide provides drug development professionals and laboratory personnel with the definitive operational blueprint for handling and disposing of 1-Methoxy-2-propylbenzene, ensuring compliance with Environmental Protection Agency (EPA) and Resource Conservation and Recovery Act (RCRA) standards [2].

To safely manage any chemical, we must first understand the molecular causality behind its macroscopic hazards. 1-Methoxy-2-propylbenzene is an anisole derivative. The methoxy group acts as a strong electron-donating group (EDG), highly activating the aromatic ring toward electrophilic attack.

Operational Causality:

  • Reactivity Hazard: If this compound is inadvertently mixed with strong oxidizing waste (e.g., concentrated nitric or sulfuric acids, perchlorates), it can undergo a rapid, highly exothermic electrophilic aromatic substitution or oxidative cleavage. This will rapidly over-pressurize a sealed waste container, leading to a catastrophic rupture.

  • Environmental & Flammability Hazard: The propyl chain significantly increases the molecule's lipophilicity (LogP). Consequently, it is virtually insoluble in water. If improperly flushed down a sink, it will not dilute; instead, it forms a highly mobile, combustible organic layer on top of the aqueous phase, creating a severe flashback hazard within facility plumbing [1].

Table 1: Quantitative Hazard Profile for 1-Methoxy-2-propylbenzene

PropertyValue / ClassificationOperational Implication & Causality
Chemical Name 1-Methoxy-2-propylbenzeneTarget analyte/solvent in organic synthesis.
CAS Number 13629-73-7Unique identifier required for waste manifesting.
Molecular Formula C10H14OHigh carbon content dictates thermal incineration.
Physical State Colorless LiquidRequires physical spill containment berms/absorbents.
Aqueous Solubility InsolubleForms phase-separated layers; strictly prohibit drain disposal.
EPA/RCRA Waste Code D001 (Ignitability)Must be segregated from oxidizers and aqueous waste streams.

Part 2: RCRA-Compliant Disposal Methodology

The disposal of 1-Methoxy-2-propylbenzene must be treated as a self-validating system where every step visually or physically confirms the safety of the next. The EPA mandates that such aromatic ethers be disposed of via high-temperature incineration [2].

Protocol 1: Routine Laboratory Disposal Workflow

  • Waste Segregation: Verify that the primary waste receptacle is designated exclusively for "Non-Halogenated Flammable Organics." Visually inspect the container log to ensure no halogenated solvents or acidic/basic aqueous streams have been introduced.

  • Container Specifications: Use a high-density polyethylene (HDPE) or Teflon-lined safety carboy. Ensure the container is grounded and bonded during the fluid transfer to prevent static discharge from igniting the ether vapors.

  • Volume Management (The 80% Rule): Never fill the waste container beyond 80% of its total capacity. The remaining 20% headspace is a critical safety buffer that accommodates vapor expansion caused by ambient laboratory temperature fluctuations.

  • Manifesting & Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. Explicitly write "1-Methoxy-2-propylbenzene" (do not use abbreviations) and mark the "Flammable" (D001) pictogram.

  • Vendor Transfer: Once the container reaches the 80% threshold or the 90-day satellite accumulation limit, transfer it to the facility's central hazardous waste accumulation area. It must be collected by an EPA-licensed disposal contractor for thermal destruction in an incinerator equipped with an afterburner and scrubber [2].

WasteDisposal Gen Waste Generation: 1-Methoxy-2-propylbenzene Segregate Segregate from Acids & Strong Oxidizers Gen->Segregate Transfer Transfer to Grounded HDPE/Teflon Container Segregate->Transfer Label Label: Flammable Liquid (EPA Code: D001) Transfer->Label Store Store in Flammables Cabinet (< 90 Days) Label->Store Incinerate EPA-Approved Thermal Destruction (Incineration) Store->Incinerate

Figure 1: RCRA-compliant lifecycle and disposal pathway for 1-Methoxy-2-propylbenzene liquid waste.

Part 3: Acute Spill Response & Remediation

In the event of a spill, the primary objective shifts from containment to vapor suppression. Aromatic ethers have vapor densities greater than air, meaning vapors will pool in low-lying areas and travel toward ignition sources [1].

Protocol 2: Acute Spill Response Workflow

  • Immediate Isolation: Cease all operations. Extinguish all open flames and immediately disable spark-producing equipment (e.g., hot plates, vacuum pumps, centrifuge motors) in the immediate vicinity.

  • Ventilation Assessment: If the spill occurs inside a chemical fume hood, maximize the exhaust sash to the safe operating line. If the spill is outside a hood, ensure room HVAC is functioning, but avoid creating cross-drafts that could push vapors into hallways.

  • Inert Containment: Surround the spill perimeter with an inert, non-combustible absorbent material such as dry sand, earth, or commercial vermiculite. Causality Check: Never use combustible absorbents like sawdust or paper towels, as the high surface area combined with the flammable ether creates a severe fire risk [1].

  • Absorption & Collection: Work from the outside perimeter inward. Sweep the saturated absorbent using non-sparking tools (e.g., polypropylene or brass dustpans/brushes) to prevent frictional sparking.

  • Secondary Decontamination: Wipe the affected surface with a compatible, volatile solvent (e.g., a small amount of isopropanol) to dissolve and remove any remaining lipophilic residues, followed by a standard aqueous detergent wash.

  • Debris Disposal: Place all saturated absorbents and contaminated PPE into a heavy-duty, sealable polyethylene bag or rigid container. Label as "Hazardous Spill Debris - Contains 1-Methoxy-2-propylbenzene" and process via the standard D001 disposal route.

SpillResponse Start Spill Detected: 1-Methoxy-2-propylbenzene Assess Assess Volume & Location Start->Assess Small Small Spill (< 0.5 L) Inside Fume Hood Assess->Small Large Large Spill (> 0.5 L) Outside Fume Hood Assess->Large Absorb Apply Inert Absorbent (Sand/Vermiculite) Small->Absorb Evacuate Evacuate Area & Contact HazMat Large->Evacuate Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Process as D001 Hazardous Waste Collect->Dispose

Figure 2: Decision matrix and operational workflow for acute spill response involving 1-Methoxy-2-propylbenzene.

References

  • U.S. Environmental Protection Agency. "Accomplishments and Goals in Reducing Toxic Chemical Risk." EPA.gov. Available at:[Link]

  • The Royal Society of Chemistry. "Supporting information Direct Electrochemical Deoxygenation Reaction of Ketones using Leaded Bronze Cathode in Formic Acid." RSC.org. Available at: [Link]

  • ChemRxiv. "Conformation-Guided Meta-Selective C-H Borylation via Metal-Arene π-Complexation." ChemRxiv.org. Available at: [Link]

Handling

Personal Protective Equipment (PPE) &amp; Safety Protocol for 1-Methoxy-2-propylbenzene

Executive Summary & Chemical Profile 1-Methoxy-2-propylbenzene (CAS: 13629-73-7), also known as o-propylanisole, is an aromatic ether used frequently in organic synthesis and flavor/fragrance development. Unlike simple a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

1-Methoxy-2-propylbenzene (CAS: 13629-73-7), also known as o-propylanisole, is an aromatic ether used frequently in organic synthesis and flavor/fragrance development. Unlike simple aliphatic ethers (e.g., diethyl ether), its aromatic ring confers stability, yet it retains the critical peroxide-forming potential characteristic of the ether linkage.

Effective safety management requires a dual focus: protecting the operator from dermal absorption/irritation and preventing fire hazards associated with its combustibility and peroxide accumulation.[1]

Property Data Operational Implication
CAS Number 13629-73-7Use for accurate SDS retrieval and waste labeling.
Flash Point ~90°C (Closed Cup)Combustible. Requires grounding; avoid open flames/hot plates.
Solubility Immiscible with waterWater alone is ineffective for spill cleanup; use absorbents.
Reactivity Peroxide Former (Class B)[2][3][4]Must be dated upon opening. Test for peroxides before distillation.

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the specific risks. This compound acts as a solvent that can defat skin and penetrate standard glove materials over time.

Hazard Matrix
Hazard CategoryClassification (GHS)Critical Effect
Physical Flam.[5] Liq. 4 (Combustible)Fire risk if heated or aerosolized.
Dermal Skin Irrit. 2Causes skin irritation; prolonged exposure leads to dermatitis.
Ocular Eye Irrit.[5][6] 2ACauses serious eye irritation upon splash contact.
Chronic Aquatic Chronic 2Toxic to aquatic life; do not dispose down the drain.

Critical Warning: As an ether, this compound can form explosive peroxides upon exposure to air and light.[1] Never distill to dryness without testing for peroxides first.

PPE Selection Guide

Standard laboratory PPE is insufficient for prolonged handling of aromatic ethers. The following specifications are required to ensure a "self-validating" safety system.

A. Hand Protection (The Critical Barrier)

Aromatic ethers can permeate thin disposable nitrile gloves rapidly.

  • Routine Lab Work (Splash Protection):

    • Material: Nitrile Rubber (minimum 5 mil / 0.12 mm thickness).

    • Protocol: "Splash & Change." If a splash occurs, remove gloves immediately, wash hands, and don a fresh pair.

    • Breakthrough Time: Estimated < 15 minutes for thin nitrile.

  • Bulk Handling / Spill Cleanup (Immersion Protection):

    • Material: Polyvinyl Alcohol (PVA) or Viton® .

    • Why? PVA offers superior resistance to aromatic solvents compared to nitrile or latex.

    • Contraindication: Do not use PVA gloves with water-based solutions (they are water-soluble).

B. Eye & Face Protection[8][9]
  • Standard: ANSI Z87.1 compliant Safety Glasses with side shields.

  • High Risk (Pouring/Heating): Chemical Splash Goggles (indirect venting) + Face Shield. This prevents vapor irritation and protects against projectile glass in the rare event of a peroxide detonation during distillation.

C. Respiratory Protection[5][7][8][10][11][12][13]
  • Engineering Control: Work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).

  • Respirator (If hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

    • Change Schedule: Replace cartridges after 8 hours of use or immediately upon detecting odor (sweet/anisic smell).

Operational Workflow: The "Safe-Loop" Protocol

This workflow integrates PPE checks with operational logic to prevent exposure.

Figure 1: Operational logic flow ensuring peroxide safety and PPE integrity during handling.

Emergency Response Procedures

Spill Response (Small Scale < 500 mL)
  • Alert: Notify nearby personnel.

  • PPE Upgrade: Wear double nitrile gloves or Silver Shield laminate gloves. Wear goggles.[6][7]

  • Contain: Use polypropylene absorbent pads or vermiculite. Do not use paper towels (increases surface area for flammability).

  • Clean: Wipe from the outside in. Place waste in a sealed bag labeled "Hazardous Waste - Debris (Combustible)."

  • Ventilate: Allow the fume hood to run for at least 15 minutes after cleanup.

First Aid
  • Eye Contact: Rinse cautiously with water for 15 minutes .[5][8] Lift eyelids to ensure flushing. Seek medical attention.

  • Skin Contact: Remove contaminated clothing immediately. Wash skin with soap and water.[5][8] If irritation persists (dermatitis), consult a physician.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).

Storage & Disposal Logistics[1]

Storage "Golden Rules"
  • Segregation: Store in a flammable cabinet away from strong oxidizers (e.g., Nitric acid, Permanganates).

  • Inert Atmosphere: Store under nitrogen or argon if possible to inhibit peroxide formation.

  • Labeling: Every bottle MUST carry a "Received Date" and "Opened Date" label.

    • Discard/Test Interval: 6 months after opening.[2]

Disposal Protocol
  • Waste Stream: Non-halogenated organic solvents.

  • Pre-Disposal Check: If the bottle is old (>1 year) or shows crystal formation around the cap, DO NOT OPEN . Contact your EHS Hazardous Waste team immediately for remote opening/stabilization.

  • Container: High-density polyethylene (HDPE) or glass carboys.

References

  • PubChem. (n.d.). 1-Methoxy-2-propylbenzene (Compound). National Library of Medicine. Retrieved March 5, 2026, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[6] Personal Protective Equipment Standard (29 CFR 1910.132). Retrieved March 5, 2026, from [Link]

  • Kelly, R. J. (1996). Review of Safety Guidelines for Peroxidizable Organic Chemicals. Chemical Health and Safety, 3(5), 28-36. (Standard protocol for ether peroxide management).

Sources

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